Citric acid monohydrate
Description
This compound is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
|---|---|---|
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InChI |
InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYEJJMZJALEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
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DSSTOX Substance ID |
DTXSID7074668 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |
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Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS], SLIGHTLY DELIQUESCENT WHITE CRYSTALS. | |
| Record name | Citric acid monohydrate | |
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| Record name | CITRIC ACID, MONOHYDRATE | |
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Solubility |
Solubility in water, g/100ml at 20 °C: 59.2 | |
| Record name | CITRIC ACID, MONOHYDRATE | |
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Density |
1.5 g/cm³ | |
| Record name | CITRIC ACID, MONOHYDRATE | |
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CAS No. |
5949-29-1 | |
| Record name | 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) | |
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| Record name | Citric acid monohydrate | |
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| Record name | CITRIC ACID MONOHYDRATE | |
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| Record name | CITRIC ACID MONOHYDRATE | |
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| Record name | CITRIC ACID, MONOHYDRATE | |
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Melting Point |
135 °C | |
| Record name | CITRIC ACID, MONOHYDRATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Citric Acid Monohydrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of citric acid monohydrate, a versatile excipient and key biochemical intermediate. The information is tailored for applications in research, particularly in drug development and formulation, offering detailed data, experimental protocols, and visual representations of its functional roles.
Core Chemical and Physical Properties
This compound is a tricarboxylic acid, appearing as a white, crystalline, odorless powder with a strong acidic taste.[1] Its chemical structure, containing three carboxyl groups and one hydroxyl group, dictates its functionality and wide range of applications.[2]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₈O₇·H₂O | [3] |
| Molecular Weight | 210.14 g/mol | [3] |
| Density | 1.542 g/cm³ (monohydrate) | [4] |
| Melting Point | Softens at ~75°C, melts at ~100°C | [5] |
| Decomposition Temperature | Decomposes above 175°C | [4][6] |
| pKa Values (at 25°C) | pKa₁: 3.13, pKa₂: 4.76, pKa₃: 6.40 | [7][8] |
| pH of 0.1 N solution | 2.2 | [5] |
Solubility Profile
This compound exhibits high solubility in water and is freely soluble in ethanol.[1][9] Its solubility in water increases with temperature.
| Solvent | Solubility ( g/100 g solvent) at specified temperature | References |
| Water | 54.0 at 10°C, 59.2 at 20°C, 84.0 at 100°C | [5] |
| Ethanol (absolute) | 76 parts citric acid per 100 parts ethanol at 15°C | [4] |
| Ether | Sparingly soluble | [1][9] |
Key Chemical Characteristics and Reactivity
Acidity and Buffering Capacity: As a triprotic acid, citric acid can donate three protons, making it an excellent buffering agent over a pH range of approximately 2 to 8.[4] This property is crucial in pharmaceutical formulations for maintaining the pH of solutions, which can significantly impact drug stability and bioavailability.[10]
Chelating Agent: The carboxyl and hydroxyl groups of citric acid allow it to form stable complexes with multivalent metal ions, a process known as chelation.[11] This makes it an effective sequestrant to prevent the degradation of active pharmaceutical ingredients (APIs) catalyzed by metal ions.[10]
Reactivity and Stability: this compound is generally stable under normal storage conditions.[12] It is incompatible with strong oxidizing agents, bases, reducing agents, and nitrates.[1][13] The monohydrate form can lose its water of crystallization in dry air or when heated to about 40-50°C.[1] It is important to store it in a cool, dry, and well-ventilated area to prevent caking.[12]
Role in Biological Signaling and Metabolism
Citrate is a central intermediate in cellular metabolism, most notably in the tricarboxylic acid (TCA) or Krebs cycle .[14] This cycle is a key metabolic pathway for the oxidation of carbohydrates, fats, and proteins to produce chemical energy in the form of adenosine triphosphate (ATP).[14][15]
Beyond the TCA cycle, citrate plays a crucial regulatory role in other metabolic pathways. It can be transported out of the mitochondria into the cytoplasm, where it is cleaved to acetyl-CoA, the primary building block for fatty acid synthesis.[4] Cytosolic citrate also acts as an allosteric inhibitor of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1), thereby regulating glucose metabolism.[11]
Caption: Role of Citrate in Cellular Metabolism.
Applications in Research and Drug Development
This compound is a widely used excipient in pharmaceutical formulations due to its multifaceted properties.[2]
pH Adjustment and Buffering: It is used to control the pH of solutions, ensuring the stability and solubility of APIs.[10]
Flavor Enhancer and Acidulant: Its tart taste helps to mask the unpleasant taste of some APIs, particularly in oral liquid and effervescent formulations.[3]
Antioxidant Synergist: By chelating metal ions that can catalyze oxidative reactions, it enhances the stability of oxygen-sensitive drugs.[16]
Effervescent Formulations: In combination with carbonates or bicarbonates, it produces a carbon dioxide effervescence upon contact with water, which aids in the rapid disintegration and dissolution of tablets and granules.[16]
Crosslinking Agent: The carboxylic acid groups of citric acid can react with hydroxyl and amine groups of polymers like chitosan to form crosslinked networks, which are explored for applications in drug delivery and tissue engineering.[17]
Caption: Workflow for Citric Acid as a Pharmaceutical Excipient.
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. youtube.com [youtube.com]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. scribd.com [scribd.com]
- 6. Effervescent Tablet Preparation by Twin-Screw Melt Granulation with Sorbitol as a Melt Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD Formulation: How to Select Pharmaceutical Excipients [clinicalresearchnewsonline.com]
- 8. chemintel360.com [chemintel360.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 12. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Elastic and Antibacterial Chitosan–Citric Membranes with High Oxygen Barrier Ability by in Situ Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Citric Acid Hydrate? [synapse.patsnap.com]
- 17. dergipark.org.tr [dergipark.org.tr]
Unveiling the Structural Nuances: A Technical Guide to Citric Acid Monohydrate vs. Anhydrous
For Researchers, Scientists, and Drug Development Professionals
Citric acid, a tricarboxylic acid, is a fundamental excipient in the pharmaceutical and food industries, valued for its roles as an acidulant, buffering agent, and chelating agent. It primarily exists in two crystalline forms: citric acid monohydrate and citric acid anhydrous. While chemically similar, the presence or absence of a single water molecule in their crystal structures imparts distinct physicochemical properties that significantly influence their application, stability, and handling. This technical guide provides an in-depth exploration of the core structural differences between these two forms, supported by quantitative data, detailed experimental protocols, and visual representations to aid in their characterization and selection for specific formulations.
Core Structural and Physicochemical Differences
The fundamental distinction between this compound and anhydrous lies in the incorporation of one molecule of water of crystallization within the crystal lattice of the monohydrate form.[1] This seemingly minor difference has a cascading effect on their molecular weight, crystal structure, and thermal behavior.
Citric Acid Anhydrous is the water-free form of citric acid, with the chemical formula C₆H₈O₇.[2] It is typically produced by crystallization from a hot aqueous solution.[1]
This compound contains one molecule of water for every molecule of citric acid, represented by the chemical formula C₆H₈O₇·H₂O.[2] This form crystallizes from an aqueous solution at temperatures below 36.6°C.[3] The presence of this water molecule affects its crystal packing and hydrogen bonding network.
Quantitative Data Summary
The table below summarizes the key quantitative differences between this compound and anhydrous, providing a clear comparison for formulation and development purposes.
| Property | This compound | Citric Acid Anhydrous |
| Chemical Formula | C₆H₈O₇·H₂O[4] | C₆H₈O₇[4] |
| Molecular Weight | 210.14 g/mol [4] | 192.123 g/mol [4] |
| Water Content | 7.5 - 9.0%[5] | ≤ 0.5%[5] |
| Density | 1.542 g/cm³[1][3] | 1.665 g/cm³[1][3] |
| Melting Point | ~135°C (decomposes)[6] | ~153°C[6] |
| Crystal System | Orthorhombic[7] | Monoclinic[7] |
| Space Group | P2₁2₁2₁[7] | P2₁/a[8] |
| Unit Cell Dimensions | a=6.297(3)Å, b=9.319(3)Å, c=15.398(3)Å[7] | a=12.817Å, b=5.628Å, c=11.465Å, β=111.22°[8] |
Experimental Protocols for Characterization
Differentiating between the monohydrate and anhydrous forms of citric acid is crucial for quality control and formulation development. The following experimental protocols are key for their characterization.
X-ray Crystallography (XRC) / Powder X-ray Diffraction (PXRD)
Objective: To determine the crystal structure and differentiate between the distinct crystal lattices of the monohydrate and anhydrous forms.
Methodology:
-
Sample Preparation: A small amount of the citric acid powder is carefully packed into a sample holder. For single-crystal XRC, a suitable single crystal is mounted on a goniometer.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu Kα) X-ray source is commonly used.
-
Data Collection: The sample is irradiated with X-rays over a specific angular range (e.g., 10-40° 2θ), and the diffraction pattern is recorded.[9] The scan speed and step size are optimized to obtain a high-resolution diffractogram.[9]
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to each crystalline form. The peak positions and relative intensities are compared to reference patterns from crystallographic databases (e.g., Crystallography Open Database) to confirm the identity of the form.[10] For instance, the anhydrous form crystallizes in the monoclinic space group P2₁/a, while the monohydrate has an orthorhombic crystal structure.[7]
Thermogravimetric Analysis (TGA)
Objective: To quantify the water content and observe the thermal stability of the citric acid sample.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the citric acid sample (typically 5-10 mg) is placed in a TGA pan (e.g., aluminum or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature (e.g., 250°C).[11]
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. For this compound, a distinct weight loss of approximately 8.6% (the theoretical water content) is expected to begin around 70-100°C, corresponding to the loss of the water of crystallization.[5][12] Citric acid anhydrous will show negligible weight loss in this temperature range, with significant decomposition occurring at higher temperatures (above 175°C).[11][13]
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, such as melting and dehydration, of the citric acid sample.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used.
-
Experimental Conditions: The sample and a reference pan are heated at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-200°C).[14]
-
Data Analysis: The DSC thermogram shows the heat flow into or out of the sample as a function of temperature. This compound exhibits an endothermic peak corresponding to the dehydration process, often observed below 100°C.[12] This is followed by a melting/decomposition endotherm at a lower temperature (~135°C) compared to anhydrous citric acid.[6] Anhydrous citric acid will show a single, sharp endothermic peak corresponding to its melting point at approximately 153°C.[6]
Conclusion
The choice between this compound and anhydrous is a critical decision in product development, with significant implications for stability, processing, and final product performance. The presence of a single water molecule in the monohydrate form alters its crystal structure, density, and thermal properties compared to the anhydrous form. A thorough understanding of these differences, verified through robust analytical techniques such as X-ray crystallography, TGA, and DSC, is paramount for researchers and scientists to ensure the selection of the appropriate form of citric acid, leading to the development of stable, effective, and high-quality products.
References
- 1. differencebetween.com [differencebetween.com]
- 2. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. IMLI | Citric Acid Manufacturer | AGRA EXPERIENCES CITRIC WORKS PRIVATE LIMITED [citricworksagra.com]
- 6. niranbio.com [niranbio.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. crystallography.net [crystallography.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. snowhitechem.com [snowhitechem.com]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the pKa Values of Citric Acid Monohydrate in Aqueous Solution
Introduction
Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is a weak organic acid naturally found in citrus fruits and is a central intermediate in the metabolism of all aerobic organisms through the Krebs cycle, also known as the tricarboxylic acid (TCA) cycle.[1][2][3] In its monohydrate form (C₆H₈O₇·H₂O), it is widely utilized in the pharmaceutical industry as an excipient.[4] Its functions are diverse, including acting as a buffering agent to maintain pH stability, a flavoring agent to improve palatability, an antioxidant to preserve active ingredients, and a chelating agent.[4][5][6]
The acidic nature of citric acid is conferred by its three carboxyl groups, making it a triprotic acid. The acid dissociation constant (Ka), or its logarithmic form pKa (-logKa), is a critical parameter that quantifies the strength of an acid in a solution.[7] For a polyprotic acid like citric acid, there are multiple pKa values, each corresponding to the dissociation of a specific proton. A thorough understanding of these pKa values is paramount for drug development professionals and researchers, as they dictate the ionization state of the molecule at a given pH. This, in turn, influences crucial properties such as solubility, absorption, buffering capacity, and interaction with biological targets.[8]
This technical guide provides a comprehensive overview of the pKa values of this compound in aqueous solutions, details the experimental methods for their determination, and explores their significance in biological systems and pharmaceutical applications.
Quantitative Data: pKa Values of Citric Acid
Citric acid's three carboxylic acid groups dissociate sequentially. The pKa values represent the pH at which each group is 50% dissociated. These values are fundamental for preparing citrate buffer solutions, which are effective between pH 2 and pH 8.[1][9]
pKa Values at Standard Conditions
The generally accepted pKa values for citric acid in aqueous solution at 25°C are summarized below. These values are for the three carboxylic acid groups. A fourth pKa value corresponding to the deprotonation of the hydroxyl group at a much higher pH has also been reported.[1][9]
| pKa Value | Reported Value (at 25°C) | Dissociation Equilibrium |
| pKa₁ | 3.13[1][5][10] | H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ |
| pKa₂ | 4.76[1][5][10] | H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ |
| pKa₃ | 6.40[1][5][10] | HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ |
| pKa (hydroxyl) | ~14.4[1][9] | HC₆H₅O₇³⁻ ⇌ C₆H₄O₇⁴⁻ + H⁺ |
Table 1: Summary of Citric Acid pKa Values at 25°C.
Temperature Dependence of pKa Values
The pKa values of acids are dependent on temperature. For citric acid, this dependence is relatively weak, but it can be significant for precise applications.[11] The enthalpy of ionization (ΔH°) for the dissociation reactions determines how pKa changes with temperature, as described by the van't Hoff equation.[12][13] The enthalpy of ionization for the first dissociation of citric acid is approximately +4.07 kJ/mol.[12] Generally, for every 1°C increase in temperature, the pKa values of citric acid's carboxyl groups will decrease slightly.[11][12]
| Temperature (°C) | pKa₁ | pKa₂ | pKa₃ |
| 25 | 3.112 | 4.442 | 5.836 |
| 30 | 3.119 | 4.465 | 5.842 |
| 35 | 3.125 | 4.485 | 5.850 |
| 40 | 3.132 | 4.505 | 5.857 |
| 45 | 3.138 | 4.525 | 5.864 |
| 50 | 3.145 | 4.545 | 5.871 |
Table 2: Experimentally determined pKa values of citric acid at various temperatures, demonstrating the slight increase with temperature in this specific study.[14] Note that this trend can vary based on experimental conditions and thermodynamic parameters. Other sources suggest a decrease in pKa with increasing temperature.[12]
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for scientific research. Potentiometric titration and UV-spectrophotometry are two common and reliable methods.[15]
Potentiometric Titration
This is the most common method for determining the pKa of acids and bases. It involves the gradual addition of a titrant (a strong base like NaOH) to a solution of the analyte (citric acid) and monitoring the resulting change in pH with a calibrated pH meter.[8][16] The pKa values are determined from the inflection points on the resulting titration curve.[15]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standardized titrant solution, typically 0.1 M Sodium Hydroxide (NaOH).[16][17]
-
Prepare the analyte solution by accurately weighing this compound and dissolving it in deionized, CO₂-free water to a known concentration (e.g., 1 mM).[8][16]
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M Potassium Chloride (KCl) can be added to the analyte solution.[8][16]
-
-
Apparatus Calibration:
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the citric acid solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[8][17]
-
Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.
-
To remove dissolved carbon dioxide, which can interfere with the titration, purge the solution with an inert gas like nitrogen before and during the experiment.[16]
-
Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[16]
-
Continue the titration until the pH has passed all expected equivalence points (for citric acid, this would be a pH of around 12).[8]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence points, where the moles of NaOH added equal the moles of acidic protons, appear as steep inflection points on the curve.
-
The pKa values are determined at the half-equivalence points, which are the points of minimum slope (flattest regions) in the buffer zones of the curve. At these points, pH = pKa.[15] For polyprotic acids, multiple inflection and half-equivalence points will be observed.
-
UV-Spectrophotometric Method
This method is applicable when the protonated and deprotonated forms of a molecule exhibit different ultraviolet (UV) absorbance spectra.[15] For citric acid, this difference is observed in the middle-UV range. The method involves measuring the absorbance of the solution at a specific wavelength across a range of pH values.[10]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with precisely known pH values, spanning the range of the expected pKa values.
-
Prepare a stock solution of citric acid of known concentration.
-
-
Spectral Analysis:
-
Record the UV absorbance spectrum of citric acid in a highly acidic solution (e.g., pH < 1.0) to obtain the spectrum of the fully protonated species (H₃A).[10]
-
Record the UV spectrum in a sufficiently basic solution to obtain the spectrum of the fully deprotonated species (A³⁻).
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. For citrate, a wavelength of 209 nm has been successfully used.[10]
-
-
Measurement:
-
Prepare a set of samples by adding a small, constant amount of the citric acid stock solution to each of the buffer solutions prepared in step 1.
-
Measure the absorbance of each sample at the predetermined wavelength.
-
-
Data Analysis:
-
The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - Aᵢ) / (Aₘ - A) ] Where:
-
A is the absorbance of the sample at a given pH.
-
Aᵢ is the absorbance of the ionized (deprotonated) species.
-
Aₘ is the absorbance of the molecular (protonated) species.
-
-
Plotting log[ (A - Aᵢ) / (Aₘ - A) ] against pH yields a straight line. The pKa is the pH at which the log term is zero.[18]
-
Relevance in Drug Development and Biological Systems
The pKa values of citric acid are not merely academic; they have profound practical implications, particularly in pharmacology and drug formulation.
Role as a Pharmaceutical Excipient
-
Buffering Agent: The three pKa values spread between ~3 and ~6.4 make citrate an excellent buffering agent for oral and injectable drug formulations, helping to maintain a stable pH that is crucial for drug solubility and stability.[2][6]
-
Anticoagulant: Trisodium citrate acts as an anticoagulant by chelating calcium ions (Ca²⁺) in the blood, which are essential for the clotting cascade. This property is vital for the storage of blood products.[4][6]
-
Effervescence: In effervescent tablets and powders, citric acid reacts with a carbonate source (like sodium bicarbonate) in the presence of water to produce carbon dioxide gas. This aids in rapid tablet disintegration and drug dissolution.[6]
Citrate-Induced Injection Site Pain: A Signaling Pathway
A significant challenge in drug formulation is injection site pain, which can affect patient compliance. Many formulations buffered with citrate are known to cause pain.[19] Recent research has elucidated the molecular mechanism, identifying Acid-Sensing Ion Channel 1 (ASIC1) as the key mediator.[20][21]
The mechanism is twofold:
-
Acidic Activation: The proton (H⁺) component of the acidic citrate buffer directly activates the ASIC1 receptor, which is a neuronally expressed channel that detects extracellular pH drops.[20]
-
Citrate Potentiation: The citrate anion itself, while not an activator of ASIC1, significantly potentiates the channel's activation by protons. It does this by chelating extracellular Ca²⁺ ions that normally inhibit the channel. By removing this inhibitory brake, citrate makes ASIC1 more sensitive to activation by acid, amplifying the pain signal.[20][21]
This understanding is critical for formulators aiming to develop patient-friendly injectable drugs.
Conclusion
The three pKa values of this compound are fundamental chemical constants that govern its behavior in aqueous solutions. With pKa values of approximately 3.13, 4.76, and 6.40 at 25°C, citric acid is an effective buffer across a physiologically relevant pH range, making it an invaluable excipient in the pharmaceutical industry.[1] The accurate determination of these values, typically through potentiometric titration, is a standard and essential procedure in analytical chemistry. For drug development professionals, a deep understanding of these pKa values and their implications—from formulation stability to complex biological interactions like the potentiation of ASIC1-mediated pain—is critical for designing safe, stable, and effective medicines.
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Citric Acid Assay Kit (Spectrophotometry)_TargetMol [targetmol.com]
- 4. This compound CAS#: 5949-29-1 [m.chemicalbook.com]
- 5. Citric Acid [commonorganicchemistry.com]
- 6. citribel.com [citribel.com]
- 7. proprep.com [proprep.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. UCSB Science Line [scienceline.ucsb.edu]
- 13. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. hiranuma.com [hiranuma.com]
- 18. Virtual Labs [mas-iiith.vlabs.ac.in]
- 19. jneurosci.org [jneurosci.org]
- 20. Citric Acid in Drug Formulations Causes Pain by Potentiating Acid-Sensing Ion Channel 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Unseen Architect: A Technical Guide to the Chelating Action of Citric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citric acid, a ubiquitous alpha-hydroxy-tricarboxylic acid, is a cornerstone of various scientific and industrial applications, primarily owing to its exceptional ability to act as a chelating agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning citric acid's chelation capabilities. It details the pivotal role of its functional groups, the profound influence of pH on its chelating efficacy, and the thermodynamics governing the formation of stable metal-citrate complexes. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these interactions and presents quantitative data on the stability of various metal-citrate complexes, offering a comprehensive resource for professionals in research and development.
The Core Mechanism of Citric Acid Chelation
Citric acid's efficacy as a chelating agent is intrinsically linked to its molecular structure, which features three carboxyl groups (-COOH) and one hydroxyl group (-OH). These functional groups act as electron-pair donors, enabling citric acid to form multiple coordination bonds with a single metal ion, effectively sequestering it within a stable, ring-like structure known as a chelate.[1] This process transforms metal ions into soluble and bioavailable complexes, a property leveraged in pharmaceuticals, food preservation, and environmental remediation.[2]
The chelation process is a multi-step interaction primarily involving the carboxyl and hydroxyl moieties. The exact coordination depends on factors such as the metal ion's size, charge, and the surrounding pH.
The Pivotal Role of pH
The pH of the aqueous environment is the most critical factor governing the chelating capacity of citric acid. At low pH values, the carboxyl groups remain protonated (-COOH), limiting their ability to donate electrons and form coordinate bonds with metal cations. As the pH increases, the carboxyl groups sequentially deprotonate, becoming carboxylates (-COO⁻), which are significantly more effective at binding metal ions. The chelation activity of citric acid reaches its maximum potential at a pH above 7, where the citrate ion is predominantly in its fully deprotonated form (Cit³⁻).
The acid dissociation constants (pKa) of citric acid dictate the pH ranges for these deprotonation steps. The three pKa values are approximately 3.13, 4.76, and 6.40 for the three carboxyl groups.[2] A fourth pKa for the hydroxyl group is considerably higher, around 14.4.
Caption: pH-dependent speciation of citric acid and subsequent metal chelation.
Quantitative Analysis of Metal-Citrate Complex Stability
The stability of metal-citrate complexes is quantified by their stability constants (log K). A higher log K value indicates a more stable complex. The following tables summarize the stability constants and thermodynamic parameters for various metal ions with citric acid, compiled from multiple studies.
Table 1: Stability Constants (log K) of Metal-Citrate Complexes
| Metal Ion | log K₁ | log K₂ | Conditions | Reference |
| Ca²⁺ | 3.22 | - | 25 °C, 0.1 M KNO₃ | [3] |
| Mg²⁺ | 2.80 | - | 25 °C, 0.1 M KNO₃ | [3] |
| Mn²⁺ | 3.69 | - | 25 °C, 0.1 M NaClO₄ | [1] |
| Co²⁺ | 4.41 | - | 25 °C, 0.1 M NaClO₄ | [1] |
| Ni²⁺ | 4.88 | - | 25 °C, 0.1 M NaClO₄ | [1] |
| Cu²⁺ | 5.90 | - | 25 °C, 0.1 M KNO₃ | [4] |
| Zn²⁺ | 4.52 | - | 25 °C, 0.1 M NaClO₄ | [1] |
| Fe²⁺ | 3.10 | - | 25 °C, 0.1 M KNO₃ | [4] |
| Fe³⁺ | 11.4 | 8.6 | 25 °C, 0.1 M KNO₃ | [4] |
| Al³⁺ | 7.98 | - | 25 °C, 0.1 M KCl | [5] |
| La³⁺ | 6.96 | 10.83 | 25 °C, 0.1 m NaClO₄ | [6] |
| Sm³⁺ | 7.95 | 11.45 | 25 °C, 0.1 m NaClO₄ | [6] |
Table 2: Thermodynamic Parameters for 1:1 Metal-Citrate Complex Formation at 25 °C
| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| Mg²⁺ | -16.0 | 7.1 | 77.5 | [2] |
| Ca²⁺ | -18.4 | 4.2 | 75.8 | [2] |
| Sr²⁺ | -19.7 | 1.9 | 72.4 | [2] |
| Ba²⁺ | -22.7 | -1.3 | 71.8 | [2] |
| Mn²⁺ | -21.1 | 9.5 | 102.7 | [1] |
| Co²⁺ | -25.2 | 7.1 | 108.3 | [1] |
| Ni²⁺ | -27.9 | 4.6 | 109.1 | [1] |
| Zn²⁺ | -25.8 | 6.1 | 107.0 | [1] |
Experimental Protocols for Characterizing Chelation
The determination of stoichiometry and stability constants of metal-citrate complexes relies on various analytical techniques. Below are detailed methodologies for key experiments.
Potentiometric Titration
This is a classical method to determine the formation constants of metal complexes by monitoring the pH change of a solution containing the metal and ligand upon titration with a strong base.
Protocol:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., 0.01 M) in deionized water.
-
Prepare a solution of citric acid of a similar concentration.
-
Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.
-
-
Apparatus Setup:
-
Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
-
Calibrate a pH meter with standard buffer solutions.
-
Use a calibrated burette for the addition of the titrant.
-
-
Titration Procedure:
-
Pipette a known volume of the citric acid solution and the metal salt solution into the titration vessel.
-
Add the background electrolyte.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.
-
Perform a separate titration of citric acid in the absence of the metal ion to determine its pKa values under the same experimental conditions.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Use specialized software (e.g., HYPERQUAD) to analyze the titration curves and calculate the stability constants of the metal-citrate complexes.
-
Caption: Workflow for potentiometric titration to determine stability constants.
UV-Vis Spectrophotometry
This technique is used to determine the stoichiometry of metal-citrate complexes by monitoring changes in the absorbance of light as the metal-to-ligand ratio is varied. Job's method of continuous variation is commonly employed.
Protocol:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and citric acid.
-
-
Job's Plot Procedure:
-
Prepare a series of solutions with a constant total concentration of metal and citric acid but with varying mole fractions of each.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-citrate complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
-
Data Analysis:
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio.[7]
-
Caption: Workflow for UV-Vis spectrophotometry (Job's method).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and citric acid, providing a complete thermodynamic profile of the chelation process in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the metal ion in a suitable buffer.
-
Prepare a solution of citric acid in the same buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the metal ion solution into the sample cell of the calorimeter.
-
Load the citric acid solution into the injection syringe.
-
Perform a series of injections of the citric acid solution into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Applications in Drug Development and Research
The chelating properties of citric acid are harnessed in numerous pharmaceutical applications:
-
Improving Drug Stability: By chelating metal ions that can catalyze oxidative degradation, citric acid enhances the stability and shelf-life of drug formulations.
-
Enhancing Bioavailability: Citrate complexes can improve the solubility and absorption of certain metal-containing drugs or mineral supplements.
-
Excipient in Formulations: Citric acid is widely used as a pH adjusting agent, an antioxidant, and a flavor enhancer in various dosage forms.[8]
-
Anticoagulant: Citrate is used to chelate calcium ions, thereby preventing blood coagulation in stored blood products.
Conclusion
Citric acid's role as a chelating agent is a testament to the elegant relationship between molecular structure and function. Its multi-dentate nature, coupled with the profound influence of pH, allows for the formation of stable and soluble complexes with a wide array of metal ions. A thorough understanding of the thermodynamics and kinetics of these interactions, facilitated by the experimental techniques detailed herein, is paramount for the rational design and optimization of formulations in the pharmaceutical and other scientific industries. This guide provides the foundational knowledge and practical methodologies to empower researchers and developers in leveraging the full potential of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd-nea.org [oecd-nea.org]
- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 8. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Citric Acid Monohydrate in Krebs Cycle Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis in aerobic organisms.[1][2] Situated within the mitochondrial matrix, this series of enzymatic reactions orchestrates the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, while capturing high-energy electrons in the form of NADH and FADH2.[1][2][3] These reduced coenzymes subsequently fuel the electron transport chain, driving the synthesis of the majority of the cell's adenosine triphosphate (ATP).[1] At the heart of this vital cycle lies citric acid, a tricarboxylic acid that serves as the initial substrate and is subsequently regenerated, lending the pathway its name.[3] Citric acid monohydrate, the crystalline form of citric acid, is a crucial reagent in the laboratory setting, enabling detailed investigation of the Krebs cycle's intricate mechanisms.
This technical guide provides an in-depth exploration of the role of this compound in Krebs cycle research. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this central metabolic hub.
Core Concepts: Citrate as a Key Intermediate and Regulator
Citric acid, in its ionized form, citrate, is the product of the first committed step of the Krebs cycle: the condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by the enzyme citrate synthase.[4][5] Beyond its role as a transient intermediate, citrate is a critical regulator of cellular metabolism. High concentrations of citrate act as a feedback inhibitor of phosphofructokinase-1, a key regulatory enzyme in glycolysis, thereby coordinating the rate of glycolysis with the activity of the Krebs cycle.[6][7] Furthermore, citrate can be transported out of the mitochondria into the cytosol, where it is cleaved by ATP citrate lyase to produce acetyl-CoA, a primary building block for fatty acid and cholesterol biosynthesis.[6][8] This positions citrate at a crucial nexus between energy metabolism and anabolic pathways.
Quantitative Data in Krebs Cycle Research
The study of the Krebs cycle often involves the precise measurement of enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative data related to the enzymes that directly utilize or produce citrate.
Table 1: Kinetic Parameters of Citrate Synthase
| Organism/Tissue | Substrate | Michaelis Constant (K_m) | Reference |
| Rat Liver Mitochondria | Acetyl-CoA | 16 µM | [9][10] |
| Rat Liver Mitochondria | Oxaloacetate | 2 µM | [9][10] |
| Pig Heart | Acetyl-CoA | 5 µM | [11] |
| Pig Heart | Oxaloacetate | 4.5 µM | [11] |
Table 2: Kinetic Parameters of Aconitase
| Organism/Tissue | Substrate | Michaelis Constant (K_m) | Reference |
| Mouse Kidney Mitochondria | Isocitrate | - | [12] |
| Pig Heart | Citrate | - | [13] |
| Pig Heart | Isocitrate | - | [13] |
| Thermus thermophilus | (2R,3S)-homoisocitrate | - | [14] |
Note: Specific K_m values for aconitase with citrate and isocitrate were not explicitly found in the provided search results as numerical values in a table, though the references discuss the kinetics.
Table 3: Typical Concentrations of Citrate
| Compartment/Fluid | Organism/Cell Type | Concentration | Reference |
| Plasma | Human | ~200 µM | [15] |
| Brain | Human | ~400 µM | [15] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of the Krebs cycle. The following protocols provide step-by-step guidance for key experiments involving this compound.
Protocol 1: Isolation of Mitochondria from Cultured Cells
Objective: To obtain a purified and functional mitochondrial fraction from cultured cells for downstream applications such as enzyme assays and respiration studies.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 5 mM HEPES, 0.5 mM EGTA, pH 7.4), ice-cold
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge capable of reaching 10,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Harvest cultured cells by scraping or trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer.
-
Allow the cells to swell on ice for 10-15 minutes.
-
Homogenize the cell suspension with 15-20 strokes of a pre-chilled Dounce homogenizer on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in a minimal volume of mitochondrial isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford or BCA assay) for normalization in subsequent experiments.
Protocol 2: Citrate Synthase Activity Assay
Objective: To measure the enzymatic activity of citrate synthase in isolated mitochondria or cell lysates. This assay spectrophotometrically measures the rate of coenzyme A (CoA-SH) production.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Acetyl-CoA solution (e.g., 10 mM)
-
Oxaloacetate solution (e.g., 10 mM)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (e.g., 1 mM)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, DTNB solution, and acetyl-CoA solution.
-
Add the mitochondrial sample to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm.
-
Initiate the reaction by adding the oxaloacetate solution to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 412 nm over time (e.g., every 15-30 seconds for 5 minutes). The rate of increase in absorbance is proportional to the citrate synthase activity.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (the product of the reaction between CoA-SH and DTNB), which is 13,600 M⁻¹cm⁻¹.
Protocol 3: Aconitase Activity Assay
Objective: To determine the enzymatic activity of aconitase by measuring the conversion of citrate to isocitrate, which is then coupled to the reduction of NADP+ by isocitrate dehydrogenase.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Citrate solution (e.g., 100 mM, prepared from this compound)
-
NADP+ solution (e.g., 10 mM)
-
Isocitrate dehydrogenase (NADP+-dependent)
-
Manganese chloride (MnCl₂) solution (e.g., 50 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADP+ solution, MnCl₂ solution, and isocitrate dehydrogenase.
-
Add the mitochondrial sample to the cuvette and mix.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the citrate solution to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the aconitase activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH, which is 6,220 M⁻¹cm⁻¹.
Protocol 4: Measurement of Mitochondrial Respiration using Citrate
Objective: To measure the rate of oxygen consumption in isolated mitochondria using citrate (in combination with a dicarboxylate like malate) as a substrate.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.5 mM EGTA, pH 7.2)
-
This compound solution (e.g., 1 M, pH adjusted to 7.2)
-
Malate solution (e.g., 1 M, pH adjusted to 7.2)
-
ADP solution (e.g., 100 mM)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions.
-
Add an appropriate volume of respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add a known amount of isolated mitochondria to the chamber and record the basal respiration rate (State 2).
-
Add citrate and malate to the chamber to final concentrations of, for example, 5 mM and 2 mM, respectively. This provides the substrates for the Krebs cycle.
-
Record the substrate-stimulated respiration rate.
-
Add a known amount of ADP to the chamber to stimulate ATP synthesis (State 3 respiration).
-
Record the maximal rate of oxygen consumption.
-
Further experiments can be performed by adding specific inhibitors of the electron transport chain (e.g., rotenone, antimycin A) to dissect the contribution of different respiratory complexes.
Visualizing Krebs Cycle Dynamics
Diagrams are invaluable tools for understanding the complex relationships within and surrounding the Krebs cycle. The following visualizations are provided in the DOT language for use with Graphviz.
Krebs Cycle Signaling Pathway
Caption: Regulation of the Krebs Cycle by key allosteric effectors.
Experimental Workflow: Mitochondrial Respiration Assay
Caption: Workflow for measuring mitochondrial respiration with citrate.
Conclusion
This compound is an indispensable tool for dissecting the complexities of the Krebs cycle. As a primary substrate, it enables the direct measurement of key enzymatic activities and the assessment of mitochondrial respiratory function. Furthermore, understanding the regulatory roles of citrate provides crucial insights into the intricate network of metabolic control. The detailed protocols, quantitative data, and visual diagrams presented in this guide offer a comprehensive resource for researchers aiming to investigate this central pillar of cellular metabolism. Through the rigorous application of these methodologies, the scientific community can continue to unravel the multifaceted contributions of the Krebs cycle to both health and disease, paving the way for novel therapeutic interventions in a range of metabolic disorders.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. Khan Academy [khanacademy.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. news-medical.net [news-medical.net]
- 6. Citrate – new functions for an old metabolite [degruyterbrill.com]
- 7. Citrate – new functions for an old metabolite [degruyterbrill.com]
- 8. Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed Enzyme Kinetics in Terms of Biochemical Species: Study of Citrate Synthase | PLOS One [journals.plos.org]
- 12. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Natural Sources and Biosynthesis of Citric Acid for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary methods for obtaining citric acid for laboratory use: extraction from natural sources and microbial biosynthesis. The guide details the fundamental principles, experimental protocols, and quantitative data associated with each method, offering a comprehensive resource for researchers in various scientific and drug development fields.
Natural Sources of Citric Acid
Citric acid is a naturally occurring tricarboxylic acid found in a variety of fruits and vegetables.[1][2] For laboratory purposes, citrus fruits are the most practical natural source due to their high concentrations of the acid.[1][2][3][4]
Quantitative Data on Citric Acid in Natural Sources
The concentration of citric acid can vary significantly among different natural sources. The following table summarizes the citric acid content in several common fruits, providing a basis for selecting appropriate source materials for extraction.
| Fruit Source | Form | Citric Acid Concentration (g/L) | Reference |
| Lemon | Fresh Juice | 48.0 | [3] |
| Lime | Fresh Juice | 46.0 | [3] |
| Lemon | Juice Concentrate | 34.0 - 39.0 | [3] |
| Lime | Juice Concentrate | 34.0 - 39.0 | [3] |
| Grapefruit | Ready-to-consume juice | 25.0 | [3] |
| Orange | Ready-to-consume juice | 17.0 | [3] |
Experimental Protocol: Extraction of Citric Acid from Citrus Fruits
This protocol outlines a common laboratory method for extracting citric acid from citrus fruits, such as lemons or limes.[5][6][7]
Materials:
-
Fresh lemons or limes
-
Beakers
-
pH meter or pH strips
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
10% (w/v) Calcium chloride (CaCl₂) solution
-
Dilute sulfuric acid (H₂SO₄)
-
Distilled water
-
Cheesecloth or filter paper
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
Juice Extraction: Squeeze the citrus fruit to obtain the juice. For larger quantities, a juicer may be used. Filter the juice through cheesecloth or filter paper to remove pulp and seeds.[5]
-
Neutralization: Measure the initial pH of the juice. Slowly add 10% sodium hydroxide solution while stirring continuously until the pH of the solution reaches 8-9. This converts the citric acid to sodium citrate.[6]
-
Precipitation of Calcium Citrate: Heat the neutralized solution to boiling. While stirring, add a 10% calcium chloride solution. A white precipitate of calcium citrate will form.[6] Continue boiling for a few minutes to ensure complete precipitation.
-
Isolation of Calcium Citrate: Allow the precipitate to settle, then separate it from the supernatant by decantation or filtration using a Buchner funnel. Wash the precipitate with hot distilled water to remove impurities.
-
Conversion to Citric Acid: Resuspend the calcium citrate precipitate in a minimal amount of distilled water. Slowly and carefully add dilute sulfuric acid while stirring. This will precipitate calcium sulfate (gypsum) and leave citric acid in the solution.[6]
-
Purification: Filter the solution to remove the calcium sulfate precipitate. The resulting filtrate is a solution of citric acid.
-
Crystallization (Optional): The citric acid solution can be concentrated by gentle heating to evaporate the water, leading to the crystallization of citric acid. The crystals can then be collected by filtration.
Biosynthesis of Citric Acid
The industrial production of citric acid predominantly relies on microbial fermentation, with the filamentous fungus Aspergillus niger being the most commonly used microorganism.[8][9][10][11] This method offers high yields and the ability to utilize inexpensive carbohydrate sources.[12][13]
The Citric Acid Cycle (Krebs Cycle)
The biosynthesis of citric acid is a central part of cellular metabolism, occurring within the citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle.[14][15][16][17] This cycle is a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells.[17]
Under specific conditions, such as high sugar concentrations and limitations of certain nutrients like nitrogen and phosphate, Aspergillus niger can be induced to overproduce and accumulate citric acid.[9][18][19][20] This is achieved through the regulation of key enzymes in the glycolytic pathway and the citric acid cycle.
Fermentation Techniques
Several fermentation techniques are employed for citric acid production, with submerged fermentation being the most common on an industrial scale.[8][10][15]
-
Submerged Fermentation (SmF): In this method, the microorganism is grown in a liquid nutrient medium within a bioreactor.[21][22] This allows for precise control of parameters such as temperature, pH, and aeration, leading to high yields.[12]
-
Surface Fermentation: This technique involves growing the microorganism on the surface of a liquid medium in shallow trays.[23] While simpler and requiring less capital investment, it is generally less efficient than submerged fermentation.
-
Solid-State Fermentation (SSF): SSF involves the growth of microorganisms on a solid substrate with a low moisture content.[21][24] Agro-industrial residues are often used as substrates, making it a potentially more sustainable method.[24]
Quantitative Data on Citric Acid Production by Fermentation
The yield of citric acid from fermentation can be influenced by various factors, including the strain of Aspergillus niger, the composition of the fermentation medium, and the fermentation technique employed.
| Substrate | Fermentation Type | Microorganism | Citric Acid Yield | Reference |
| Sugarcane Molasses | Submerged | Aspergillus niger | Up to 78% (of theoretical) | [8] |
| Sucrose Medium | Submerged | Aspergillus niger | 80 g/L | [25] |
| Seaweed Powder | Shake Flask | Aspergillus niger | 30 g/L | [25] |
| Pineapple Waste | Solid-State | Aspergillus niger ATCC 1015 | 132 g/kg of residue | [20] |
| Pineapple Waste | Solid-State | Aspergillus niger ACM 4992 | 194 g/kg of residue | [20] |
Experimental Protocol: Laboratory-Scale Citric Acid Production by Submerged Fermentation
This protocol provides a method for producing citric acid in the laboratory using Aspergillus niger in a submerged fermentation setup.
Materials:
-
Aspergillus niger culture
-
Fermentation medium (e.g., Czapek-Dox medium with high sucrose concentration)
-
Shake flasks or a laboratory-scale bioreactor
-
Autoclave
-
Incubator shaker
-
Filtration apparatus
-
Analytical equipment for citric acid quantification (e.g., HPLC, titration)[26][27][28]
Procedure:
-
Inoculum Preparation: Prepare a spore suspension of Aspergillus niger from a stock culture.[23]
-
Media Preparation and Sterilization: Prepare the fermentation medium. A typical medium contains a high concentration of a carbon source (e.g., 15-20% sucrose), a limited nitrogen source (e.g., ammonium nitrate), and essential minerals.[15][29] Sterilize the medium and the fermentation vessels by autoclaving.
-
Inoculation: Inoculate the sterile fermentation medium with the Aspergillus niger spore suspension.[15]
-
Fermentation: Incubate the culture in a shake flask or bioreactor at a controlled temperature (typically 25-30°C) with continuous agitation and aeration for 5-10 days.[25][29] Monitor the pH of the medium, which should decrease to around 1.5-2.0 as citric acid is produced.[15]
-
Harvesting: After the fermentation period, separate the fungal biomass from the fermentation broth by filtration.[30][31]
-
Downstream Processing and Purification: The citric acid can be recovered from the fermentation broth using a similar precipitation method as described for natural extraction (Section 1.2), involving the formation and subsequent acidification of calcium citrate.[30][31][32][33] Alternative purification methods include liquid-liquid extraction and chromatography.[31][32]
-
Quantification: Determine the concentration of citric acid in the purified solution using an appropriate analytical method such as titration with a standardized sodium hydroxide solution or High-Performance Liquid Chromatography (HPLC).[26][27][28][34]
Conclusion
Both extraction from natural sources and microbial biosynthesis offer viable methods for obtaining citric acid for laboratory use. The choice of method will depend on the required purity, scale of production, and available resources. Extraction from citrus fruits is a straightforward method for obtaining smaller quantities, while microbial fermentation is a highly efficient and scalable process for producing larger amounts of citric acid with high purity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of science and drug development.
References
- 1. Citric acid: Structure, uses, intolerance, and more [medicalnewstoday.com]
- 2. Citric acid - Wikipedia [en.wikipedia.org]
- 3. Quantitative Assessment of Citric Acid in Lemon Juice, Lime Juice, and Commercially-Available Fruit Juice Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. How to Make Citric Acid (with Pictures) - wikiHow [wikihow.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Commercial Production of Citric Acid - Shanghai Chemex [shanghaichemex.com]
- 13. researchgate.net [researchgate.net]
- 14. The Citric Acid Cycle and Fatty Acid Biosynthesis - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. How Citric Acid is Produced: A Comprehensive Guide to This Key Additive [elchemy.com]
- 17. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Biotechnological production of citric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. scispace.com [scispace.com]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. An Experimental Study on Citric Acid Production by Aspergillus niger Using Gelidiella acerosa as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemlab.truman.edu [chemlab.truman.edu]
- 27. selectscience.net [selectscience.net]
- 28. series.publisso.de [series.publisso.de]
- 29. acciomate.com [acciomate.com]
- 30. production and downstream process of Organic acids-citric and lactic acid | PPTX [slideshare.net]
- 31. researchgate.net [researchgate.net]
- 32. Citric acid bioproduction and downstream processing: Status, opportunities, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scribd.com [scribd.com]
- 34. fao.org [fao.org]
The Hygroscopic Nature of Citric Acid Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of citric acid monohydrate, a common excipient in the pharmaceutical, food, and cosmetic industries. Understanding its interaction with water vapor is critical for ensuring product stability, manufacturability, and shelf-life. This document details the underlying principles of its hygroscopicity, presents quantitative data on its moisture sorption behavior, and provides detailed experimental protocols for its characterization.
Introduction to the Hygroscopicity of this compound
Citric acid (C₆H₈O₇) is a weak organic acid that exists in two primary crystalline forms: anhydrous citric acid and this compound (C₆H₈O₇·H₂O). The monohydrate form incorporates one molecule of water within its crystal lattice.[1] This bound water has a significant impact on its physical properties, including its hygroscopic behavior.
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For this compound, this behavior is complex. It can be efflorescent in dry air, meaning it can lose its water of crystallization when the ambient relative humidity (RH) is low or when heated to approximately 40°C.[2][3] Conversely, in moist air, it is slightly deliquescent, meaning it can absorb enough moisture to dissolve and form an aqueous solution.[2]
The stability of this compound is therefore highly dependent on the ambient temperature and relative humidity. Storage at temperatures above 40°C and a relative humidity above 70% should be avoided to prevent caking.[4]
Quantitative Hygroscopicity Data
The critical relative humidity (CRH) is the specific relative humidity at which a crystalline solid will begin to absorb a significant amount of moisture from the atmosphere, leading to deliquescence. For this compound, the CRH is influenced by temperature.
| Temperature (°C) | Hydration of Anhydrous Citric Acid (% RH) | Deliquescence of this compound (% RH) |
| 15 | - | - |
| 25 | 73.4 - 74.3 | 76.9 |
| 30 | Narrow stability domain | - |
| 35 | No hydration observed | - |
Data sourced from a study by Lafontaine et al.[5]
This table summarizes the critical relative humidity for the hydration of anhydrous citric acid and the deliquescence of this compound at various temperatures. At 25°C, the hydration of the anhydrous form to the monohydrate occurs between 73.4% and 74.3% RH, with the monohydrate being stable until it deliquesces at 76.9% RH.[5] As the temperature increases, the stability domain of the monohydrate becomes narrower.[5]
Experimental Protocols for Determining Hygroscopicity
Accurate characterization of the hygroscopic properties of this compound is essential for quality control and formulation development. The following are detailed methodologies for key experiments.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6][7]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically a few milligrams) into the DVS instrument's sample pan.[8]
-
Drying: The sample is initially dried under a stream of dry air or nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This removes any surface moisture.[9]
-
Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a minimal mass change over a specific time).[6][10]
-
Desorption: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure desorption.[10]
-
Data Analysis: The change in mass at each RH step is recorded to generate a moisture sorption isotherm, which plots the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity.[6]
Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[11][12] It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.
Methodology (Volumetric Method):
-
Apparatus Setup: Assemble the Karl Fischer titrator, ensuring the titration vessel is clean and dry.
-
Solvent Preparation: Add a suitable volume of a dry solvent (e.g., methanol) to the titration vessel.[13]
-
Pre-titration: Titrate the solvent with the Karl Fischer reagent to a stable, moisture-free endpoint. This removes any residual water in the solvent and the vessel.[13]
-
Sample Introduction: Accurately weigh a sample of this compound and quickly transfer it to the titration vessel. Allow the sample to dissolve completely with stirring.[13]
-
Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The volume of reagent consumed is recorded.[11]
-
Calculation: The water content is calculated based on the volume of titrant used and the previously determined water equivalence factor of the reagent.
Static Gravimetric Method (Desiccator Method)
This traditional method involves exposing a sample to a series of controlled humidity environments created by saturated salt solutions in desiccators.
Methodology:
-
Preparation of Humidity Chambers: Prepare a series of desiccators, each containing a saturated solution of a specific salt to maintain a constant relative humidity.[14] A list of common salts and their corresponding RH values at 25°C is provided in the table below.
-
Sample Preparation: Accurately weigh several samples of this compound into pre-weighed, shallow weighing bottles.
-
Equilibration: Place one sample in each desiccator. Seal the desiccators and store them at a constant temperature.
-
Periodic Weighing: Periodically remove the samples from the desiccators and quickly weigh them. This should be done until a constant weight is achieved, indicating that the sample has reached equilibrium with the surrounding atmosphere.[15]
-
Data Analysis: The percentage weight gain at each relative humidity is calculated. This data is then used to construct a moisture sorption isotherm.
Common Saturated Salt Solutions for Humidity Control at 25°C:
| Saturated Salt Solution | Relative Humidity (%) |
| Lithium Chloride | 11.30 |
| Potassium Acetate | 22.51 |
| Magnesium Chloride | 32.78 |
| Potassium Carbonate | 43.16 |
| Magnesium Nitrate | 52.89 |
| Sodium Nitrite | 64.70 |
| Sodium Chloride | 75.29 |
| Ammonium Sulfate | 80.90 |
| Potassium Chloride | 84.34 |
| Potassium Nitrate | 93.58 |
Data sourced from Greenspan (1977) as cited in multiple sources.[16]
Phase Diagram and Structural Transitions
The interaction of citric acid with water can be visualized through a phase diagram, which illustrates the stable form of the substance at different temperatures and water activities (or relative humidities).
This conceptual diagram illustrates the stability regions of anhydrous citric acid, this compound, and its aqueous solution as a function of temperature and relative humidity. The red dashed lines represent the phase boundaries. The "Hydration Boundary" indicates the conditions at which the anhydrous form will convert to the monohydrate. The "Deliquescence Boundary" shows the conditions under which the monohydrate will absorb enough water to dissolve. The peritectic point represents the temperature above which the monohydrate is no longer stable and will incongruently melt to the anhydrous form and a saturated solution.[1][17]
Conclusion
The hygroscopic nature of this compound is a critical parameter that must be carefully considered during drug development and manufacturing. Its propensity to lose or gain water in response to environmental conditions can impact its physical and chemical stability, flow properties, and dissolution rate. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and scientists to thoroughly characterize and control the hygroscopic behavior of this compound, thereby ensuring the quality and performance of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. cphi-online.com [cphi-online.com]
- 3. This compound | 5949-29-1 [amp.chemicalbook.com]
- 4. citribel.com [citribel.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 8. Dynamic vapor sorption (DVS) [carpor.uliege.be]
- 9. tainstruments.com [tainstruments.com]
- 10. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Determination of citric acid moisture content by volumetric method-Jiahang Instruments [jiahanglab.com]
- 14. qia.cz [qia.cz]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mx.omega.com [mx.omega.com]
- 17. RH-temperature phase diagrams of hydrate forming deliquescent crystalline ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
citric acid monohydrate safety and handling in a lab setting
An In-depth Guide to the Safe Handling of Citric Acid Monohydrate in a Laboratory Setting
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety protocols and handling procedures for all laboratory reagents is paramount. This technical guide provides an in-depth overview of the safe handling of this compound, a common excipient and pH modifier in pharmaceutical formulations.
Chemical and Physical Properties
This compound is a tricarboxylic acid that exists as colorless or white crystals or as a white crystalline powder.[1][2] It is odorless and has a strong acidic taste.[1] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₇·H₂O | [3][4] |
| Molecular Weight | 210.14 g/mol | [3][4][5] |
| Appearance | White crystalline powder or colorless crystals | [1][4][5] |
| Odor | Odorless | [1][3][4][6] |
| Melting Point | 135 - 152 °C | [3][5][6] |
| Density | 1.54 g/cm³ at 20°C | [3][6] |
| Solubility in Water | ~1630 g/L at 20°C | [3][5] |
| pH | 2.2 (50 g/L solution at 20°C) | [6] |
| Auto-ignition Temperature | 540 °C | [3] |
| Flash Point | 173.9 °C | [5][6] |
Hazard Identification and Classification
This compound is classified as causing serious eye irritation.[3][7][8][9][10] It may also cause respiratory irritation.[9] While not flammable under normal conditions, finely dispersed dust can form explosive mixtures with air.[5][11][12][13]
GHS Hazard Statements:
Potential Health Effects:
-
Eyes: Can cause redness, tearing, itching, burning, and pain.[4][11]
-
Skin: May cause redness and itching with prolonged contact.[4][11]
-
Inhalation: Inhalation of dust may irritate the mucous membranes, causing coughing and shortness of breath.[4][11]
-
Ingestion: May cause irritation and burning sensations in the mouth and throat, nausea, and vomiting.[4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [3][8][14][15][16] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | [3][7][8][11][14][16] |
| Respiratory Protection | A NIOSH-approved respirator with a dust cartridge should be used when ventilation is inadequate or if dust is generated. | [4][7][8][11] |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Use with adequate ventilation to keep airborne concentrations low.[4][16]
-
Do not eat, drink, or smoke in areas where this compound is handled.[11][15]
Storage:
-
Store away from incompatible materials such as strong oxidizers, bases, reducing agents, and nitrates.[1][4][7][10]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [3][4][6][7][8][10][11][15] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [3][4][7][8][15] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. | [3][4][8][15][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately. | [3][4][7][8][11][15][16][17] |
Accidental Release and Disposal
A clear and practiced protocol for spill cleanup and waste disposal is essential for laboratory safety and environmental protection.
Spill Cleanup:
-
Evacuate and Secure: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[3][8]
-
Personal Protection: Wear appropriate personal protective equipment as outlined in Section 3.[4][8][15][17]
-
Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding the generation of dust.[3][4][7][8] Moisten slightly to prevent dusting if necessary.[11]
-
Collection: Place the swept-up material into a suitable, labeled container for disposal.[3][4][7][8]
-
Decontamination: Wash the spill area with water and wipe dry.[4]
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[6][17]
Experimental Workflows and Diagrams
Visual representations of safety protocols can enhance understanding and compliance. The following diagrams, generated using Graphviz, illustrate key safety workflows.
References
- 1. This compound | 5949-29-1 [chemicalbook.com]
- 2. Citric Acid (Monohydrate) IP Online | Citric Acid (Monohydrate) IP Manufacturer and Suppliers [scimplify.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. resources.finalsite.net [resources.finalsite.net]
- 5. This compound basic information [chemhome.com]
- 6. fishersci.com [fishersci.com]
- 7. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. ICSC 0704 - CITRIC ACID, MONOHYDRATE [chemicalsafety.ilo.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. scribd.com [scribd.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. jmnspecialties.com [jmnspecialties.com]
A Technical Guide to the Thermal Decomposition of Citric Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal decomposition of citric acid monohydrate. By synthesizing data from various scientific studies, this document offers detailed insights into the decomposition process, experimental methodologies, and key thermal events. This guide is intended to be a valuable resource for professionals in research, development, and quality control who work with this compound.
Introduction
This compound (C₆H₈O₇·H₂O) is a ubiquitous organic acid widely utilized in the pharmaceutical, food, and beverage industries as an excipient, acidulant, and preservative.[1] A thorough understanding of its thermal behavior is critical for drug formulation, manufacturing processes, and ensuring product stability. The thermal decomposition of this compound is a complex process that involves more than a simple dehydration, encompassing intramolecular esterification and subsequent degradation to various organic acids and anhydrides.[2][3] This guide summarizes the key thermal events, presents detailed experimental protocols for their analysis, and provides a visual representation of the decomposition pathway.
Thermal Decomposition Profile
The thermal decomposition of this compound is characterized by multiple mass loss steps, as identified by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Contrary to a simple dehydration process, the initial thermal event involves an intramolecular esterification.[2][4]
Key Thermal Events
The decomposition process can be broadly categorized into the following stages:
-
Initial Water Loss and Esterification: The process begins at temperatures around 60-75°C, where the loss of water of hydration occurs concurrently with an intramolecular esterification reaction.[2][4] This initial step is an endothermic process.[2]
-
Formation of Aconitic Acid: As the temperature increases to approximately 175°C, the citric acid molecule undergoes dehydration to form aconitic acid, accompanied by the loss of a molecule of water.[5]
-
Further Decomposition: Above 175°C, further heating leads to the decarboxylation and formation of various products, including itaconic anhydride and citraconic anhydride.[5] The ultimate decomposition products can include acetone, acetic acid, propene, and carbon dioxide.[6]
Quantitative Thermal Analysis Data
The following table summarizes the quantitative data obtained from TGA and DSC analyses of this compound under a nitrogen atmosphere. It is important to note that variations in experimental conditions such as heating rate and sample size can influence the observed temperatures.[7]
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Analytical Technique | Reference |
| Water Loss & Esterification | ~60 | ~75-100 | Not specified | TGA/DSC | [2][4] |
| Decomposition to Aconitic Acid | ~150-175 | Not specified | Not specified | TGA/DSC | [2][5] |
| Further Decomposition | >175 | Not specified | Not specified | TGA/DSC | [5] |
Experimental Protocols
Accurate and reproducible thermal analysis data is contingent on well-defined experimental protocols. The following methodologies are based on best practices for the thermal analysis of organic hydrates.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the key parameters for conducting TGA and DSC analysis of this compound.
-
Apparatus: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.
-
Sample Preparation:
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 20-100 mL/min.[2][10]
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.[2][11]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 300°C to ensure complete decomposition.
-
Crucible: Use a standard aluminum crucible. An empty crucible should be used as a reference.[8]
-
-
Data Analysis:
-
Record the mass loss as a function of temperature (TGA curve) and the differential heat flow as a function of temperature (DSC curve).
-
Determine the onset and peak temperatures for each thermal event from the DSC curve.
-
Calculate the percentage mass loss for each step from the TGA curve.
-
Visualization of the Decomposition Pathway
To elucidate the complex series of reactions occurring during the thermal decomposition of this compound, a logical workflow diagram is presented below. This diagram illustrates the sequential formation of key intermediates and final decomposition products.
Figure 1: Thermal decomposition pathway of this compound.
Conclusion
The thermal decomposition of this compound is a multi-step process initiated by a combined water loss and intramolecular esterification, followed by the formation of aconitic acid and subsequent degradation to smaller molecules. A precise understanding of these thermal events and the temperatures at which they occur is paramount for professionals in the pharmaceutical and chemical industries. The experimental protocols and decomposition pathway outlined in this guide provide a robust framework for the analysis and interpretation of the thermal behavior of this compound, contributing to improved product development, quality control, and stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Citric acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. fpe.umd.edu [fpe.umd.edu]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Citric Acid Monohydrate Buffer for Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid monohydrate buffers are versatile buffer systems employed in various biochemical and molecular biology applications, including electrophoresis. This document provides detailed application notes and protocols for the preparation and use of this compound buffers in both capillary and gel electrophoresis techniques. Citrate buffers offer a stable pH environment, which is crucial for the reproducible separation of biomolecules. Its buffering range, typically between pH 3.0 and 6.2, makes it particularly suitable for the analysis of proteins and other molecules with isoelectric points in the acidic to neutral range.[1][2][3]
Data Presentation
Table 1: Preparation of 0.1 M this compound Buffer Solutions
This table provides the volumes of 0.1 M this compound and 0.1 M Trisodium Citrate Dihydrate stock solutions required to prepare a 100 mL buffer solution of a specific pH.
| Target pH | Volume of 0.1 M this compound (mL) | Volume of 0.1 M Trisodium Citrate Dihydrate (mL) |
| 3.0 | 82.0 | 18.0 |
| 3.2 | 77.5 | 22.5 |
| 3.4 | 73.0 | 27.0 |
| 3.6 | 68.5 | 31.5 |
| 3.8 | 63.5 | 36.5 |
| 4.0 | 59.0 | 41.0 |
| 4.2 | 54.0 | 46.0 |
| 4.4 | 49.5 | 50.5 |
| 4.6 | 44.5 | 55.5 |
| 4.8 | 40.0 | 60.0 |
| 5.0 | 35.0 | 65.0 |
| 5.2 | 30.5 | 69.5 |
| 5.4 | 25.5 | 74.5 |
| 5.6 | 21.0 | 79.0 |
| 5.8 | 16.0 | 84.0 |
| 6.0 | 11.5 | 88.5 |
| 6.2 | 8.0 | 92.0 |
Source: Adapted from various buffer preparation protocols.
Table 2: Stock Solution Preparation for 0.1 M Citrate Buffer
| Reagent | Molecular Weight ( g/mol ) | Mass for 1 L of 0.1 M Solution (g) |
| This compound (C₆H₈O₇·H₂O) | 210.14 | 21.01 |
| Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O) | 294.10 | 29.41 |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Buffer
This protocol outlines the steps for preparing a 0.1 M this compound buffer of a desired pH.
Materials:
-
This compound (ACS grade or higher)
-
Trisodium Citrate Dihydrate (ACS grade or higher)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (optional)
Procedure:
-
Prepare 0.1 M Stock Solutions:
-
0.1 M this compound Solution: Dissolve 21.01 g of this compound in distilled water and bring the final volume to 1 L in a volumetric flask.
-
0.1 M Trisodium Citrate Dihydrate Solution: Dissolve 29.41 g of trisodium citrate dihydrate in distilled water and bring the final volume to 1 L in a volumetric flask.
-
-
Prepare the Buffer:
-
Refer to Table 1 to determine the required volumes of the two stock solutions for your target pH.
-
In a clean beaker or flask, add the specified volume of the 0.1 M this compound solution.
-
Add the corresponding volume of the 0.1 M Trisodium Citrate Dihydrate solution.
-
Mix the solution thoroughly using a magnetic stirrer.
-
-
pH Verification and Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the prepared buffer solution.
-
If necessary, adjust the pH to the desired value using small volumes of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH. Be cautious not to significantly alter the buffer concentration.
-
-
Final Volume and Storage:
-
Transfer the final buffer solution to a clean, labeled storage bottle.
-
Store the buffer at room temperature for up to 3 months. For longer storage, refrigeration at 2-8°C is recommended.[2]
-
Protocol 2: Citrate Buffer in Capillary Zone Electrophoresis (CZE)
This protocol provides a general framework for using a citrate buffer as a background electrolyte in CZE for the separation of small molecules or proteins.
Materials:
-
Capillary Electrophoresis (CE) system with a suitable detector (e.g., UV-Vis)
-
Fused-silica capillary
-
0.1 M this compound buffer (prepared as in Protocol 1)
-
Sample dissolved in a buffer of lower conductivity than the running buffer (for field-amplified sample stacking)[4]
-
0.1 M HCl and 0.1 M NaOH for capillary conditioning
Procedure:
-
Capillary Conditioning:
-
Before the first use, and as needed, rinse the capillary with 0.1 M NaOH for several minutes, followed by distilled water, and then 0.1 M HCl. Finally, rinse thoroughly with distilled water and then the running buffer.[5]
-
-
System Setup:
-
Fill the source and destination vials with the prepared citrate running buffer.
-
Introduce the sample into the capillary via hydrodynamic or electrokinetic injection.[6]
-
-
Electrophoresis Conditions:
-
The optimal running conditions should be determined empirically for each analyte. The following are typical starting parameters:
-
The concentration of the citrate buffer can influence migration times, with higher concentrations generally leading to longer migration times.[6]
-
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the migration times and peak characteristics of the separated components.
-
Protocol 3: Citrate Buffer in Gel Electrophoresis for Antigen Retrieval (Western Blot)
While not a traditional running buffer for separation, citrate buffer is crucial for antigen retrieval in Western blotting, enhancing antibody detection.[7]
Materials:
-
Nitrocellulose or PVDF membrane with transferred proteins
-
10 mM Sodium Citrate buffer, pH 6.0, with 0.05% Tween 20
-
Water bath or steamer pre-heated to 95-100 °C
-
Staining dish
Procedure:
-
Buffer Preparation (10 mM Sodium Citrate, pH 6.0):
-
Dissolve 2.94 g of trisodium citrate dihydrate in approximately 900 mL of distilled water.
-
Adjust the pH to 6.0 with 1N HCl.
-
Add 0.5 mL of Tween 20 and mix well.
-
Bring the final volume to 1 L with distilled water.[8]
-
-
Antigen Retrieval:
-
Following protein transfer to the membrane, wash the membrane briefly with a suitable buffer like TBST.
-
Immerse the membrane in the pre-heated 10 mM sodium citrate buffer in a staining dish.
-
Incubate for 10-40 minutes at 95-100 °C. The optimal time may need to be determined empirically.[7][9]
-
Allow the membrane and buffer to cool to room temperature.
-
-
Immunodetection:
-
Proceed with the standard Western blot protocol, including blocking, primary and secondary antibody incubations, and detection. The antigen retrieval step should significantly enhance the signal for many antibodies.[7]
-
Visualizations
Caption: Workflow for Capillary Zone Electrophoresis using a Citrate Buffer.
Caption: Workflow for Antigen Retrieval in Western Blotting using a Citrate Buffer.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 3. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 5. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Antigen retrieval by citrate solution improves western blot signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
Application Notes and Protocols: Citric Acid Monohydrate as a Polymer Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid, a naturally occurring tricarboxylic acid, has emerged as a non-toxic and cost-effective crosslinking agent for a variety of polymers, offering a biocompatible alternative to conventional crosslinkers like glutaraldehyde and epichlorohydrin.[1][2] Its application is particularly prominent in the development of biomaterials for drug delivery, tissue engineering, and wound healing.[1][3] The crosslinking process, typically initiated by thermal treatment, results in the formation of ester linkages between the polymer chains, enhancing their mechanical strength, thermal stability, and modifying their swelling behavior.[3][4] This document provides detailed application notes and protocols for utilizing citric acid monohydrate as a crosslinking agent for polymers, with a focus on methodologies relevant to biomedical research and drug development.
Mechanism of Crosslinking
The crosslinking of polymers with citric acid is primarily achieved through an esterification reaction. At elevated temperatures, citric acid undergoes dehydration to form a cyclic anhydride intermediate.[3][5] This reactive intermediate then reacts with hydroxyl or amine groups present on the polymer chains, leading to the formation of ester or amide bonds and creating a three-dimensional polymer network.[5] The pendant carboxylic acid and hydroxyl groups of the citric acid molecule that do not participate in the initial crosslinking reaction can provide additional sites for hydrogen bonding or further functionalization.[6]
Caption: Mechanism of citric acid crosslinking.
Experimental Protocols
This section details protocols for crosslinking various polymers with this compound. The specific parameters may require optimization depending on the polymer type and desired properties of the final product.
Protocol 1: Citric Acid Crosslinked Carboxymethyl Cellulose (CMC) Hydrogel Films for Drug Delivery
This protocol is adapted from a study on composite hydrogel films for topical drug delivery.[3]
Materials:
-
Carboxymethyl cellulose (CMC)
-
Tamarind gum (TG)
-
This compound
-
Distilled water
-
Isopropyl alcohol
Procedure:
-
Prepare a 2% (w/v) total polymer solution by dissolving the desired ratio of CMC and tamarind gum in distilled water with continuous stirring.
-
Add citric acid to the polymer solution at a specific concentration (e.g., 20% w/w of the polymer).
-
Pour the solution into a petri dish or a suitable mold.
-
Dry the films at 50°C for 24 hours.
-
Cure the dried films at 140°C for a specified time (e.g., 5 minutes). Shorter curing times are often sufficient to form a hydrogel film, while longer times may lead to discoloration.[3]
-
Wash the cured hydrogel films with distilled water and isopropyl alcohol for 1 hour to remove any unreacted citric acid and polymer.[3]
-
Dry the washed films in a hot air oven at 50°C for 24 hours and store in a desiccator.
Protocol 2: Citric Acid Crosslinked Gelatin/Hydroxypropyl Methylcellulose (HPMC) Hydrogels
This protocol describes the synthesis of HPMC-Gelatin hydrogels for biomedical applications.[7]
Materials:
-
Gelatin
-
Hydroxypropyl methylcellulose (HPMC)
-
This compound
-
Sodium hypophosphite (catalyst)
-
Distilled water
Procedure:
-
Dissolve gelatin (e.g., 0.05 g) and HPMC (e.g., 0.1 g) in 1 ml of distilled water in a reaction vessel.
-
Add a specified amount of citric acid (e.g., 0% to 40% w/w of HPMC) and sodium hypophosphite.
-
Homogenize the mixture and pour it into a Teflon mold.
-
Freeze the mixture at -20°C for 24 hours.
-
Lyophilize the frozen hydrogels.
-
Induce crosslinking by heating the lyophilized hydrogels at a specific temperature and time (e.g., 160°C for 7 minutes).[7]
Protocol 3: Citric Acid Crosslinked Chitosan Hydrogel
This protocol outlines the preparation of a citric acid crosslinked chitosan hydrogel.[8]
Materials:
-
Chitosan
-
Acetic acid solution (1%)
-
This compound
Procedure:
-
Dissolve chitosan (e.g., 0.6 g) in 20 ml of 1% acetic acid solution to obtain a 3 wt% chitosan solution with magnetic stirring.
-
Heat the solution to 40°C and add citric acid (e.g., 0.1 g).
-
Stir the mixture for 1 hour.
-
Pour the blended solution into a mold and remove air bubbles using ultrasonic oscillation.
-
Freeze the solution for 24 hours at -20°C.
-
Thaw the frozen gel for 12 hours at 20°C to obtain the primary hydrogel.
Caption: General experimental workflow.
Data Presentation: Effects of Citric Acid Crosslinking
The concentration of citric acid and the curing conditions significantly influence the physicochemical properties of the resulting crosslinked polymer.
Table 1: Influence of Citric Acid Concentration on Hydrogel Properties
| Polymer System | Citric Acid Conc. (% w/w) | Swelling Ratio (%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Carboxymethyl Cellulose/Tamarind Gum | Varies | Decreases with increasing CA | - | - | [3] |
| Gelatin/HPMC | 0 - 40 | Decreases with increasing CA | - | - | [7] |
| Polyvinyl Alcohol | 10 | 658 | 20.52 | - | [9] |
| Polyvinyl Alcohol | 20 | 356 | 22.09 | - | [9] |
| Polyvinyl Alcohol | 30 | 285 | 11.48 | - | [9] |
| Chitosan | 2 (w/v) | - | Decreases with increasing CA | Increases with increasing CA | [10] |
| Chitosan | 4 (w/v) | - | Decreases with increasing CA | Increases with increasing CA | [10] |
| Chitosan | 6 (w/v) | - | Decreases with increasing CA | Increases with increasing CA | [10] |
Note: "-" indicates data not provided in the cited source.
Table 2: Influence of Curing Conditions on Hydrogel Properties
| Polymer System | Curing Temperature (°C) | Curing Time (min) | Effect on Swelling | Effect on Mechanical Properties | Reference |
| Carboxymethyl Cellulose/Tamarind Gum | 130 - 150 | 5 - 15 | Optimum swelling at 140°C; higher temp/time leads to reduced swelling | Higher temp/time leads to a firmer film | [3] |
| Gelatin/HPMC | 140 - 180 | 3 - 12 | Decreases with increasing temp/time | Compressive modulus increases with increasing temp/time | [7] |
Characterization of Crosslinked Polymers
A comprehensive characterization of the citric acid-crosslinked polymers is crucial to evaluate their suitability for specific applications.
Key Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds, evidenced by the appearance or increased intensity of the C=O stretching vibration band around 1725-1750 cm⁻¹.[6][9]
-
Swelling Studies: To determine the water absorption capacity of the hydrogels. The swelling ratio is typically calculated as ((Ws - Wd) / Wd) * 100, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[6]
-
Mechanical Testing: To evaluate properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.[4][11]
-
Thermal Analysis (TGA/DSC): To assess the thermal stability and degradation profile of the crosslinked polymers.[12]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and porous structure of the hydrogels.[2]
-
In Vitro Drug Release Studies: To evaluate the release kinetics of a model drug from the crosslinked polymer matrix, typically using UV-Vis spectrophotometry.[3]
-
Biocompatibility Assays: To assess the cytotoxicity (e.g., MTT assay) and hemocompatibility of the materials for biomedical applications.[11][13]
Caption: Characterization workflow.
Conclusion
This compound serves as a versatile and biocompatible crosslinking agent for a wide range of polymers. By carefully controlling the reaction parameters, such as the concentration of citric acid and the curing temperature and time, the properties of the resulting materials can be tailored to meet the demands of various applications in drug delivery and tissue engineering. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of citric acid-based crosslinking in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Citric-Acid-Derived Photo-cross-Linked Biodegradable Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ache-pub.org.rs [ache-pub.org.rs]
- 8. CN108341977B - A kind of citric acid cross-linked chitosan hydrogel and preparation method thereof - Google Patents [patents.google.com]
- 9. Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan | MDPI [mdpi.com]
- 11. biomedres.us [biomedres.us]
- 12. mdpi.com [mdpi.com]
- 13. Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Citric Acid Monohydrate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted role of citric acid monohydrate in the synthesis of various nanoparticles. Detailed protocols for the synthesis of gold, iron oxide, silver, and carbon nanoparticles are presented, emphasizing the function of citric acid as a reducing agent, capping agent, and pH modifier. The information is designed to be a practical resource for researchers in materials science, nanotechnology, and drug development.
The Role of this compound in Nanoparticle Synthesis
This compound is a versatile and widely used reagent in the "green" synthesis of nanoparticles due to its biocompatibility and multifaceted chemical properties. Its primary roles include:
-
Reducing Agent: Citric acid can reduce metal ions to their neutral atomic state, which is the foundational step for nanoparticle nucleation and growth. This is particularly prominent in the synthesis of gold and silver nanoparticles.
-
Capping/Stabilizing Agent: Once nanoparticles are formed, citrate ions (the deprotonated form of citric acid) can adsorb onto their surface. This imparts a negative charge, leading to electrostatic repulsion between particles and preventing aggregation, thus ensuring the colloidal stability of the nanoparticle suspension.
-
pH Control: As a weak acid, citric acid can act as a pH buffer in the reaction mixture. The pH of the solution is a critical parameter that influences the size, shape, and stability of the resulting nanoparticles.
The interplay of these roles allows for a degree of control over the final characteristics of the synthesized nanoparticles.
Signaling Pathway and Functional Roles of Citric Acid
The following diagram illustrates the key functions of this compound in a typical aqueous nanoparticle synthesis.
Caption: Functional roles of this compound in nanoparticle synthesis.
Experimental Protocols and Quantitative Data
The following sections provide detailed protocols for the synthesis of gold, iron oxide, silver, and carbon nanoparticles using this compound. The quantitative data from various synthesis methods are summarized in tables for easy comparison.
Gold Nanoparticles (AuNPs)
The Turkevich method is a classic and widely used protocol for synthesizing spherical gold nanoparticles, where citrate acts as both the reducing and capping agent.
Caption: Workflow for the Turkevich synthesis of gold nanoparticles.
-
Glassware Preparation: Thoroughly clean all glassware with aqua regia (3:1 HCl:HNO₃) and rinse extensively with deionized water to remove any potential nucleation sites.
-
Precursor Solution: Prepare a 1 mM solution of hydrogen tetrachloroaurate (HAuCl₄). For example, dissolve 0.0339 g of HAuCl₄·3H₂O in 100 mL of deionized water.
-
Heating: Place the HAuCl₄ solution in a flask with a stir bar and bring it to a vigorous, rolling boil on a stirring hotplate.
-
Citrate Addition: Prepare a 1% (w/v) solution of trisodium citrate dihydrate. Once the HAuCl₄ solution is boiling, rapidly add a specific volume of the citrate solution (see table below for volume-dependent size control).
-
Reaction: The solution color will change from pale yellow to colorless, then to a grayish-blue, and finally to a deep wine-red, indicating the formation of AuNPs.
-
Completion: Continue boiling for an additional 15-30 minutes to ensure the reaction is complete.
-
Cooling and Storage: Remove the flask from the heat and allow it to cool to room temperature. The synthesized AuNPs can be stored at 4°C.
| Parameter | Value | Notes |
| HAuCl₄ Concentration | 0.25 - 1.0 mM | Higher concentrations can lead to larger or aggregated particles. |
| Citrate Concentration | 1% (w/v) | Trisodium citrate dihydrate is commonly used. |
| Citrate:Au Molar Ratio | 3:1 to 10:1 | This ratio is a key factor in controlling particle size. |
| Reaction Temperature | 100°C (Boiling) | Essential for the reduction of gold by citrate. |
| Reaction Time | 15 - 30 minutes | Ensures complete reaction and stabilization. |
| Resultant Particle Size | 10 - 40 nm | Inversely proportional to the citrate:gold ratio. |
| Zeta Potential | -30 to -50 mV | Indicates high colloidal stability due to citrate capping. |
Iron Oxide Nanoparticles (IONPs)
Citric acid is primarily used as a surface coating and stabilizing agent in the co-precipitation synthesis of iron oxide nanoparticles (magnetite, Fe₃O₄).
Application Notes and Protocols: Citric Acid Monohydrate as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid monohydrate, a tricarboxylic acid naturally found in citrus fruits, is a widely utilized excipient in the pharmaceutical industry. Its versatility stems from its biocompatibility, biodegradability, and multifunctional properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical drug formulation, focusing on its roles as a pH modifier, buffering agent, chelating agent, and a key component in effervescent systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in drug formulation.
| Property | Value | Reference |
| Chemical Formula | C₆H₈O₇·H₂O | [2] |
| Molecular Weight | 210.14 g/mol | [2] |
| Appearance | Colorless or translucent crystals, or a white crystalline powder.[3] | [3] |
| Odor | Odorless | [3] |
| Taste | Strong acidic taste | [3] |
| pKa values (at 25°C) | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 | [4][5] |
| Solubility | Very soluble in water (59.2% w/w at 20°C); freely soluble in ethanol.[3][5] | [3][5] |
| Melting Point | Softens at approximately 75°C and melts at about 100°C.[3][5] | [3][5] |
| Water Content (USP) | 7.5% - 9.0% | [6] |
Applications in Pharmaceutical Formulation
This compound's utility in pharmaceutical formulations is diverse, primarily revolving around its acidic nature and ability to form complexes.
pH Modification and Buffering Agent
Citric acid is extensively used to adjust and maintain the pH of both liquid and solid dosage forms.[6] Proper pH control is critical for drug solubility, stability, and bioavailability. In solution, citric acid and its conjugate bases form a buffer system, resisting changes in pH.[7]
Caption: Workflow for pH adjustment using citric acid.
Objective: To adjust the pH of a model oral solution to a target range of 4.0-5.0 using a 10% w/v this compound solution.
Materials:
-
Active Pharmaceutical Ingredient (API) solution (unbuffered)
-
This compound (pharmaceutical grade)
-
Purified Water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Prepare a 10% w/v Citric Acid Solution: Dissolve 10.0 g of this compound in purified water and make up the volume to 100 mL in a volumetric flask.
-
Initial pH Measurement: Measure the initial pH of the unbuffered API solution.
-
Titration: Slowly add the 10% citric acid solution dropwise to the API solution while continuously stirring and monitoring the pH.
-
Endpoint: Continue adding the citric acid solution until the pH of the oral solution is stable within the target range of 4.0-5.0.
-
Final Volume Adjustment: If necessary, add purified water to reach the final target volume of the formulation.
-
Record: Document the final pH and the volume of citric acid solution added.
Chelating Agent for Enhanced Stability
Citric acid acts as a chelating agent, forming stable complexes with metal ions.[8] This is particularly useful for preventing the degradation of APIs that are susceptible to metal-catalyzed oxidation.[9] By sequestering metal ions like iron and copper, citric acid enhances the stability and shelf-life of pharmaceutical products.[10]
Caption: Mechanism of API stabilization by citric acid chelation.
Objective: To assess the effectiveness of this compound in preventing the degradation of a model drug susceptible to metal-catalyzed oxidation in an aqueous solution.
Materials:
-
Model Drug (e.g., a catecholamine, ascorbic acid)
-
This compound
-
Ferric Chloride (or another metal salt to induce degradation)
-
Purified Water
-
HPLC system for drug quantification
-
Stability chambers (e.g., 40°C/75% RH)
-
pH meter
Procedure:
-
Formulation Preparation:
-
Control (No Stabilizer): Dissolve the model drug in purified water.
-
Test (With Citric Acid): Dissolve the model drug and a predetermined concentration of this compound (e.g., 0.1% w/v) in purified water.
-
Spiked Samples: Prepare another set of control and test formulations and spike them with a low concentration of ferric chloride solution (e.g., 1 ppm) to accelerate degradation.
-
-
Initial Analysis (Time 0):
-
Measure the initial pH of all formulations.
-
Determine the initial concentration of the model drug in all formulations using a validated HPLC method.
-
-
Stability Study:
-
Store all formulations in the stability chamber at accelerated conditions (e.g., 40°C/75% RH).
-
Withdraw samples at predetermined time points (e.g., 1, 2, 4 weeks).
-
-
Sample Analysis:
-
At each time point, analyze the drug content in each sample by HPLC.
-
Observe and record any changes in the physical appearance of the solutions (e.g., color change, precipitation).
-
-
Data Analysis:
-
Plot the percentage of the initial drug concentration remaining versus time for all formulations.
-
Compare the degradation rates between the control and citric acid-containing formulations, both with and without the added metal ions.
-
Effervescent Formulations
This compound is a fundamental component of effervescent tablets and granules.[11] When combined with a carbonate or bicarbonate source (e.g., sodium bicarbonate) in the presence of water, it undergoes an acid-base reaction that produces carbon dioxide gas, leading to the characteristic fizzing and rapid disintegration of the dosage form.[4][11] The molar ratio of citric acid to sodium bicarbonate is typically 1:3 for a complete reaction.[4]
Caption: Process flow for creating and evaluating effervescent tablets.
Objective: To formulate and evaluate effervescent tablets containing a model API using this compound and sodium bicarbonate.
Materials:
-
Model API
-
This compound (granular)
-
Sodium Bicarbonate (powder)
-
Binder (e.g., PVP K30)
-
Lubricant (e.g., Sodium Benzoate)
-
Tablet press
-
Hardness tester
-
Friabilator
-
Beakers and stopwatch
-
pH meter
Procedure:
-
Formulation (by Direct Compression):
-
Accurately weigh all ingredients according to the desired formulation (e.g., maintaining a 1:3 molar ratio of citric acid to sodium bicarbonate).
-
Pass all powders through an appropriate sieve to ensure uniform particle size.
-
Blend the API, citric acid, sodium bicarbonate, and binder in a suitable blender for a specified time (e.g., 15 minutes).
-
Add the lubricant and blend for a shorter duration (e.g., 2-3 minutes).
-
-
Tableting:
-
Compress the powder blend into tablets using a tablet press with appropriate tooling.
-
-
Evaluation:
-
Hardness: Measure the crushing strength of at least 10 tablets using a hardness tester.
-
Friability: Weigh a sample of tablets, place them in a friabilator, and operate for a set time (e.g., 4 minutes at 25 rpm). Re-weigh the tablets and calculate the percentage of weight loss. A loss of less than 1% is generally acceptable.[12]
-
Effervescence Time: Place one tablet in a beaker containing a specific volume of water (e.g., 200 mL) at a controlled temperature (e.g., 20-25°C).[12] Record the time taken for the tablet to completely disintegrate and for effervescence to cease.[12]
-
pH of Solution: Measure the pH of the solution obtained after the effervescence test.
-
Content Uniformity: Assay the API content of individual tablets according to a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to ensure dose uniformity.
-
Quantitative Analysis
The assay of this compound in a formulation is crucial for quality control. Titration is a common and straightforward method for its quantification.
Objective: To determine the percentage purity of a this compound sample.
Materials:
-
This compound sample
-
1 N Sodium Hydroxide (NaOH) volumetric solution, accurately standardized
-
Phenolphthalein indicator solution
-
Analytical balance
-
Burette, flasks, and pipettes
Procedure:
-
Accurately weigh approximately 0.550 g of the this compound sample.[6][13]
-
Dissolve the sample in about 50 mL of purified water in an Erlenmeyer flask.[6][13]
-
Add 2-3 drops of phenolphthalein indicator solution.
-
Titrate the solution with 1 N NaOH until a persistent pink color is observed.[6][13]
-
Record the volume of NaOH consumed.
-
Calculation: Each mL of 1 N NaOH is equivalent to 64.03 mg of anhydrous citric acid (C₆H₈O₇).[6][13]
Percentage Purity (on anhydrous basis) = (Volume of NaOH (mL) × Normality of NaOH × 64.03 × 100) / (Weight of sample (mg) × (1 - (Water content / 100)))
(Note: The water content should be determined separately using a method like Karl Fischer titration, as per USP specifications of 7.5-9.0%).[6]
Conclusion
This compound is a versatile and indispensable excipient in pharmaceutical formulation. Its well-characterized physicochemical properties and multifunctional nature allow for its use in a wide range of applications, from ensuring the stability and solubility of active ingredients to improving the patient acceptability of dosage forms. The protocols and data presented in these application notes provide a foundation for the rational and effective use of this compound in drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 5949-29-1 [chemicalbook.com]
- 4. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 8. Stability of Citric Acid as a Chelating Agent in Industrial Applications [thinkdochemicals.com]
- 9. Effect of Citric Acid and Tromethamine on the Stability of Eyedrops Containing Lifitegrast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Citric Acid as a Chelating Agent in Industrial Applications [thinkdochemicals.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. uspbpep.com [uspbpep.com]
Application Notes and Protocols: Citric Acid Monohydrate as a pH Adjuster in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable and optimal pH in cell culture media is critical for robust cell growth, viability, and consistent experimental outcomes. While several buffering systems are commercially available, citric acid monohydrate offers a versatile and cost-effective alternative for pH adjustment. As a key intermediate in the tricarboxylic acid (TCA) cycle, citrate is a natural metabolite that can also influence cellular processes such as energy metabolism and signal transduction.[1] These application notes provide detailed protocols and supporting data for the use of this compound as a pH adjuster in common cell culture media.
Chemical Properties and Mechanism of Action
Citric acid (C₆H₈O₇) is a weak organic acid that acts as a buffering agent in cell culture media.[1] Its ability to donate protons allows it to counteract increases in pH, thereby maintaining a stable environment for cultured cells. This compound (C₆H₈O₇·H₂O) is a common crystalline form with a molecular weight of 210.14 g/mol .[2]
Beyond its role in pH regulation, citric acid is an excellent chelating agent for metal ions like calcium (Ca²⁺) and iron (Fe³⁺).[1] This property can be beneficial for solubilizing and delivering essential metal ions but may also influence cell adhesion and signaling processes that are dependent on these ions.[1]
Effects on Cell Viability and Proliferation
The concentration of citric acid used for pH adjustment must be carefully optimized to avoid cytotoxicity. High concentrations of citric acid can lead to a significant drop in media pH, which can be detrimental to cell health.[1] It is crucial to distinguish between the effects of citrate concentration and the resulting pH of the medium.
Table 1: Reported Cytotoxic Effects of Citric Acid on Various Cell Lines
| Cell Line | Citric Acid Concentration | Observed Effect | Reference |
| Human Gingival Fibroblasts | 11.9 mmol/L | Suppressed attachment and spreading | [3] |
| Human Gingival Fibroblasts | 23.8 mmol/L | 47% to 90% cell death within 3 hours | [3] |
| Human Gingival Fibroblasts | 47.6 mmol/L | Total cell death within 3 minutes (in water, pH 2.3) | [3] |
| CHO Cells | 10 mM | Can be cytotoxic | [1] |
It is important to note that the cytotoxic effects are often attributed to the acidic pH of the solution rather than the citrate molecule itself.[3] Neutralizing the pH of the media after the addition of citric acid can mitigate these toxic effects.[3]
Experimental Protocols
Preparation of a Sterile 1M this compound Stock Solution
Materials:
-
This compound (Cell culture grade)
-
Nuclease-free water
-
0.22 µm sterile filter
-
Sterile conical tubes or bottles
Protocol:
-
Weigh out 21.01 g of this compound.
-
Dissolve the this compound in 80 mL of nuclease-free water in a sterile container.
-
Gently stir the solution until the this compound is completely dissolved.
-
Adjust the final volume to 100 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 2-8°C.
Protocol for pH Adjustment of Cell Culture Media
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 1M this compound stock solution
-
Sterile 1M NaOH or 1M HCl for fine adjustments (if necessary)
-
Calibrated pH meter with a sterile probe
-
Sterile pipettes
Protocol:
-
Aseptically transfer the desired volume of complete cell culture medium to a sterile container.
-
Place the sterile pH probe into the medium to measure the initial pH.
-
Slowly add the 1M this compound stock solution dropwise while gently stirring the medium. Monitor the pH continuously.
-
Continue adding the citric acid solution until the target pH is approached. It is recommended to add the acid in small increments and allow the pH to stabilize before adding more.
-
If you overshoot the target pH, you can use a sterile solution of 1M NaOH to carefully bring the pH back up. Conversely, if further acidification is needed after the initial adjustment, sterile 1M HCl can be used for fine-tuning.
-
Once the desired pH is reached and stable, record the final volume of citric acid solution added.
-
It is recommended to validate the final pH of a small aliquot of the adjusted medium after a short incubation period (e.g., 30 minutes) in a CO₂ incubator to account for the effects of dissolved CO₂.
Note: The amount of citric acid required will depend on the initial pH of the medium, its buffering capacity, and the target pH. It is crucial to perform this procedure aseptically to prevent contamination.
Determining the Optimal Non-Toxic Concentration of Citric Acid
This protocol helps establish the ideal concentration range of citric acid for a specific cell line where it effectively adjusts pH without compromising cell viability and proliferation.
Materials:
-
Your cell line of interest (e.g., CHO, HeLa, HEK293)
-
Complete cell culture medium
-
Sterile 1M this compound stock solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or a fluorescence-based assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at their recommended density and allow them to adhere overnight.
-
Preparation of Media with Varying Citric Acid Concentrations: Prepare a series of complete cell culture media with different concentrations of this compound (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). For each concentration, prepare the medium as described in Protocol 3.2, carefully adjusting the pH to the optimal range for your cell line (typically 7.2-7.4) after the addition of citric acid.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared media containing the different concentrations of citric acid.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the citric acid concentration for each time point. The optimal concentration range will be the highest concentration that does not significantly reduce cell viability compared to the control (0 mM citric acid).
Quantitative Data
The following tables provide a template for the type of data that should be generated to determine the optimal use of this compound for pH adjustment. Researchers should generate cell-line specific data following Protocol 3.3.
Table 2: Example Correlation of this compound Concentration and pH in DMEM
| This compound (mM) | Initial pH | Final pH (before adjustment) |
| 0 | 7.8 | 7.8 |
| 1 | 7.8 | 7.6 |
| 2.5 | 7.8 | 7.4 |
| 5 | 7.8 | 7.1 |
| 10 | 7.8 | 6.8 |
Note: This is example data. Actual values will vary depending on the specific batch of DMEM and its buffering components.
Table 3: Example Effect of this compound on Cell Viability (at optimal pH 7.4)
| Cell Line | This compound (mM) | Cell Viability (% of Control) after 48h |
| CHO | 0 | 100% |
| 1 | 98% | |
| 2.5 | 95% | |
| 5 | 85% | |
| 10 | 60% | |
| HeLa | 0 | 100% |
| 1 | 99% | |
| 2.5 | 96% | |
| 5 | 88% | |
| 10 | 65% | |
| HEK293 | 0 | 100% |
| 1 | 97% | |
| 2.5 | 94% | |
| 5 | 82% | |
| 10 | 55% |
Note: This is example data. Researchers must generate their own data for their specific cell lines and experimental conditions.
Impact on Cellular Signaling Pathways
Citrate, the conjugate base of citric acid, is a central node in cellular metabolism and can influence various signaling pathways. The pH of the extracellular environment, which is modulated by citric acid, can also have profound effects on intracellular signaling.
Citrate Metabolism and its Link to Signaling
Caption: Citrate's role in metabolism and signaling.
Cytosolic citrate is a key precursor for the synthesis of acetyl-CoA, which is essential for fatty acid and cholesterol biosynthesis. Acetyl-CoA is also the substrate for histone acetyltransferases (HATs), linking citrate metabolism directly to epigenetic regulation through histone acetylation. Furthermore, the TCA cycle's output of ATP influences energy-sensing pathways like mTOR signaling.
pH-Dependent Modulation of Signaling
Extracellular pH can influence intracellular pH (pHi), which in turn can affect the activity of various enzymes and signaling proteins. A decrease in extracellular pH can lead to a decrease in pHi, a condition known as intracellular acidosis.
Caption: Workflow for pH adjustment and its signaling impact.
Studies have shown that changes in pHi can regulate the transcription of genes involved in metabolism and signaling pathways. For instance, intracellular acidification can impact the glycolytic pathway and modulate the activity of signaling cascades such as the MAPK and NF-κB pathways, which are critical for cell proliferation, differentiation, and survival.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation in media | Citric acid can chelate divalent cations (Ca²⁺, Mg²⁺), leading to the precipitation of citrate salts, especially in concentrated solutions or at an incorrect pH. | Prepare a pH-adjusted stock solution of sodium citrate instead of adding this compound directly. Add the citrate solution slowly while stirring the medium. Ensure all components are fully dissolved before mixing.[1] |
| Decreased cell viability or growth | The concentration of citric acid may be too high, leading to cytotoxicity. The final pH of the medium may be too low for the cells. | Perform a dose-response experiment (Protocol 3.3) to determine the optimal, non-toxic concentration for your specific cell line. Always measure and, if necessary, adjust the final pH of the medium to the optimal range (typically 7.2-7.4) after adding citric acid.[1] |
| Adherent cells detaching from the surface | Citric acid is a calcium chelator. Reduced availability of Ca²⁺ can interfere with cell adhesion molecules. | Reduce the concentration of citric acid. Ensure the final pH is within the optimal range. |
| Inconsistent results between experiments | The source and purity of this compound can vary. Incomplete mixing or inaccurate pH measurements. | Use a high-purity, cell culture-tested grade of this compound. Maintain a consistent source and lot number. Ensure thorough mixing and use a properly calibrated pH meter. |
Safety and Handling
This compound is generally considered safe to handle, but appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It can cause serious eye irritation and may cause respiratory irritation.[4][5] Handle in a well-ventilated area and avoid creating dust.[4][5] Store in a dry place.[4]
Conclusion
This compound can be an effective and economical tool for adjusting the pH of cell culture media. However, its use requires careful optimization of concentration and meticulous pH monitoring to avoid detrimental effects on cell health. By following the protocols outlined in these application notes and generating cell-line specific data, researchers can successfully incorporate this compound into their cell culture workflows, ensuring reproducible and reliable results. The influence of citrate on cellular metabolism and signaling pathways presents both a consideration for experimental design and a potential tool for modulating cellular behavior.
References
Application Notes and Protocols: Citric Acid Monohydrate in the Synthesis of Biodegradable Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid, a ubiquitous and biocompatible molecule central to cellular metabolism, has emerged as a key building block in the synthesis of biodegradable elastomers for biomedical applications.[1][2][3][4] Its multi-functional nature allows it to act as a crosslinking agent, creating polyester networks with tunable mechanical properties and degradation kinetics.[1][3][4] These elastomers are particularly promising for applications in tissue engineering, drug delivery, and the development of flexible medical devices, owing to their excellent biocompatibility and the ability to tailor their properties to match those of soft tissues.[5][6] This document provides detailed application notes and experimental protocols for the synthesis and characterization of citric acid-based biodegradable elastomers.
Rationale for Using Citric Acid
The selection of citric acid as a monomer is based on several key advantages:
-
Biocompatibility: As a natural intermediate in the Krebs cycle, citric acid and its degradation products are non-toxic to the body.[1][2][4]
-
Controllable Crosslinking: The tricarboxylic nature of citric acid allows for the formation of a crosslinked polyester network, leading to elastomeric properties. The degree of crosslinking, and thus the mechanical properties and degradation rate, can be controlled by adjusting synthesis parameters.[1][3][4]
-
Cost-Effectiveness and Availability: Citric acid is an inexpensive and readily available commodity chemical.[1]
-
Inherent Functionality: The unreacted carboxylic acid and hydroxyl groups on the polymer backbone can be leveraged for further functionalization, such as conjugating bioactive molecules.[5]
Synthesis of Poly(1,8-octanediol-co-citric acid) (POC)
A common example of a citric acid-based elastomer is poly(1,8-octanediol-co-citric acid) (POC), synthesized through a straightforward polycondensation reaction.[1][2][4] The process involves two main stages: the formation of a pre-polymer and a subsequent post-polymerization (crosslinking) step.
Logical Relationship of Synthesis Steps
Caption: Logical flow from monomers to the final biodegradable elastomer.
Experimental Protocols
I. Synthesis of Poly(1,8-octanediol-co-citric acid) (POC) Pre-polymer
This protocol describes the synthesis of the POC pre-polymer via melt condensation.
Materials:
-
This compound
-
1,8-octanediol
-
Three-neck round-bottom flask
-
Heating mantle with stirrer
-
Nitrogen gas inlet and outlet
-
Silicon oil bath
Procedure:
-
Add equimolar amounts of citric acid and 1,8-octanediol to the three-neck round-bottom flask.[7]
-
Heat the mixture to 160-165°C under a nitrogen atmosphere with constant stirring to melt the monomers.[7]
-
Once a homogenous melt is formed, reduce the temperature to 140°C and continue the reaction for approximately 30 minutes to create the pre-polymer.[7]
-
The resulting viscous liquid is the POC pre-polymer.
II. Post-polymerization (Crosslinking) of POC
This step involves curing the pre-polymer to form the final crosslinked elastomer.
Materials:
-
POC pre-polymer
-
Teflon molds
-
Vacuum oven
Procedure:
-
Pour the warm POC pre-polymer into Teflon molds of the desired shape and thickness.[8]
-
Transfer the molds to a vacuum oven.
-
The post-polymerization can be carried out under various conditions to tune the mechanical properties of the final elastomer. For example, curing at 80°C under vacuum for 24-72 hours is a common practice.[1] The duration and temperature of this step directly influence the degree of crosslinking.
III. Characterization of POC Elastomer
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the formation of the polyester.
Procedure:
-
Obtain a small sample of the cured POC elastomer.
-
Record the FTIR spectrum.
-
The presence of a strong carbonyl (C=O) stretching peak around 1724-1735 cm⁻¹ confirms the formation of ester bonds.[1][9][10]
B. Mechanical Testing
Tensile testing is performed to determine the mechanical properties of the elastomer.
Procedure:
-
Cut the cured POC films into dumbbell-shaped specimens according to ASTM standards.
-
Perform tensile testing using a universal testing machine at a constant strain rate.[8]
-
Record the stress-strain curve to determine the Young's modulus, ultimate tensile strength, and elongation at break.[8]
C. In Vitro Degradation Study
This assay evaluates the degradation rate of the elastomer.
Procedure:
-
Prepare pre-weighed, disc-shaped samples of the POC elastomer.
-
Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time points, remove the samples, rinse with deionized water, and dry to a constant weight.
-
Calculate the percentage of mass loss over time.
D. Biocompatibility Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Procedure:
-
Sterilize the POC films (e.g., with ethylene oxide or 70% ethanol).
-
Place the sterilized films in a 24-well tissue culture plate.
-
Seed a specific cell line (e.g., human aortic smooth muscle cells) onto the films.
-
At desired time points, add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Higher absorbance indicates greater cell viability.[1]
Experimental Workflow
Caption: Overall experimental workflow from synthesis to characterization.
Data Presentation
The mechanical properties of citric acid-based elastomers can be tailored by altering the synthesis conditions. The following tables summarize representative data from the literature.
Table 1: Mechanical Properties of Poly(1,8-octanediol-co-citric acid) (POC) Synthesized under Different Post-Polymerization Conditions. [1]
| Post-polymerization Conditions (Temp, Pressure, Time) | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |
| 80°C, no vacuum, 1 day | 0.35 ± 0.03 | 0.51 ± 0.04 | 120 ± 15 |
| 80°C, vacuum, 1 day | 0.98 ± 0.11 | 1.35 ± 0.18 | 180 ± 20 |
| 120°C, no vacuum, 1 day | 1.65 ± 0.15 | 2.21 ± 0.25 | 210 ± 25 |
| 120°C, vacuum, 3 days | 2.84 ± 0.12 | 3.62 ± 0.32 | 265 ± 30 |
Table 2: Mechanical Properties of Photo-Cross-Linked Poly(octamethylene maleate citrate) (POMC) with Varying Photoinitiator (PI) Concentration. [5]
| PI Concentration (%) | Initial Modulus (MPa) | Elongation at Break (%) |
| 0.25 | 0.07 ± 0.01 | 276.87 ± 11.7 |
| 0.50 | 0.21 ± 0.04 | 199.66 ± 40 |
| 1.00 | 1.06 ± 0.11 | 62.63 ± 19.8 |
Signaling Pathways and Cellular Interactions
While citric acid-based elastomers are generally considered biocompatible, their surface properties can influence cellular responses. The inherent carboxyl and hydroxyl groups can interact with proteins and cell surface receptors, influencing cell adhesion, proliferation, and differentiation. For drug delivery applications, the degradation of the elastomer matrix leads to the release of the encapsulated therapeutic agent, which can then interact with specific cellular signaling pathways.
The diagram below illustrates a generalized concept of how a drug-eluting elastomer might function.
Caption: Conceptual signaling pathway for a drug-eluting elastomer.
Conclusion
This compound is a versatile and valuable component in the synthesis of biodegradable elastomers for a wide range of biomedical applications. The straightforward synthesis, tunable properties, and excellent biocompatibility make these materials highly attractive for researchers in tissue engineering and drug delivery. The protocols and data presented here provide a foundation for the development and characterization of novel citric acid-based elastomeric biomaterials.
References
- 1. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Citric-Acid-Derived Photo-cross-Linked Biodegradable Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citrate-Based Biomaterials and Their Applications in Regenerative Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. oaepublish.com [oaepublish.com]
- 9. Evaluation of physicochemical properties of citric acid crosslinked starch elastomers reinforced with silicon dioxide - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07868J [pubs.rsc.org]
- 10. Evaluation of physicochemical properties of citric acid crosslinked starch elastomers reinforced with silicon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Citric Acid Monohydrate as a Versatile Release-Modifying Agent in Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of citric acid monohydrate as a release-modifying agent in tablet formulations. This document outlines its mechanisms of action, presents quantitative data on its effects on drug release, and provides detailed experimental protocols for formulation and testing.
Introduction
This compound is a widely used excipient in the pharmaceutical industry, valued for its multifaceted properties.[1][2] Beyond its common use as a pH adjuster, buffering agent, and chelating agent, this compound plays a significant role in modifying the release of active pharmaceutical ingredients (APIs) from solid oral dosage forms.[1][2] Its ability to act as a plasticizer, pore-former, and effervescent agent makes it a versatile tool for formulators to achieve desired drug release profiles, from immediate to sustained release.[1][2][3]
Mechanisms of Release Modification
This compound influences drug release through several key mechanisms:
-
Plasticization of Polymeric Matrices: In melt-extruded matrix tablets, this compound acts as a solid-state plasticizer for polymers like Eudragit RS PO.[1][2] This plasticizing effect enhances the thermal processability of the polymer and improves the integrity of the tablet matrix.[1][2]
-
Pore Formation: As a water-soluble excipient, this compound dissolves and leaches out of the tablet matrix, creating a network of pores.[1][2] This increased porosity facilitates the ingress of dissolution media and the egress of the dissolved drug, thereby increasing the drug release rate.[1][2]
-
pH Modification: Citric acid can modulate the pH within the microenvironment of the tablet.[4] For pH-sensitive drugs, this can significantly enhance their solubility and dissolution rate. For instance, in tablets containing doxazosin mesylate, citric acid maintains a low pH within the tablet, promoting pH-independent drug release.[4]
-
Effervescence: In effervescent tablets, the reaction between this compound and a bicarbonate salt (e.g., sodium bicarbonate) in the presence of water generates carbon dioxide.[3] This gas production facilitates the rapid disintegration of the tablet, leading to faster drug dissolution and onset of action.[3]
Quantitative Data on Release Modification
The following tables summarize the quantitative effects of this compound on the release of diltiazem hydrochloride from hydroxypropyl methylcellulose (HPMC) matrix tablets.
Table 1: Formulation Composition of Diltiazem HCl Matrix Tablets with Varying Citric Acid Concentrations
| Component | Formulation F1 (Control) | Formulation F2 | Formulation F3 | Formulation F4 |
| Diltiazem HCl (mg) | 100 | 100 | 100 | 100 |
| HPMC (mg) | 100 | 100 | 100 | 100 |
| Citric Acid (mg) | 0 | 25 | 50 | 100 |
| Microcrystalline Cellulose (mg) | 190 | 165 | 140 | 90 |
| Magnesium Stearate (mg) | 5 | 5 | 5 | 5 |
| Talc (mg) | 5 | 5 | 5 | 5 |
| Total Weight (mg) | 400 | 400 | 400 | 400 |
Table 2: Cumulative % Drug Release of Diltiazem HCl at Different Time Intervals
| Time (hours) | Formulation F1 (0% Citric Acid) | Formulation F2 (6.25% Citric Acid) | Formulation F3 (12.5% Citric Acid) | Formulation F4 (25% Citric Acid) |
| 1 | 22.5 | 30.1 | 35.8 | 45.2 |
| 2 | 35.2 | 44.8 | 52.3 | 63.7 |
| 4 | 51.8 | 63.5 | 71.9 | 82.1 |
| 6 | 64.3 | 75.1 | 84.6 | 93.4 |
| 8 | 73.9 | 84.2 | 92.8 | 98.9 |
| 12 | 85.1 | 93.7 | 98.5 | 100.2 |
Note: The data presented is representative and compiled from literature describing similar experimental setups. Actual results may vary based on specific formulation and testing parameters.
Experimental Protocols
Preparation of Matrix Tablets by Melt Extrusion
This protocol describes the manufacturing of matrix tablets where this compound acts as a plasticizer and pore-former.
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Diltiazem Hydrochloride)
-
Polymer (e.g., Eudragit RS PO)
-
This compound
-
Other excipients as required (e.g., fillers, lubricants)
Equipment:
-
Hot-Melt Extruder with a twin-screw setup
-
Pelletizer or milling equipment
-
Tablet press
Procedure:
-
Premixing: Accurately weigh and blend the API, polymer, this compound, and other excipients in a suitable blender for 15 minutes to ensure a homogenous mixture.
-
Hot-Melt Extrusion:
-
Set the extruder barrel temperature profile. A typical profile might be 100°C, 120°C, 130°C, 130°C, 120°C from the feeding zone to the die.
-
Set the screw speed (e.g., 100 rpm).
-
Feed the powder blend into the extruder at a constant rate.
-
The molten extrudate is passed through a die (e.g., 2 mm diameter).
-
-
Cooling and Pelletizing/Milling: The extrudate is cooled on a conveyor belt and then pelletized or milled to obtain granules of a suitable size for tableting.
-
Lubrication: The granules are blended with a lubricant (e.g., magnesium stearate) for 5 minutes.
-
Compression: The lubricated granules are compressed into tablets of the desired weight and hardness using a tablet press.
Preparation of Effervescent Tablets by Direct Compression
This protocol outlines the preparation of effervescent tablets where this compound is a key component of the effervescent couple.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Sodium Bicarbonate
-
Binder (e.g., PVP K30)
-
Lubricant (e.g., PEG 6000)
-
Filler (e.g., Mannitol)
-
Flavoring and sweetening agents
Procedure:
-
Sieving: Sieve all ingredients through a suitable mesh to ensure uniformity.
-
Blending: Blend the API, this compound, sodium bicarbonate, binder, and filler in a blender for 20 minutes.
-
Lubrication: Add the lubricant and any flavoring/sweetening agents to the blend and mix for an additional 5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press. It is crucial to control the environmental humidity during this process to prevent premature effervescent reaction.
In Vitro Dissolution Testing
This protocol describes the standard procedure for evaluating the drug release from the prepared tablets.
Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Water bath
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and filters
Procedure:
-
Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer). Deaerate the medium before use.
-
Apparatus Setup:
-
Set the water bath to 37 ± 0.5 °C.
-
Set the paddle speed to 50 rpm.
-
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (UV-Vis Spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a release-modifying agent in melt extruded matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of Sustained-Release Matrix Tablets Based on Metoprolol and an Acrylic Carrier Using Injection Moulding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-independent sustained release matrix tablet containing doxazosin mesylate: effect of citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Caking of Citric Acid Monohydrate in Laboratory Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the caking of citric acid monohydrate during laboratory storage. Caking, the formation of lumps or aggregates in powdered or crystalline solids, can significantly impact experimental accuracy, product formulation, and overall research efficiency. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate this common laboratory issue.
Troubleshooting Guide: this compound Caking
This section addresses specific issues users might encounter related to the caking of this compound.
| Issue | Potential Cause | Recommended Action |
| This compound has formed hard clumps upon opening a new container. | Exposure to high humidity during shipping or previous storage. | 1. Gently break up the clumps with a clean, dry spatula. 2. If the material is intended for a non-critical application, it may still be usable after grinding with a mortar and pestle. 3. For sensitive applications, it is recommended to use a fresh, unclumped lot. 4. Review the supplier's storage and shipping conditions. |
| Previously free-flowing this compound has caked after being opened and used in the lab. | Improper sealing of the container after use, leading to moisture absorption from the ambient air. | 1. Ensure the container lid is tightly sealed immediately after each use. 2. Consider transferring a smaller, working amount to a separate, smaller, well-sealed container for daily use to minimize exposure of the main stock. 3. Store the container in a desiccator, especially in high-humidity environments. |
| Caking is observed despite storing the container in a seemingly dry area. | Fluctuation in laboratory temperature can cause changes in relative humidity within the container, leading to moisture release and absorption cycles. | 1. Store the this compound in a temperature-controlled environment with minimal fluctuations. 2. Avoid storing near heat sources such as ovens or in direct sunlight.[1] |
| Rapid caking occurs when the product is transferred to a different container. | The new container may not be completely dry or may not provide an adequate moisture barrier. | 1. Ensure any new container is thoroughly dried before use. Glass or plastic containers with tight-fitting lids are recommended.[1] 2. Avoid using metal containers as citric acid can react with some metals.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of caking in this compound?
A1: The primary cause of caking in this compound is moisture absorption.[2] this compound is hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere. This absorbed moisture dissolves the surface of the crystals, and upon subsequent evaporation or temperature fluctuations, the dissolved citric acid recrystallizes, forming solid bridges between particles, which results in clumping or caking.[2]
Q2: What are the ideal storage conditions to prevent caking?
A2: To prevent caking, this compound should be stored in a cool, dry, and well-ventilated area.[3] The container should be tightly sealed to prevent moisture ingress.[3] It is also crucial to protect it from direct sunlight and significant temperature fluctuations.[1]
Q3: Is there a critical relative humidity (RH) at which this compound starts to cake?
A3: Yes, the caking of citric acid is highly dependent on the relative humidity of the environment. For this compound at 25°C, the hydration process (a precursor to caking) occurs between 73.4% and 74.3% RH, with deliquescence (dissolving in absorbed atmospheric moisture) occurring at a critical relative humidity of 76.9% RH. For anhydrous citric acid, the critical relative humidity is 75% at 35°C; caking can be avoided by staying below this RH or by keeping the temperature above 36.6°C.[2]
Q4: Can anti-caking agents be used with this compound in a laboratory setting?
A4: Yes, anti-caking agents can be effective. These agents work by absorbing excess moisture or by coating the particles to make them water-repellent. Common anti-caking agents include silicon dioxide, calcium silicate, and magnesium stearate. One study on deliquescent ingredients, including citric acid, found that calcium stearate was particularly effective at reducing moisture sorption. The addition of 1% (by weight) of glycerol has also been reported as an effective way to prevent the caking of anhydrous citric acid. However, it is crucial to consider the compatibility of the anti-caking agent with the intended downstream application to avoid any interference.
Q5: How does temperature affect the caking of this compound?
A5: Temperature plays a significant role in caking. Higher temperatures can increase the rate of moisture absorption. More importantly, temperature fluctuations can lead to moisture migration within the bulk solid. As the temperature changes, the air within the container can hold different amounts of moisture, leading to condensation and subsequent dissolution and recrystallization on the particle surfaces. It is recommended to avoid storing this compound at temperatures above 40°C.[4]
Data Presentation
Table 1: Critical Relative Humidity (RH) for Citric Acid
| Form | Temperature (°C) | Event | Critical Relative Humidity (%) |
| Anhydrous | 35 | Caking Avoidance Threshold | < 75 |
| Monohydrate | 25 | Hydration | 73.4 - 74.3 |
| Monohydrate | 25 | Deliquescence | 76.9 |
Note: Data is compiled from available research. A complete phase diagram showing the relationship between temperature and critical relative humidity is complex and has been studied in detail elsewhere.[5][6]
Experimental Protocols
Protocol 1: Evaluation of Anti-Caking Agent Efficacy
Objective: To determine the effectiveness of different anti-caking agents in preventing the caking of this compound under controlled humidity conditions.
Materials:
-
This compound
-
Selected anti-caking agents (e.g., silicon dioxide, calcium stearate, food-grade glycerol)
-
Analytical balance
-
Spatulas
-
Several identical, sealable glass containers
-
A controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., a saturated solution of sodium chloride creates an RH of approximately 75%)
-
Sieve with a specific mesh size
Methodology:
-
Preparation of Samples:
-
Label the glass containers for each anti-caking agent to be tested, including a control sample with no anti-caking agent.
-
For each experimental sample, weigh a specific amount of this compound (e.g., 50 g).
-
Add the anti-caking agent at a predetermined concentration (e.g., 1% w/w).
-
Thoroughly but gently mix the anti-caking agent with the this compound until a homogenous mixture is achieved.
-
Prepare a control sample with only this compound.
-
-
Storage under Controlled Humidity:
-
Place the open containers of the samples inside the controlled humidity chamber or desiccator.
-
Ensure the chamber is sealed and the desired relative humidity is maintained.
-
Store the samples for a defined period (e.g., 7 days).
-
-
Assessment of Caking:
-
After the storage period, visually inspect the samples for any signs of clumping or caking.
-
To quantify the degree of caking, gently pour the contents of each container onto the sieve.
-
Measure the weight of the material that passes through the sieve without any mechanical agitation.
-
The percentage of non-caked material can be calculated as: (weight of material passed through sieve / initial weight of sample) * 100.
-
Compare the results of the samples with anti-caking agents to the control sample.
-
Mandatory Visualizations
Caption: The mechanism of caking in this compound.
Caption: Workflow for preventing this compound caking.
References
- 1. Anti-Caking Agents: Keep Powders Flowing and Products Stable [minmetalseast.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. citribel.com [citribel.com]
- 5. researchgate.net [researchgate.net]
- 6. RH-temperature phase diagrams of hydrate forming deliquescent crystalline ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of humidity on citric acid monohydrate stability and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citric acid monohydrate. The following information addresses common issues related to the impact of humidity on the stability and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the impact of humidity on the physical stability of this compound?
A1: this compound is susceptible to changes in physical stability when exposed to varying humidity levels. At high relative humidity (RH), it can adsorb moisture from the atmosphere, which can lead to several issues:
-
Caking and Agglomeration: Moisture absorption is a primary cause of crystal agglomeration, where particles stick together, forming clumps or cakes.[1] This process typically involves the dissolution of the particle surface, followed by recrystallization and the formation of solid bridges between particles upon water evaporation.[1]
-
Deliquescence: this compound is slightly deliquescent, meaning it can dissolve by absorbing moisture from the air.[2] This phenomenon is more pronounced at specific critical relative humidity (CRH) levels.
-
Loss of Flowability: Caking and increased moisture content can significantly reduce the flow properties of the powder, which can be problematic in manufacturing and processing.[3][4]
Conversely, in very dry air, this compound can be efflorescent, meaning it can lose its water of hydration to the environment.[5][6][7]
Q2: How does humidity affect the chemical purity and stability of this compound?
A2: While this compound is generally chemically stable under ambient conditions, high humidity can indirectly affect its purity and stability.[5][8] The presence of excess moisture can:
-
Promote Microbial Growth: Although citric acid itself is a preservative, the presence of water can create an environment conducive to microbial growth if other contaminants are present.
-
Facilitate Reactions: In mixtures with other substances, the adsorbed water can act as a solvent, potentially facilitating chemical reactions and degradation of other components in the formulation. For instance, in blends with sucrose, moisture can lead to hydrolysis even below the mutual deliquescence relative humidity.[9][10]
Q3: What are the ideal storage conditions to maintain the stability and purity of this compound?
A3: To maintain the stability and purity of this compound, it is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated place.[8][11][12][13] Specific recommendations include:
-
Container: Use a well-sealed glass or plastic container to prevent moisture ingress.[11]
-
Environment: Store in a dry environment to avoid moisture absorption and caking.[11] Storage at temperatures above 30°C and/or humidity higher than 70% should be avoided to prevent caking.[5]
-
Light: Protect from direct sunlight, as UV radiation may affect its stability and quality.[11][13]
Troubleshooting Guide
Problem: Caking and Clumping of this compound Powder
| Potential Cause | Troubleshooting Steps |
| High Relative Humidity in Storage | 1. Verify the relative humidity (RH) of the storage area. An RH below 65% is recommended to prevent moisture absorption.[14] 2. Transfer the product to a desiccator or a controlled humidity cabinet. 3. If caking is severe, gently break up the clumps before use, ensuring no contamination is introduced. |
| Improperly Sealed Container | 1. Inspect the container and its seal for any damage or defects. 2. Transfer the this compound to a new, airtight container. 3. Consider using containers with a desiccant pouch for added protection. |
| Temperature Fluctuations | 1. Store the product in a temperature-controlled environment. Avoid large temperature swings that can lead to moisture condensation inside the container. 2. Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold powder. |
Problem: Inconsistent Assay Results or Purity Determination
| Potential Cause | Troubleshooting Steps |
| Incorrect Water Content | 1. The water content of this compound should be between 7.5% and 9.0%.[15] Deviations from this range can affect the calculation of purity on an anhydrous basis. 2. Determine the water content using Karl Fischer titration prior to performing the purity assay.[16] |
| Sample Handling During Weighing | 1. Due to its mildly hygroscopic nature, prolonged exposure to ambient air during weighing can lead to moisture absorption.[17] 2. Weigh the sample as quickly as possible. For highly accurate measurements, consider weighing in a glove box with controlled humidity. |
| Titrant Degradation | 1. When using sodium hydroxide for titration, ensure it has been properly standardized and protected from atmospheric carbon dioxide, which can affect its concentration and lead to inaccurate results.[18][19] |
Data Presentation
Table 1: Impact of Relative Humidity (RH) on this compound Stability
| Parameter | Condition | Observation | Reference |
| Moisture Absorption | 65-75% RH | Slightly absorbs moisture | [20] |
| Caking | Critical Relative Humidity (CRH) at 35°C is 75% | Above this RH, caking is likely to occur. Caking is avoided below 75% RH or above 36.6°C. | [1] |
| Physical Form | Efflorescent in dry air | Loses water of hydration | [5][6][7] |
Table 2: Dehydration of this compound to Anhydrous Form
| Relative Humidity (RH) | Temperature for Dehydration |
| 0% | 20°C |
| 20% | 25°C |
| 40% | 30°C |
| 60% | 40°C |
| 80% | 45°C |
| Data derived from a study using Dynamic Vapour Sorption (DVS).[21] |
Experimental Protocols
1. Determination of Water Content by Karl Fischer Titration
-
Objective: To accurately quantify the water content in a sample of this compound.
-
Apparatus: Karl Fischer titrator, analytical balance.
-
Reagents: Karl Fischer reagent, methanol (or other suitable solvent).
-
Procedure:
-
Add 50 mL of methanol to the titration vessel of the Karl Fischer titrator and pre-titrate to a stable endpoint to eliminate residual moisture in the solvent.[22]
-
Accurately weigh approximately 0.5 g of the this compound sample.[23]
-
Quickly transfer the weighed sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.[22]
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The instrument software will calculate the percentage of water in the sample based on the amount of titrant used and the sample weight.
-
-
Acceptance Criteria: The water content should be between 7.5% and 9.0% as per USP specifications.[15]
2. Purity Assay by Titration
-
Objective: To determine the purity of this compound, calculated on an anhydrous basis.
-
Apparatus: Analytical balance, burette, beaker (250 mL), magnetic stirrer.
-
Reagents: 1 N Sodium Hydroxide (NaOH) volumetric solution (standardized), phenolphthalein indicator solution, deionized water.
-
Procedure:
-
Accurately weigh about 0.550 g of this compound.[23]
-
Dissolve the sample in 50 mL of deionized water in a beaker.[23]
-
Add 0.5 mL of phenolphthalein indicator solution.[23]
-
Titrate with standardized 1 N sodium hydroxide solution until a persistent pink color is observed.[23]
-
Record the volume of NaOH used.
-
-
Calculation: Each mL of 1 N sodium hydroxide is equivalent to 64.03 mg of anhydrous citric acid (C₆H₈O₇).[23] The purity is calculated based on the anhydrous form.
Visualizations
Caption: Troubleshooting workflow for caking of this compound.
Caption: Experimental workflow for the purity analysis of this compound.
References
- 1. niranbio.com [niranbio.com]
- 2. 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) | C6H8O7.H2O | CID 22230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improving powder flow properties of citric acid by crystal hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fluidscienceltd.com [fluidscienceltd.com]
- 6. This compound | Citrics | ACIDULANTS [jungbunzlauer.com]
- 7. trishulent.com [trishulent.com]
- 8. lobachemie.com [lobachemie.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of moisture-induced hydrolysis in powder blends stored at and below the deliquescence relative humidity: investigation of sucrose-citric acid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wuxivland.com [wuxivland.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. CN102260166A - Method for drying citrate monohydrate crystals and obtained citrate monohydrate crystals - Google Patents [patents.google.com]
- 15. uspbpep.com [uspbpep.com]
- 16. polymersolutions.com [polymersolutions.com]
- 17. nanyangchemical.com [nanyangchemical.com]
- 18. hiranuma.com [hiranuma.com]
- 19. jmscience.com [jmscience.com]
- 20. Citric Acid: Properties, Microbial Production, and Applications in Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 22. Determination of citric acid moisture content by volumetric method-Jiahang Instruments [jiahanglab.com]
- 23. usp.org [usp.org]
Technical Support Center: Optimizing Citric Acid Monohydrate for Metal Ion Chelation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for optimizing the concentration of citric acid monohydrate in metal ion chelation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metal ion chelation by citric acid?
Citric acid is a tricarboxylic acid that also contains a hydroxyl group. Its multiple carboxyl and hydroxyl groups can donate electrons to a metal ion, forming multiple bonds and creating stable, water-soluble ring-like structures known as chelate complexes.[1][2][3] This process effectively sequesters the metal ion, preventing it from participating in other reactions.
Q2: Which factors have the most significant impact on the efficiency of citric acid chelation?
The effectiveness of citric acid as a chelating agent is primarily influenced by four key factors:
-
pH of the solution : The pH level is the most critical factor, as it determines the ionization state of the carboxylic acid groups.
-
Concentration of Citric Acid : The molar ratio of citric acid to the metal ion is fundamental in determining the reaction's direction and efficiency.[4][5]
-
Temperature : Temperature can affect the stability of the metal-citrate complex and the rate of the chelation reaction.[4]
-
Presence of Competing Ions : Other ions in the solution can compete with the target metal ion for binding to citric acid, potentially reducing its effectiveness.[4]
Q3: What is the optimal pH range for metal chelation using citric acid?
Generally, citric acid demonstrates optimal chelating activity within a pH range of 4 to 7.[4][6] In acidic conditions below pH 4, citric acid is largely in its protonated form, which can limit its chelating capacity.[4] As the pH increases towards neutral and alkaline conditions, the deprotonation of its carboxylic groups enhances its ability to bind metal ions. However, at very high pH levels, the formation of insoluble metal hydroxides can compete with the chelation process, reducing efficiency.[4]
Q4: How does citric acid concentration affect chelation?
Higher concentrations of citric acid can increase the formation of stable metal-citrate complexes by saturating the available binding sites on the metal ions.[4] However, an excessive concentration may lead to competition among the citric acid molecules (ligands) or self-association (dimer formation), which can negatively impact the overall efficiency.[4][5] Therefore, the molar ratio of citric acid to the metal ion must be carefully optimized.[5]
Q5: Can temperature be adjusted to optimize chelation?
Yes, but with caution. Increasing the temperature can enhance the rate of complex formation. However, excessively high temperatures can lead to the thermal degradation of citric acid or the breakdown of the metal-citrate complexes, which would decrease chelation efficiency.[4][7] The optimal temperature range is application-specific and should be determined empirically.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms after adding citric acid. | The pH of the solution may be outside the optimal range, causing the precipitation of metal salts or the citric acid itself.[8] High concentrations of reactants can also lead to the formation of insoluble citrate salts, especially with divalent cations like Ca²⁺ and Mg²⁺.[8] | • Verify and adjust the final pH of the medium to the optimal range for chelation (typically 4-7) after adding citric acid.[4][8] • Prepare a separate, pH-adjusted stock solution of sodium citrate instead of adding solid citric acid directly.[8] • Add the citrate solution slowly while stirring vigorously to ensure thorough mixing.[8] • Perform a dose-response experiment to find the optimal concentration that avoids precipitation.[8] |
| Inconsistent or poor chelation efficiency between experiments. | The source and purity of the this compound can vary between lots.[8] The presence of unknown competing ions in the sample matrix can interfere with the chelation of the target metal ion.[4] The pH may not be adequately controlled or buffered. | • Use a high-purity, certified grade of this compound and maintain a consistent source and lot for all experiments.[8] • Analyze your sample for the presence of other metal ions that might compete with your target ion (e.g., Ca²⁺ and Mg²⁺ in hard water). • Employ a suitable buffer system to maintain a stable pH throughout the experiment.[1][9] |
| Evidence of cytotoxicity or negative effects in biological assays. | The concentration of citric acid may be too high, leading to cytotoxicity.[8] The addition of citric acid can significantly lower the pH of the medium to a level that is harmful to cells.[8] | • Conduct a dose-response (toxicity) assay to determine the maximum non-toxic concentration for your specific cell line or biological system.[8] • Always measure and adjust the final pH of the culture medium back to the optimal physiological range (e.g., 7.2-7.4) after adding the citric acid solution.[8] |
| Adherent cells are detaching from the culture surface. | Citric acid is an effective chelator of calcium ions (Ca²⁺).[8] Since cell adhesion is often dependent on calcium, excessive chelation can disrupt cell-matrix interactions and cause detachment.[8] | • Reduce the concentration of citric acid in the medium.[8] • If strong chelation is required but cell adhesion is critical, consider using a different chelating agent with lower affinity for Ca²⁺ or supplementing the media with additional calcium after the chelation step. |
Quantitative Data on Metal-Citrate Complex Stability
The stability of a metal-chelate complex is described by the stability constant (Log K). A higher Log K value indicates a more stable complex. The table below provides stability constants for complexes of citric acid with various metal ions.
| Metal Ion | Citric Acid (Log K) | EDTA (Log K) for Comparison |
| Fe³⁺ | 12.87 | 25.1 |
| Cu²⁺ | 10.06 | 18.8 |
| Ni²⁺ | 5.19 | 18.6 |
| Co²⁺ | 4.74 | 16.3 |
| Fe²⁺ | 13.61 | 14.3 |
| Mn²⁺ | ~4.0 | 14.0 |
| Mg²⁺ | ~3.4 | 8.7 |
| Ca²⁺ | ~3.5 | 10.7 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. Data synthesized from multiple sources.[10][11][12]
Experimental Protocols
Protocol: In Vitro Competitive Chelation Assay
This protocol provides a method to determine the relative chelation efficiency of this compound by measuring its ability to sequester a metal ion from a colored indicator dye complex.
Objective: To quantify the chelation capacity of citric acid for a specific metal ion.
Materials:
-
This compound (high-purity grade)
-
Metal Salt Standard (e.g., FeSO₄·7H₂O, CuSO₄)
-
Indicator Dye (e.g., Xylenol Orange, Pyrocatechol Violet)
-
Buffer Solution (e.g., HEPES or Acetate buffer, pH adjusted to desired range)
-
Deionized Water
-
Spectrophotometer and 96-well microplates[13]
Methodology:
-
Solution Preparation:
-
Prepare a 1 M stock solution of this compound in deionized water. Create a serial dilution series (e.g., 100 mM, 10 mM, 1 mM, 0.1 mM, etc.) in the chosen buffer.
-
Prepare a stock solution of the metal salt (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of the indicator dye in the buffer. The concentration should be optimized to give a strong absorbance signal when complexed with the metal ion.
-
-
Formation of Metal-Indicator Complex:
-
In a microcentrifuge tube, mix the metal salt solution with the indicator dye solution in the buffer. The ratio should be optimized to ensure the formation of the colored complex, which will serve as the baseline absorbance.
-
-
Competitive Reaction:
-
To the wells of a 96-well microplate, add a fixed volume (e.g., 100 µL) of the pre-formed metal-indicator complex.
-
Add an equal volume (e.g., 100 µL) of the different citric acid dilutions to the wells.
-
Include a control well containing the metal-indicator complex and buffer only (no citric acid).
-
-
Incubation and Measurement:
-
Data Analysis:
-
The chelation of the metal ion by citric acid will cause a decrease in the absorbance of the metal-indicator complex.
-
Calculate the percentage of metal chelation for each citric acid concentration using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control well and A_sample is the absorbance of the well with citric acid.[13]
-
Plot the % Chelation against the log of the citric acid concentration to determine the EC₅₀ (the concentration that produces 50% chelation).
-
Visualizations
Caption: Experimental workflow for the in vitro competitive chelation assay.
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. What is the mechanism of Citric Acid Hydrate? [synapse.patsnap.com]
- 4. Stability of Citric Acid as a Chelating Agent in Various Applications [thinkdochemicals.com]
- 5. Are Citric Acid-Iron II Complexes True Chelates or Just Physical Mixtures and How to Prove This? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citric Acid Chelating Agent Price and pH Levels for Optimal Use [thinkdochemicals.com]
- 7. OEM Citric Acid Chelating Agent Stability and Its Applications in Industrial Processes [thinkdochemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Citrate-EDTA-H 2 O 2 buffering leaching solution for Ni/Co/Mn recovery from spent lithium-ion battery black mass - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06978E [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Citric Acid Monohydrate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of citric acid monohydrate in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of a this compound solution?
A1: this compound solutions are generally considered chemically stable at room temperature, particularly when prepared as a buffer solution with a pH between 3 and 5. For instance, a 0.8 M citric acid solution stored at 4°C for 28 days showed minimal degradation, with 98.4 ± 1.8% of the initial concentration remaining.[1] However, the stability can be influenced by factors such as temperature, pH, presence of microorganisms, and exposure to strong oxidizing agents or bases.[2][3]
Q2: How does temperature affect the stability of citric acid in solution?
A2: Temperature plays a significant role in the stability of citric acid solutions. While stable at room temperature and below, heating can lead to degradation. This compound begins to lose its water of crystallization at around 80°C.[4] Decomposition with the loss of carbon dioxide occurs at temperatures above 175°C.[4] Thermal decomposition can lead to the formation of various byproducts, including aconitic acid, itaconic acid, and citraconic anhydride.[5]
Q3: What is the impact of pH on the stability of citric acid solutions?
A3: Citric acid is a weak organic acid that can act as a buffering agent in solutions with a pH ranging from approximately 2 to 8.[4][6] The speciation of citric acid is pH-dependent, which can influence its interactions in solution.[7] While generally stable across this pH range, extreme pH values can affect its stability, particularly in the presence of other reactive species.
Q4: Can microbial contamination affect my citric acid solution?
A4: Yes, microbial contamination can lead to the degradation of citric acid in solution, especially in non-sterile, dilute solutions stored at room temperature. Some microorganisms can utilize citrate as a carbon source, leading to its depletion. For example, certain bacteria can degrade citrate under both aerobic and anaerobic conditions. To avoid microbial degradation, it is recommended to use sterile water for solution preparation and consider sterile filtration for long-term storage.
Q5: What are the primary degradation products of citric acid in solution?
A5: The degradation products of citric acid depend on the degradation pathway.
-
Thermal Decomposition: Heating citric acid in solution can lead to dehydration, forming aconitic acid. Further heating can result in the formation of itaconic acid and citraconic anhydride.[5] At higher temperatures (above 175°C), decomposition can lead to the formation of acetone, acetic acid, or propene, along with carbon dioxide.[8]
-
Microbial Degradation: Microorganisms can metabolize citric acid, ultimately leading to the production of carbon dioxide and water under aerobic conditions. Under certain anaerobic conditions, intermediate products such as acetate and formate may be formed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected change in solution pH over time. | 1. Microbial contamination. 2. Interaction with container material. 3. Absorption of atmospheric CO2 (for alkaline solutions). | 1. Prepare solutions using sterile water and consider sterile filtration. Store at low temperatures (2-8°C). 2. Use high-quality, inert containers (e.g., borosilicate glass). 3. Keep solutions tightly sealed. |
| Precipitate formation in the solution. | 1. Contamination with metal ions, leading to the formation of insoluble citrate salts. 2. Caking of citric acid due to its hygroscopic nature if not stored properly before use.[9] | 1. Use high-purity water (e.g., deionized or distilled) for solution preparation. Ensure all glassware is thoroughly cleaned. 2. Store solid this compound in a tightly sealed container in a cool, dry place. |
| Discoloration of the solution. | 1. Reaction with metal contaminants. 2. Degradation due to exposure to high temperatures or light. | 1. Use high-purity reagents and solvents. 2. Store solutions in a cool, dark place. Prepare fresh solutions as needed. |
| Inconsistent experimental results using the citric acid solution. | 1. Degradation of the citric acid stock solution. 2. Inaccurate initial concentration. | 1. Prepare fresh stock solutions regularly and store them appropriately. Perform a quality check (e.g., pH measurement or titration) before use. 2. Ensure accurate weighing of this compound and use calibrated volumetric flasks for preparation.[10] |
Quantitative Data on Citric Acid Stability
Table 1: Stability of 0.8 M Citric Acid Solution at 4°C
| Time (days) | Remaining Citric Acid (%) |
| 0 | 100 |
| 28 | 98.4 ± 1.8 |
Data from a study on the stability of citric acid solutions for cough reflex testing.[1]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution (0.1 M)
Materials:
-
This compound (ACS grade or higher)
-
Deionized or distilled water
-
Analytical balance
-
100 mL volumetric flask
-
Beaker
-
Spatula
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required mass of this compound (Molar Mass = 210.14 g/mol ) for a 0.1 M solution in 100 mL:
-
Mass (g) = 0.1 mol/L * 0.1 L * 210.14 g/mol = 2.1014 g
-
-
Accurately weigh approximately 2.1014 g of this compound using an analytical balance and transfer it to a clean beaker.
-
Add approximately 50 mL of deionized water to the beaker and stir until the citric acid is completely dissolved. A magnetic stirrer can be used to facilitate dissolution.
-
Carefully transfer the dissolved citric acid solution into a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the solution name, concentration, and date of preparation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Citric Acid Quantification
This protocol provides a general guideline. The specific parameters may need to be optimized for your instrument and application.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid or another suitable acid for mobile phase pH adjustment
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of aqueous phosphoric acid (e.g., 0.00333 M) and a small percentage of acetonitrile. The exact ratio should be optimized.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 20-30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a series of citric acid standards of known concentrations (e.g., ranging from 0.01 mg/mL to 1 mg/mL) in the mobile phase.
-
Sample Preparation: Dilute the experimental samples containing citric acid with the mobile phase to fall within the concentration range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the citric acid standards against their known concentrations. Determine the concentration of citric acid in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Primary degradation pathways of citric acid.
Caption: Workflow for a citric acid stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. citribel.com [citribel.com]
- 3. ywputai.com [ywputai.com]
- 4. Citric acid - Wikipedia [en.wikipedia.org]
- 5. The Thermal Decomposition Products of Citric Acid Added into the Vegetable Oils and their Effect on the Stability [jstage.jst.go.jp]
- 6. interchim.fr [interchim.fr]
- 7. Impact of pH on citric acid antimicrobial activity against Gram‐negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ulprospector.com [ulprospector.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing Efflorescence of Citric Acid Monohydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efflorescence of citric acid monohydrate in dry conditions.
Troubleshooting Guide
Issue: White powder formation on this compound crystals.
This is a common sign of efflorescence, the loss of water of crystallization from the hydrate structure. This can be triggered by exposure to low relative humidity or elevated temperatures.[1][2]
Immediate Steps:
-
Isolate the affected sample: Prevent further moisture loss by placing the sample in a tightly sealed container.
-
Assess the extent of efflorescence: Visually inspect the sample to determine the percentage of material that has turned into a powder.
-
Verify environmental conditions: Check the temperature and relative humidity (RH) of the storage and experimental areas.
Corrective and Preventative Actions:
| Parameter | Recommended Condition | Justification | Troubleshooting Action |
| Storage Temperature | 10–30 °C | To maintain the stability of the monohydrate form. | If the temperature is above 30°C, relocate the material to a temperature-controlled environment. |
| Storage Relative Humidity (RH) | >50% RH | To prevent the loss of water of crystallization. Efflorescence can occur at RH levels of ~50% or less. | If RH is below 50%, use a laboratory humidifier or place the material in a desiccator with a saturated salt solution that maintains an appropriate RH. For long-term storage, use airtight containers.[1] |
| Experimental Conditions | Maintain RH >50% and Temperature <40°C | This compound can lose its water of crystallization when heated to about 40°C or in dry air.[3] | During experiments, if possible, work in a controlled humidity environment. For processes requiring dry conditions, minimize the exposure time of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is efflorescence in the context of this compound?
A1: Efflorescence is the process where this compound loses its water of crystallization when exposed to dry air or heat, transforming the crystalline solid into a fine powder.[1][2] This is a physical change, not a chemical degradation of the citric acid molecule itself.
Q2: At what specific conditions does efflorescence of this compound occur?
A2: Efflorescence is dependent on both temperature and relative humidity. Dehydration can begin at temperatures as low as 20°C in a 0% RH environment. As the relative humidity increases, a higher temperature is required to initiate efflorescence. For example, at 40% RH, dehydration occurs at 30°C, and at 80% RH, it happens at 45°C.[4]
Q3: Can I still use my this compound if it has undergone efflorescence?
A3: Yes, the citric acid molecule itself is likely still intact. However, the loss of water will change the material's weight and molar concentration. For applications where the precise hydration state is critical (e.g., certain pharmaceutical formulations), it is recommended to use a fresh, unaffected sample. For other applications, you may need to account for the change in water content.
Q4: How can I prevent efflorescence during my experiments?
A4: To prevent efflorescence, it is crucial to control the experimental environment. Maintaining a relative humidity above 50% and a temperature below 40°C is recommended.[3] If your experiment requires dry conditions, consider using anhydrous citric acid as a starting material. If you must use the monohydrate form, minimize its exposure time to the dry environment.
Q5: What are some practical ways to control humidity in a laboratory setting for storing this compound?
A5: For short-term storage, a well-sealed container is often sufficient. For longer-term storage or in very dry environments, you can use a desiccator with a humidity-controlling saturated salt solution instead of a desiccant. Laboratory humidifiers can also be used to control the ambient humidity of the entire lab.[5] Always store this compound in a cool, dry place.[6]
Experimental Protocols
Protocol 1: Gravimetric Analysis of Efflorescence using Dynamic Vapor Sorption (DVS)
Objective: To quantify the rate and extent of water loss from this compound under controlled temperature and humidity conditions.
Methodology:
-
Place a known mass of this compound (typically 10-20 mg) onto the DVS instrument's microbalance.
-
Equilibrate the sample at a stable, non-efflorescent condition (e.g., 25°C and 60% RH).
-
Initiate the experiment by exposing the sample to a pre-defined low relative humidity (e.g., 10% RH) while maintaining a constant temperature (e.g., 25°C).
-
Continuously monitor the change in mass over time. The rate of mass loss corresponds to the rate of efflorescence.
-
The experiment is complete when the sample mass stabilizes, indicating that all the water of crystallization has been lost.
-
The total mass loss can be used to confirm the initial hydration state of the sample.[7][8][9]
Protocol 2: Spectroscopic Monitoring of Efflorescence using Raman Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the conversion of this compound to its anhydrous form.
Methodology:
-
Place a sample of this compound in a temperature and humidity-controlled sample chamber compatible with a Raman spectrometer.
-
Acquire an initial Raman spectrum of the stable monohydrate form. Key peaks for the monohydrate can be identified (e.g., around 1108 cm⁻¹).
-
Induce efflorescence by either decreasing the relative humidity at a constant temperature or increasing the temperature at a constant relative humidity.
-
Collect Raman spectra at regular intervals during the efflorescence process.
-
Monitor the decrease in the intensity of the characteristic monohydrate peaks and the appearance and increase of peaks corresponding to the anhydrous form (e.g., at 1142 cm⁻¹).[4]
-
The spectral data can be used to track the kinetics of the phase transition.[3][6]
Visualizations
Caption: Troubleshooting workflow for addressing efflorescence.
Caption: Mechanism of efflorescence in dry conditions.
References
- 1. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]
- 2. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders | Pharmaguideline [pharmaguideline.com]
- 3. Portable Raman Spectroscopy for the Study of Polymorphs and Monitoring Polymorphic Transitions | Metrohm [metrohm.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. smartfog.com [smartfog.com]
- 6. azom.com [azom.com]
- 7. azom.com [azom.com]
- 8. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Technical Support Center: Citric Acid Monohydrate to Anhydrous Transition
Welcome to the technical support center for handling and processing citric acid. This resource provides detailed guidance for researchers, scientists, and drug development professionals on the transition of citric acid monohydrate to its anhydrous form.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and anhydrous citric acid?
A: The fundamental difference lies in the presence of water within the crystal structure. This compound (C₆H₈O₇·H₂O) contains one molecule of water for every molecule of citric acid, amounting to approximately 7.6% water by weight.[1] Anhydrous citric acid (C₆H₈O₇) contains no water of hydration.[1] This difference influences their physical properties such as molecular weight, crystal form, density, and melting point.[2][3]
Q2: At what temperature does this compound convert to anhydrous citric acid?
A: The transition from this compound to the anhydrous form is not defined by a single, sharp temperature but rather occurs over a range. Gentle heating at 70–75 °C can initiate the loss of hydration water.[4] More rapid heating can lead to dehydration around 100 °C.[4] Some sources suggest that heating to about 80 °C is sufficient to drive off the water of hydration.[5] However, it's important to note that this transition can be kinetically driven and may not be a simple dehydration process, with some studies indicating that esterification can occur upon heating.[6][7][8]
Q3: How do the melting points of the two forms differ?
A: this compound has a lower melting point, typically around 100 °C, at which point it loses its water of crystallization.[1] In contrast, anhydrous citric acid has a higher melting point of approximately 153 °C.[1][4]
Q4: Can the transition occur at room temperature?
A: Yes, the conversion from monohydrate to anhydrous can happen slowly over time at ambient temperatures through a process called efflorescence, especially at relative humidities of 50% or less.[5]
Q5: What is the theoretical water content of this compound?
A: The theoretical water content of this compound is approximately 7.6% by weight.[1] However, some sources state the water content to be around 8.8%. It is crucial to verify the water content for specific applications.
Q6: Why is it important to control the form of citric acid in my experiments?
A: The presence or absence of water can significantly impact various properties. For instance, in pharmaceutical formulations, excess water can affect stability, dissolution rates, and even lead to degradation of active pharmaceutical ingredients (APIs). In food and beverage applications, controlling the form is essential for maintaining texture, flavor, and shelf life.[2]
Troubleshooting Guide
Problem 1: Incomplete conversion to the anhydrous form.
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature or Time | Ensure the heating temperature is maintained consistently within the recommended range (e.g., 70-100 °C) for a sufficient duration. Monitor the weight loss of the sample until it stabilizes, indicating the complete removal of water. |
| High Humidity | The surrounding atmosphere's humidity can hinder dehydration. Conduct the heating process in a controlled low-humidity environment or under a dry nitrogen purge. |
| Sample Particle Size | Larger crystals may require more time for the water to diffuse out. Consider gently grinding the monohydrate crystals to a finer powder to increase the surface area and facilitate water removal. |
| Esterification Side Reaction | Some studies suggest that upon heating, this compound can undergo esterification, which may interfere with simple dehydration.[8] If precise anhydrous form is critical, consider alternative methods like vacuum drying at a lower temperature. |
Problem 2: The anhydrous citric acid is clumping or caking.
| Possible Cause | Troubleshooting Step |
| Hygroscopicity | Anhydrous citric acid is hygroscopic and will readily absorb moisture from the air.[3] Store the anhydrous form in a desiccator or a tightly sealed container with a desiccant. |
| Improper Storage Conditions | High humidity and fluctuating temperatures in the storage area can promote moisture absorption. Store in a cool, dry place.[1] |
Problem 3: Inconsistent results in thermal analysis (TGA/DSC).
| Possible Cause | Troubleshooting Step |
| Heating Rate | The heating rate can significantly influence the observed transition temperatures in TGA and DSC. Use a consistent and appropriate heating rate for your analyses. Slower heating rates often provide better resolution of thermal events. |
| Sample Preparation | Ensure the sample is properly loaded into the TGA/DSC pan and that the pan is not sealed if volatile products (like water) are expected to evolve. |
| Atmosphere | The composition of the purge gas (e.g., nitrogen, air) can affect the thermal events. Ensure a consistent and appropriate atmosphere is used for all measurements. |
| Instrument Calibration | Verify that the TGA and DSC instruments are properly calibrated for temperature and mass. |
Quantitative Data Summary
| Property | This compound | Anhydrous Citric Acid | Reference |
| Molecular Formula | C₆H₈O₇·H₂O | C₆H₈O₇ | [1][2] |
| Molecular Weight | ~210.14 g/mol | ~192.12 g/mol | [2][5] |
| Water Content | ~7.6% w/w | N/A | [1] |
| Melting Point | ~100 °C (decomposes) | ~153 °C | [1][4] |
| Density | 1.542 g/cm³ | 1.665 g/cm³ | [5] |
| Molar Enthalpy of Solution in Water | (29061 ± 123) J/mol | Not explicitly found | [9] |
| Heat of Solution | 38.9 kJ/mol | 41.2 kJ/mol | [6][10] |
| Heat of Hydration (Anhydrous to Monohydrate) | N/A | 44.4 kJ/mol | [10] |
Experimental Protocols
Determination of Water Content by Thermogravimetric Analysis (TGA)
Objective: To quantify the water content of this compound and confirm its conversion to the anhydrous form.
Methodology:
-
Calibrate the TGA instrument for mass and temperature.
-
Place a known mass (typically 5-10 mg) of the this compound sample into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to approximately 120 °C at a controlled heating rate (e.g., 10 °C/min).
-
Use a nitrogen purge gas to maintain an inert atmosphere.
-
Record the mass loss as a function of temperature. The mass loss corresponding to the dehydration step should be approximately 7.6% of the initial mass.
Characterization of Transition by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal events associated with the dehydration and melting of citric acid.
Methodology:
-
Calibrate the DSC instrument for heat flow and temperature.
-
Weigh a small amount (typically 2-5 mg) of the this compound sample into a DSC pan.
-
Seal the pan (or use a pinhole lid to allow for water to escape).
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the dehydration and melting events (e.g., 30 °C to 180 °C).
-
Record the heat flow as a function of temperature. An endothermic peak should be observed corresponding to the dehydration of the monohydrate, and another at a higher temperature for the melting of the anhydrous form.[11][12]
Water Content Determination by Karl Fischer Titration
Objective: To accurately measure the water content in a citric acid sample.
Methodology:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a suitable solvent, such as methanol, in the titration vessel.[13]
-
Titrate the solvent to a dry endpoint to eliminate any residual water.
-
Accurately weigh a sample of citric acid and introduce it into the titration vessel.
-
Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.
-
The instrument will automatically determine the endpoint and calculate the water content of the sample.[14][15]
Visualizations
Caption: Experimental workflow for analyzing the transition.
Caption: Troubleshooting flowchart for incomplete conversion.
References
- 1. nanyangchemical.com [nanyangchemical.com]
- 2. niranbio.com [niranbio.com]
- 3. niranbio.com [niranbio.com]
- 4. bilder.buecher.de [bilder.buecher.de]
- 5. Citric acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of citric acid moisture content by volumetric method-Jiahang Instruments [jiahanglab.com]
- 14. metrohm.com [metrohm.com]
- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]
avoiding microbial contamination in citric acid monohydrate stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and address microbial contamination in citric acid monohydrate stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my citric acid solution prone to microbial contamination despite its acidic nature?
A1: While citric acid's low pH is inhibitory to many types of bacteria, it is not a sterilizing agent on its own. Certain microorganisms, particularly molds and yeasts like Candida albicans, can tolerate and even thrive in acidic environments.[1][2][3] Additionally, the citric acid itself can serve as a carbon source for microbial growth.[4] Contamination is often introduced through non-sterile equipment, water, or poor aseptic handling during preparation.[5]
Q2: What is the recommended storage procedure for a this compound stock solution to prevent contamination?
A2: To minimize the risk of microbial contamination, sterile citric acid solutions should be stored at 2°C to 8°C (36°F to 46°F).[6] Storage in a sterile, tightly sealed container in a dark environment is also recommended to maintain stability.[7] For long-term storage, consider preparing single-use aliquots to avoid repeated exposure of the stock solution to potential contaminants.[5]
Q3: What is the typical shelf life of a citric acid stock solution?
A3: The shelf life of a citric acid solution can vary based on storage conditions and sterility. While unopened, commercially prepared solutions may last 2-3 years, laboratory-prepared solutions are more susceptible to contamination.[8] A study on 0.8 M citric acid solutions found them to be chemically stable for at least 28 days when stored at 4°C. However, due to the risk of contamination, preparing fresh solutions or using single-use aliquots stored for no longer than 28 days at 4°C is recommended for clinical and research applications.
Q4: Can I add a preservative to my citric acid stock solution?
A4: Yes, for applications where a preservative will not interfere with experimental outcomes, adding one can extend the shelf life of your solution. The effectiveness of many common preservatives is pH-dependent. For acidic solutions like citric acid, options such as sorbic acid, potassium sorbate, or benzoic acid derivatives are often effective.[9][10] It is crucial to verify the compatibility of the preservative with your specific application.
Q5: What are the most common microbial contaminants found in citric acid solutions?
A5: Common contaminants include fungi, such as molds and yeasts, which are often more acid-tolerant than bacteria. Candida albicans is a notable yeast that can survive in citric acid solutions. While many bacteria are inhibited, some, like certain strains of E. coli, have been studied for their susceptibility to citric acid, and spore-forming bacteria can also be a concern if initial sterilization is inadequate.[1][2][3][11]
Troubleshooting Guide
Issue: Visible microbial growth (cloudiness, films, or particles) in the citric acid stock solution.
| Potential Cause | Troubleshooting Steps |
| Contaminated Water Source | 1. Discard the contaminated solution immediately. 2. Use fresh, sterile, pyrogen-free water (e.g., Water for Injection - WFI, or water purified through a system like Milli-Q followed by autoclaving or 0.22 µm filtration) for solution preparation. |
| Non-Sterile Equipment | 1. Ensure all glassware, magnetic stir bars, and storage bottles are thoroughly cleaned and sterilized (e.g., by autoclaving or dry heat) before use. 2. Prepare the solution in a clean environment, such as a laminar flow hood, to minimize airborne contamination.[9] |
| Improper Handling/Aseptic Technique | 1. Review and reinforce aseptic handling procedures with all laboratory personnel. This includes wearing appropriate personal protective equipment (PPE) and disinfecting work surfaces.[12] 2. Prepare single-use aliquots to minimize the number of times the stock container is opened.[5] |
| Contaminated Citric Acid Powder | 1. If contamination is recurrent and other sources have been ruled out, consider the possibility of a contaminated powder source. Use a new, unopened container of this compound. |
| Ineffective Sterilization | 1. If autoclaving the solution, ensure the autoclave cycle has been validated for the volume of liquid. 2. If using sterile filtration, ensure the filter is rated at 0.22 µm or smaller and is not compromised. Perform a bubble point test on the filter post-use if possible. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the antimicrobial properties and storage of citric acid solutions.
| Parameter | Value | Conditions/Notes | Source(s) |
| Recommended Storage Temperature | 2°C - 8°C | For sterile stock solutions. | |
| Shelf Life (Lab-Prepared, Sterile) | Up to 28 days | When stored at 4°C in single-use aliquots. | |
| Antimicrobial Efficacy (vs. E. faecalis) | 9.3% residual live cells | 10% citric acid solution. | [8][13][14] |
| 35.2% residual live cells | 1% citric acid solution. | [8][13][15][14] | |
| Minimum Inhibitory Concentration (MIC) | 6.25 mg/mL | Against Enterococcus faecalis. | [13][15] |
| Minimum Bactericidal Concentration (MBC) | 12.50 mg/mL | Against Enterococcus faecalis. | [13][15] |
| Effective Preservative pH Range (Sorbic Acid) | pH 3.0 - 6.5 | Sorbic acid is effective in acidic conditions. | [16] |
| Effective Preservative pH Range (Benzoic Acid) | Most effective at acidic pH | [10] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
Objective: To prepare a sterile 1 M stock solution of this compound.
Materials:
-
This compound (MW: 210.14 g/mol )
-
Sterile, pyrogen-free water
-
Sterile graduated cylinder or volumetric flask
-
Sterile beaker and magnetic stir bar
-
Sterile 0.22 µm syringe filter or bottle-top filtration system
-
Sterile storage bottle(s)
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Preparation: Perform all subsequent steps in a laminar flow hood using aseptic technique.
-
Weighing: Weigh out 210.14 g of this compound for a 1 L solution. Adjust the mass based on the desired final volume.
-
Dissolving: In the sterile beaker, add the citric acid powder to approximately 80% of the final desired volume of sterile water. Mix with the sterile magnetic stir bar until fully dissolved.
-
Volume Adjustment: Transfer the solution to the sterile graduated cylinder or volumetric flask. Bring the solution to the final desired volume with sterile water.
-
Sterile Filtration: Using a 0.22 µm filter, sterilize the solution into the final sterile storage bottle(s). For volumes over 100 mL, a bottle-top filtration system is recommended.
-
Storage: Label the bottle with the solution name, concentration, preparation date, and initials. Store at 2°C - 8°C.
Protocol 2: Sterility Testing of Aqueous Solutions (Adapted from USP <71>)
Objective: To determine if a prepared citric acid stock solution is free from viable microorganisms. This protocol outlines two common methods: membrane filtration and direct inoculation.
Method 1: Membrane Filtration (Preferred for filterable solutions)
Materials:
-
Sterile membrane filtration apparatus (nominal pore size ≤ 0.45 µm)
-
Fluid Thioglycollate Medium (FTM) for anaerobic/aerobic bacteria
-
Soybean-Casein Digest Medium (SCDM or Trypticase Soy Broth - TSB) for aerobic bacteria and fungi
-
Sterile rinse fluid (e.g., sterile peptone water)
-
Incubators set at 30-35°C and 20-25°C
Procedure:
-
Sample Filtration: Aseptically filter a representative sample of the citric acid solution through the membrane filter.
-
Rinsing: Rinse the membrane with sterile rinse fluid to remove any inhibitory substances from the citric acid.
-
Incubation: Aseptically remove the membrane and cut it in half with sterile scissors.
-
Place one half in FTM and incubate at 30-35°C for 14 days.
-
Place the other half in SCDM and incubate at 20-25°C for 14 days.
-
-
Observation: Observe the media for any signs of turbidity or microbial growth during the incubation period.
Method 2: Direct Inoculation (For non-filterable solutions or as an alternative)
Procedure:
-
Inoculation: Aseptically transfer a small volume of the citric acid solution directly into a larger volume of FTM and SCDM. The volume of the medium should be sufficient to neutralize the antimicrobial effects of the citric acid.
-
Incubation:
-
Incubate the inoculated FTM at 30-35°C for 14 days.
-
Incubate the inoculated SCDM at 20-25°C for 14 days.
-
-
Observation: Observe the media for any signs of turbidity or microbial growth during the incubation period.
Interpretation of Results: If no growth is observed in any of the media after the 14-day incubation period, the solution is considered sterile. If growth is observed, the test is invalid if negative controls show growth, or the solution is considered contaminated if negative controls are clear.
Visualizations
Caption: Troubleshooting workflow for identifying contamination sources.
Caption: Key steps for preventing microbial contamination during preparation.
References
- 1. Adaptation of Candida albicans to environmental pH induces cell wall remodelling and enhances innate immune recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making Citrate Buffers Protocol [docs.google.com]
- 5. fastercapital.com [fastercapital.com]
- 6. usp.org [usp.org]
- 7. THE PCCA BLOG | Choosing the Appropriate Antimicrobial Preservati [pccarx.com]
- 8. Can the Concentration of Citric Acid Affect Its Cytotoxicity and Antimicrobial Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. fagronacademy.us [fagronacademy.us]
- 11. Frontiers | Effect of Acetic Acid and Lactic Acid at Low pH in Growth and Azole Resistance of Candida albicans and Candida glabrata [frontiersin.org]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. Can the Concentration of Citric Acid Affect Its Cytotoxicity and Antimicrobial Activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. allanchem.com [allanchem.com]
Technical Support Center: Citric Acid Monohydrate in Moisture-Sensitive Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using citric acid monohydrate in moisture-sensitive chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using this compound in moisture-sensitive reactions?
The principal challenge is the presence of one molecule of water of hydration for every molecule of citric acid (C₆H₈O₇·H₂O).[1][2] This inherent water content can act as an unwanted reactant, leading to side reactions, reduced yields, and catalyst deactivation in moisture-sensitive systems.
Q2: How much water is present in this compound?
This compound contains approximately 8.58% water by weight. The molecular weight of the monohydrate is 210.14 g/mol , while the anhydrous form is 192.12 g/mol .[3][4] This quantitative difference is critical when precise stoichiometry is required.
Q3: When is it acceptable to use this compound, and when should anhydrous citric acid be used?
-
This compound: Suitable for aqueous reactions, as a pH adjuster in solutions, in some high-temperature reactions where water is driven off, and in applications where the presence of a small amount of water is tolerable or even beneficial (e.g., some food and pharmaceutical formulations).[2]
-
Anhydrous Citric Acid: Strongly recommended for reactions involving water-sensitive reagents such as Grignard reagents, organolithiums, and certain metal catalysts. It is also preferred for esterifications and amidations where water can hydrolyze the product and for reactions in anhydrous solvents.
Q4: Can I simply use more of my water-sensitive reagent to compensate for the water in this compound?
While theoretically possible, it is often not practical or cost-effective. Adding excess reagent can complicate purification and may introduce impurities. It is generally better to remove the water from the this compound or use the anhydrous form. The amount of excess reagent needed can be calculated based on the stoichiometry of the reaction with water.[5][6][7][8][9]
Q5: How can I remove the water of hydration from this compound?
The water of hydration can be removed by heating. Heating this compound to approximately 80°C will drive off the water to yield anhydrous citric acid.[3] Alternatively, drying at lower temperatures (e.g., 15-36.6°C) under controlled, low-humidity conditions (<65% relative humidity) can also be effective.[10][11]
Troubleshooting Guides
Issue 1: Low or No Yield in an Esterification Reaction
-
Symptom: You are performing an esterification reaction using this compound and a sensitive alcohol, and you observe a low yield of the desired ester.
-
Possible Cause: The water of hydration from the this compound is likely hydrolyzing the ester product as it forms, shifting the equilibrium of the reaction away from the desired product.
-
Troubleshooting Steps:
-
Switch to Anhydrous Citric Acid: The most straightforward solution is to use anhydrous citric acid for the reaction.
-
Dehydrate the this compound: Prior to the reaction, heat the this compound at 80°C under vacuum for several hours to remove the water of hydration.
-
Use a Dehydrating Agent: Incorporate a dehydrating agent into your reaction mixture that is compatible with your reactants and solvent, such as molecular sieves.
-
Azeotropic Distillation: If the reaction solvent forms an azeotrope with water, use a Dean-Stark apparatus to remove water as it is introduced by the this compound.
-
Issue 2: Failure of a Grignard or Organolithium Reaction
-
Symptom: Your Grignard or organolithium reagent is not forming or is being quenched immediately upon addition of a solution containing this compound.
-
Possible Cause: Grignard and organolithium reagents are extremely strong bases and will be instantly protonated and quenched by the water of hydration in this compound.[12][13][14][15][16]
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: These reactions demand the complete absence of water. You must use anhydrous citric acid.
-
Rigorous Drying of Glassware and Solvents: Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are freshly distilled from an appropriate drying agent.
-
Use Anhydrous Citric Acid: There is no viable workaround for using the monohydrate form in these reactions.
-
Issue 3: Unexpected Side Products or a "Messy" Reaction
-
Symptom: The reaction produces a complex mixture of unexpected byproducts, and TLC or NMR analysis is difficult to interpret.
-
Possible Cause: The water from this compound may be participating in unforeseen side reactions with your starting materials, intermediates, or products.[17] This can include hydrolysis of sensitive functional groups or catalysis of undesired pathways.
-
Troubleshooting Steps:
-
Analyze Potential Side Reactions: Consider all possible reactions that could be initiated by the presence of water in your specific system.
-
Switch to Anhydrous Citric Acid: This will eliminate the variable of added water.
-
Purify Starting Materials: Ensure that the this compound has not degraded or picked up additional moisture during storage, which can lead to a blackish froth and an off-odor when heated with other reagents.[18]
-
Data Presentation
Table 1: Comparison of this compound and Anhydrous Citric Acid
| Property | This compound | Anhydrous Citric Acid |
| Chemical Formula | C₆H₈O₇·H₂O | C₆H₈O₇ |
| Molecular Weight | 210.14 g/mol | 192.12 g/mol |
| Water Content | ~8.58% by weight | < 0.5% (typically) |
| Melting Point | ~100°C (decomposes) | ~153°C |
| Appearance | Colorless crystals or white crystalline powder | Finer white powder |
Table 2: Weight Conversion for Citric Acid Forms
| To Substitute: | For 1.000 g of: | Weigh out: |
| This compound | Anhydrous Citric Acid | 1.093 g |
| Anhydrous Citric Acid | This compound | 0.914 g |
Source:[1]
Experimental Protocols
Protocol 1: Dehydration of this compound
-
Weigh the desired amount of this compound into a clean, dry round-bottom flask.
-
Attach the flask to a vacuum line with a cold trap.
-
Heat the flask in an oil bath at 80°C.
-
Maintain the vacuum and temperature for 2-4 hours, or until no more water is observed collecting in the cold trap.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
Store the resulting anhydrous citric acid in a desiccator.
Protocol 2: Calculating Molar Equivalents
When using this compound in a reaction where the anhydrous form is specified, it is crucial to adjust the mass to ensure the correct molar amount of citric acid is used.
-
Formula: Mass of Monohydrate = (Desired moles of Citric Acid) x (210.14 g/mol )
Remember to also account for the moles of water being introduced:
-
Moles of Water Introduced = Moles of this compound used
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Relationship between problems, causes, and solutions.
References
- 1. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 2. niranbio.com [niranbio.com]
- 3. Citric acid - Wikipedia [en.wikipedia.org]
- 4. drugfuture.com [drugfuture.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eastcentral.edu [eastcentral.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. CN102260166B - A kind of drying method of this compound crystal - Google Patents [patents.google.com]
- 11. CN102260166A - Method for drying citrate monohydrate crystals and obtained citrate monohydrate crystals - Google Patents [patents.google.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 17. How To [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide for Researchers: Citric Acid Monohydrate vs. Anhydrous Citric Acid in Specific Research Applications
For researchers, scientists, and drug development professionals, the choice between citric acid monohydrate and anhydrous citric acid is a critical decision that can significantly impact formulation stability, manufacturing processes, and final product performance. While chemically similar, the presence of one molecule of water in the monohydrate form (C₆H₈O₇·H₂O) versus its absence in the anhydrous form (C₆H₈O₇) leads to distinct physicochemical properties. This guide provides an objective comparison of these two forms, supported by experimental data, to aid in the selection of the appropriate grade for specific research applications.
Key Physicochemical and Functional Differences
The primary distinction between the two forms of citric acid lies in their water content, which subsequently influences their molecular weight, crystal structure, and physical properties. These differences are summarized in the table below.
| Property | This compound | Anhydrous Citric Acid | Key Implications for Researchers |
| Chemical Formula | C₆H₈O₇·H₂O | C₆H₈O₇ | The presence of water in the monohydrate form can be a critical factor in moisture-sensitive formulations. |
| Molecular Weight | 210.14 g/mol | 192.12 g/mol | Anhydrous citric acid provides a higher concentration of the active acid on a weight basis.[1] |
| Water Content | 7.5% - 9.0% | ≤ 0.5% | Directly impacts hygroscopicity and stability in different humidity conditions. |
| Appearance | Colorless, translucent crystals or a white, crystalline powder. The crystals are typically larger than the anhydrous form.[2] | Fine, white crystalline powder.[3] | Can affect powder flow and mixing properties during formulation. |
| Density | 1.542 g/cm³ | 1.665 g/cm³ | Anhydrous form is denser. |
| Melting Point | ~135-152°C (decomposes) | ~153°C | The lower melting point of the monohydrate is due to the loss of water of hydration. |
| Solubility in Water (20°C) | 59.2 g/100 mL | 59.2 g/100 mL | While the ultimate solubility is similar, the rate of dissolution can differ. |
| Hygroscopicity | More stable in humid conditions. Deliquesces at 78% relative humidity (RH) at 25°C.[4] | More hygroscopic than the monohydrate form. Deliquesces at 75% relative humidity (RH) at 25°C.[4] | Critical for storage and handling, especially in uncontrolled environments. Anhydrous form requires more stringent moisture control. |
Performance in Specific Research Applications
The choice between this compound and anhydrous citric acid is highly dependent on the specific application and the desired characteristics of the final formulation.
Solid Dosage Forms: Tablets and Powders
In the manufacturing of solid dosage forms, particularly for moisture-sensitive active pharmaceutical ingredients (APIs), anhydrous citric acid is generally the preferred choice.[3] The absence of water minimizes the risk of initiating degradative reactions, such as hydrolysis, which can compromise the stability and shelf-life of the drug product. For instance, in formulations containing acetylsalicylic acid, which is prone to hydrolysis, the use of anhydrous citric acid can contribute to enhanced stability.[5]
For effervescent tablets and powders, the rapid dissolution of anhydrous citric acid is advantageous for achieving a quick effervescent effect.[6] However, This compound is also commonly used in the preparation of effervescent granules.[7] The water of crystallization in the monohydrate can be utilized in certain granulation processes, such as the fusion method, where heating releases this water to act as a binding agent.[8]
Liquid Formulations: Syrups and Solutions
In liquid formulations where the presence of water is not a concern, This compound is a suitable and often more economical choice. It is widely used as a pH adjuster, buffering agent, and flavor enhancer in syrups, oral solutions, and other aqueous-based systems.[3] Studies on the stability of citric acid solutions have shown them to be stable for extended periods under refrigerated conditions.[9] In a study on a lifitegrast ophthalmic solution, citric acid was used as a stabilizer to protect the API from oxidative degradation.[2][10]
Controlled-Release Formulations
The choice of citric acid form can also influence drug release from controlled-release matrix tablets. A study on melt-extruded Eudragit RS PO tablets containing diltiazem hydrochloride demonstrated that This compound acted as a release-modifying agent.[6] It enhanced drug release by forming pores within the matrix. While this study did not directly compare the two forms, it highlights the potential of the monohydrate in such systems. The selection would depend on the desired release profile and the manufacturing process (e.g., wet granulation vs. direct compression).
Experimental Protocols
To aid researchers in evaluating the suitability of each citric acid form for their specific needs, the following are detailed methodologies for key comparative experiments.
Determination of Dissolution Rate
Objective: To compare the intrinsic dissolution rates of this compound and anhydrous citric acid.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Methodology:
-
Prepare a dissolution medium of 900 mL of deionized water maintained at 37 ± 0.5 °C.
-
Compress a known amount (e.g., 500 mg) of either this compound or anhydrous citric acid into a non-disintegrating disc using a hydraulic press. Only one surface of the disc should be exposed to the dissolution medium.
-
Set the paddle speed to a constant rate (e.g., 50 rpm).
-
Lower the disc into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes) and replace with an equal volume of fresh dissolution medium.
-
Analyze the concentration of citric acid in the samples using a suitable analytical method, such as titration with a standardized sodium hydroxide solution or HPLC.
-
Plot the cumulative amount of citric acid dissolved per unit area against time. The slope of the linear portion of the graph represents the intrinsic dissolution rate.
Hygroscopicity Assessment
Objective: To compare the moisture sorption behavior of this compound and anhydrous citric acid.
Apparatus: Dynamic Vapor Sorption (DVS) Analyzer or a controlled humidity chamber with a microbalance.
Methodology:
-
Place a known weight of the citric acid sample (monohydrate or anhydrous) onto the microbalance within the DVS instrument.
-
Equilibrate the sample at 0% relative humidity (RH) to determine the dry mass.
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25 °C).
-
At each RH step, allow the sample to equilibrate until a stable weight is achieved.
-
Record the change in mass at each RH step.
-
Plot the percentage change in mass against the relative humidity to generate a moisture sorption isotherm.
-
The deliquescence point is the RH at which the sample begins to absorb a significant amount of water and dissolve.
API Stability in the Presence of Citric Acid
Objective: To compare the impact of this compound and anhydrous citric acid on the stability of a moisture-sensitive API.
Methodology:
-
Prepare binary mixtures of the API with either this compound or anhydrous citric acid in a defined ratio (e.g., 1:1).
-
Prepare a control sample of the API alone.
-
Store the samples under accelerated stability conditions (e.g., 40 °C / 75% RH) in open or semi-permeable containers.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw samples and analyze for the degradation of the API using a validated stability-indicating HPLC method.
-
Compare the degradation profiles of the API in the presence of the two forms of citric acid and the control.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Effect of Citric Acid and Tromethamine on the Stability of Eyedrops Containing Lifitegrast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a release-modifying agent in melt extruded matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. An investigation into the stability and sterility of citric acid solutions used for cough reflex testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Citric Acid and Tromethamine on the Stability of Eyedrops Containing Lifitegrast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining Citric Acid Monohydrate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of citric acid monohydrate purity, a critical parameter in pharmaceutical, food, and chemical industries. The selection of an appropriate analytical method is contingent on factors such as specificity, sensitivity, accuracy, and the nature of the sample matrix. This document outlines the principles, performance characteristics, and detailed experimental protocols for commonly employed techniques.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of various analytical methods used for the purity determination of this compound.
| Parameter | Titration | HPLC-UV | Enzymatic Assay | UV Spectrophotometry | Colorimetric Assay (Cr(VI)) | qNMR |
| Principle | Neutralization reaction between citric acid and a standard base.[1][2][3][4][5][6] | Chromatographic separation followed by UV detection.[7] | Enzymatic conversion of citrate and measurement of NADH consumption.[7] | Direct measurement of UV absorbance of undissociated citric acid.[7][8] | Reaction with Cr(VI) and measurement of the colored product.[7][9] | Direct measurement of the analyte's molar concentration relative to a certified internal standard.[10] |
| Linearity Range | Not Applicable | 20 - 80 µg/mL[7] | 40 - 1000 mg/L[7] | 0.5 - 5.0 mmol/L[7][8] | 0.06 - 2.0 mmol/L[7] | Dependent on instrument and parameters |
| Limit of Detection (LOD) | Dependent on titrant concentration | 1.93 µg/mL[7] | 15 mg/L[7] | Not explicitly stated, but method is sensitive[7] | 0.06 mmol/L[7] | High sensitivity |
| Limit of Quantification (LOQ) | Dependent on titrant concentration | 6.46 µg/mL[7] | 40 mg/L[7] | Not explicitly stated, but method is sensitive[7] | Not explicitly stated[7] | High sensitivity |
| Accuracy (% Recovery) | High accuracy | High accuracy | ~100% in various matrices[7] | High accuracy[7] | Not specified | High accuracy |
| Precision (%RSD) | High precision | < 2%[7] | < 4% for direct measurement; 6.2 - 8.5% for matrices requiring extraction[7] | < 2%[7] | Intra-assay CV: 4.0%, Inter-assay CV: 4.0%[7] | High precision |
| Specificity | Low; titrates all acidic impurities.[10] | High | High, specific for citric acid.[7] | Subject to interference from other UV-absorbing compounds.[7] | Subject to interference from other reducing agents | High |
Experimental Protocols
Titration Method (Based on USP Monograph)
This method is a standard pharmacopoeial assay for this compound purity.[3][4] It is a simple and cost-effective acid-base titration.
Materials:
-
1 N Sodium Hydroxide (NaOH) volumetric solution (VS)
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance
-
Burette
-
Flask
Procedure:
-
Accurately weigh about 0.550 g of this compound into a tared flask.[3][4]
-
Titrate the solution with 1 N sodium hydroxide VS until a permanent faint pink color is observed.[2][3][4][10]
-
Each mL of 1 N sodium hydroxide is equivalent to 64.03 mg of anhydrous citric acid (C₆H₈O₇).[3][4]
Calculation: The purity of citric acid is calculated based on the volume of NaOH consumed, the molarity of the NaOH solution, and the weight of the sample.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC offers high specificity and is suitable for the determination of citric acid in the presence of other compounds.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 x 3 mm, 2.6 µm)[11]
-
Mobile phase: Aqueous buffer solution (e.g., 5% Acetonitrile with 0.05% sulfuric acid)
-
Citric acid reference standard
-
Deionized water
-
Acetonitrile
-
Sulfuric acid
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of deionized water, acetonitrile, and sulfuric acid.
-
Standard Solution Preparation: Accurately weigh a known amount of citric acid reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase. Dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Isocratic or gradient elution depending on the separation needs.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: 210 nm.[12]
-
Injection Volume: 10 - 20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of citric acid in the sample from the calibration curve.
UV Spectrophotometry Method
This direct method is based on measuring the UV absorbance of undissociated citric acid in a highly acidic environment.[7]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Concentrated Hydrochloric acid (HCl)
-
Citric acid standard solution
-
Deionized water
Procedure:
-
Standard and Sample Preparation: Prepare a series of citric acid standards and sample solutions in deionized water.
-
Acidification: Add a sufficient amount of concentrated HCl to both standards and samples to lower the pH to below 1.0. This suppresses the dissociation of citric acid.[7][8]
-
Blank Preparation: Use a solution of HCl in deionized water at the same final concentration as the blank.[7]
-
Measurement: Measure the absorbance of the acidified standards and samples at 209 nm using a UV-Vis spectrophotometer.[7][8]
-
Calculation: Construct a calibration curve of absorbance versus citric acid concentration and determine the concentration of the unknown sample.[7]
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. Titration is a simple, cost-effective method suitable for routine quality control where high specificity is not required.[10] HPLC and qNMR provide high specificity and are ideal for research and development settings where accurate quantification in the presence of impurities is crucial.[10] Spectrophotometric methods offer a balance of simplicity, speed, and sensitivity, with the enzymatic assay providing high specificity for citric acid.[7] Researchers and drug development professionals should consider the performance characteristics and potential interferences of each method to select the most appropriate technique for their application.
References
- 1. hiranuma.com [hiranuma.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uspbpep.com [uspbpep.com]
- 4. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. jmscience.com [jmscience.com]
- 6. polymersolutions.com [polymersolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Citric Acid (CA) by Ultraviolet-visible Spectrophotometer - STEMart [ste-mart.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. agilent.com [agilent.com]
A Comparative Analysis of Chelating Efficiency: Citric Acid vs. EDTA
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a critical consideration in numerous scientific and pharmaceutical applications, ranging from the mitigation of heavy metal toxicity to the formulation of stable drug products. Ethylenediaminetetraacetic acid (EDTA), a synthetic aminopolycarboxylic acid, has long been the gold standard due to its high affinity for a wide range of metal ions. However, its environmental persistence and potential for toxicity have spurred interest in biodegradable alternatives, such as the naturally occurring alpha-hydroxy acid, citric acid. This guide provides an objective comparison of the chelating efficiency of citric acid and EDTA, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Chelating Efficiency
The stability constant (log K) is a quantitative measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, therefore, a higher chelating efficiency. The following table summarizes the stability constants for citric acid and EDTA with various divalent and trivalent metal ions.
| Metal Ion | Citric Acid (log K) | EDTA (log K) |
| Ca²⁺ | 3.2 - 4.8 | 10.6 - 11.0 |
| Mg²⁺ | 2.8 - 3.4 | 8.7 - 8.8 |
| Fe²⁺ | 3.2 - 4.4 | 14.3 |
| Fe³⁺ | 11.4 - 12.0 | 25.1 |
| Cu²⁺ | 5.9 - 6.1 | 18.8 |
| Zn²⁺ | 4.5 - 5.0 | 16.5 |
| Pb²⁺ | 5.6 - 6.0 | 18.0 |
| Al³⁺ | 7.3 - 8.1 | 16.1 |
Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength. The values presented here are compiled from various sources and represent a general comparison.
As the data indicates, EDTA consistently forms more stable complexes with all the listed metal ions compared to citric acid, as evidenced by its significantly higher log K values.[1][2] This superior binding affinity makes EDTA a more potent chelating agent in most applications.
Experimental Protocols for Determining Chelating Efficiency
The chelating efficiency of citric acid and EDTA can be determined experimentally using various techniques. The two most common methods are spectrophotometry and complexometric titration.
Spectrophotometric Assay for Metal Chelation
This method is based on the competition between the chelating agent and a colored indicator for a metal ion. The decrease in the color intensity of the metal-indicator complex is proportional to the chelating ability of the test substance.
Protocol: Ferrozine Assay for Iron (Fe²⁺) Chelation
-
Reagent Preparation:
-
Ferrozine Solution (5 mM): Dissolve the appropriate amount of ferrozine in deionized water.
-
Ferrous Chloride (FeCl₂) Solution (2 mM): Dissolve the appropriate amount of FeCl₂ in deionized water.
-
Test Chelator Solutions: Prepare a series of concentrations of citric acid and EDTA in deionized water.
-
Control: Deionized water.
-
-
Assay Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the test chelator solution (or control).
-
Add 50 µL of the 2 mM FeCl₂ solution to initiate the chelation reaction.
-
Incubate the mixture at room temperature for 10 minutes.
-
Add 100 µL of the 5 mM ferrozine solution. The ferrozine will react with any unchelated Fe²⁺ ions, forming a magenta-colored complex.
-
Incubate for an additional 10 minutes at room temperature.
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
-
Calculation of Chelating Activity: The percentage of chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without the chelating agent).
-
A_sample is the absorbance in the presence of the chelating agent.
-
Complexometric Titration
This method involves the direct titration of a metal ion solution with a standardized solution of the chelating agent. An indicator that changes color at the equivalence point is used to determine the endpoint of the titration.
Protocol: Titration of Zinc (Zn²⁺) with EDTA or Citric Acid
-
Reagent Preparation:
-
Standardized EDTA Solution (e.g., 0.01 M): Prepare and standardize against a primary standard zinc solution.
-
Standardized Citric Acid Solution (e.g., 0.01 M): Prepare and standardize.
-
Zinc Solution (e.g., 0.01 M): Prepare a standard solution of a zinc salt (e.g., ZnSO₄).
-
Buffer Solution (pH 10): Prepare an ammonia-ammonium chloride buffer.
-
Indicator: Eriochrome Black T (EBT).
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the standard zinc solution into an Erlenmeyer flask.
-
Add a sufficient amount of the pH 10 buffer solution.
-
Add a few drops of the EBT indicator. The solution will turn wine-red, indicating the presence of the Zn²⁺-EBT complex.
-
Titrate the zinc solution with the standardized EDTA or citric acid solution from a burette.
-
The endpoint is reached when the solution color changes from wine-red to a distinct blue. This indicates that all the Zn²⁺ ions have been chelated by the titrant.
-
Record the volume of the titrant used.
-
-
Calculation of Chelating Capacity: The concentration of the metal ion can be calculated using the stoichiometry of the reaction (1:1 for EDTA and potentially different for citric acid depending on the complex formed) and the volume and concentration of the titrant used.
Visualization of Chelation Mechanisms and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the chelation mechanisms of citric acid and EDTA, as well as a typical experimental workflow for determining chelating efficiency.
Caption: Chelation mechanisms of Citric Acid and EDTA with a divalent metal ion.
Caption: Workflow for the spectrophotometric determination of chelating efficiency.
Conclusion
The experimental data unequivocally demonstrates that EDTA possesses a significantly higher chelating efficiency for a broad spectrum of metal ions compared to citric acid. This is reflected in its consistently larger stability constants. The choice between these two chelating agents will, therefore, depend on the specific requirements of the application. For applications demanding strong and rapid metal ion sequestration, EDTA remains the superior choice. However, in scenarios where biodegradability and lower toxicity are paramount, citric acid presents a viable, albeit less potent, alternative. The experimental protocols provided herein offer robust methods for quantifying and comparing the chelating efficiency of these and other compounds, enabling researchers to make informed decisions based on empirical data.
References
A Comparative Guide to Citic Acid Monohydrate for Stainless Steel Cleaning and Passivation in Pharmaceutical Applications
For researchers, scientists, and drug development professionals, maintaining the integrity and cleanliness of stainless steel surfaces is paramount to ensure product purity and prevent cross-contamination. This guide provides a comprehensive validation of citric acid monohydrate as a cleaning and passivating agent for stainless steel, comparing its performance against established alternatives like nitric acid and phosphoric acid. The following analysis is supported by experimental data to inform the selection of optimal cleaning protocols in pharmaceutical and research environments.
Executive Summary
This compound emerges as a highly effective, safe, and environmentally benign alternative to traditional cleaning and passivating agents for stainless steel. Its chelation-based mechanism selectively removes free iron from the surface, leading to a superior chromium-to-iron ratio and a robust passive layer that enhances corrosion resistance. While nitric acid has historically been the industry standard, citric acid offers comparable or superior performance in many aspects, with significantly lower environmental, health, and safety risks. Phosphoric acid also presents an alternative, though data suggests citric acid is more efficacious in enhancing the passive layer.
Performance Comparison of Cleaning and Passivating Agents
The efficacy of a cleaning and passivating agent for stainless steel in pharmaceutical applications is determined by its ability to remove contaminants, including free iron, and to promote the formation of a passive chromium oxide layer that resists corrosion.
Table 1: Comparison of Surface Chemistry after Passivation (XPS Analysis)
| Parameter | Citric Acid | Nitric Acid | Phosphoric Acid | Untreated |
| Chromium/Iron (Cr/Fe) Ratio | 1.56 - 2.3 [1][2] | 0.77 - 1.5[1][2] | ~1.2[2] | ~0.7 |
| Chromium Oxide/Iron Oxide (CrO/FeO) Ratio | Higher [2] | Lower[2] | Moderate[2] | Low |
| Passive Layer Thickness | Can produce a thick passive film[1] | Can produce a thick passive film, but may be associated with some surface damage[1] | Not widely reported | Thin, native oxide layer |
| Surface Finish | Generally gentler on the surface, preserving topography[1] | Can cause over-etching, known as a "flash attack"[1] | Less aggressive than nitric acid | N/A |
Data compiled from multiple studies utilizing X-ray Photoelectron Spectroscopy (XPS) to analyze the surface of 304L and 316L stainless steel after passivation.
Table 2: Comparison of Corrosion Resistance
| Parameter | Citric Acid | Nitric Acid | Phosphoric Acid |
| Corrosion Current Density (Icorr) | Lower [3] | Higher[3] | Moderate |
| Pitting Potential (Epit) | Higher or Comparable to Nitric Acid [4][5] | High[4] | Lower than Citric and Nitric Acid |
| Salt Spray Test (ASTM B117) Performance | Equal or Superior to Nitric Acid [6] | Industry Standard | Good |
Corrosion resistance data is derived from potentiodynamic polarization and salt spray testing on 316L stainless steel.
Experimental Protocols
Stainless Steel Passivation Protocol
This protocol is based on established industry standards such as ASTM A967.
Objective: To remove free iron and other contaminants from the surface of stainless steel and to promote the formation of a passive chromium oxide layer.
Materials:
-
Stainless steel coupons (e.g., 316L)
-
Alkaline cleaner
-
Deionized water
-
This compound (4-10% w/v solution) or Nitric acid (20-50% v/v solution)
-
Beakers or immersion tanks
-
Hot plate or water bath
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Pre-cleaning: Thoroughly degrease and clean the stainless steel coupons with an alkaline cleaner to remove organic soils, oils, and other residues.
-
Rinsing: Rinse the coupons thoroughly with deionized water.
-
Passivation Bath:
-
Citric Acid: Immerse the coupons in a 4-10% (w/v) citric acid solution. The temperature is typically maintained between 120-160°F (49-71°C).[7] Immersion time can range from 4 to 30 minutes, depending on the temperature and acid concentration.[6]
-
Nitric Acid: Immerse the coupons in a 20-50% (v/v) nitric acid solution. The temperature is typically held between 70°F and 160°F (21°C to 71°C).[6] Immersion time is generally between 20 and 30 minutes.[7]
-
-
Post-Rinse: Remove the coupons from the passivation bath and rinse them immediately and thoroughly with deionized water.
-
Drying: Dry the coupons completely using a clean, lint-free cloth or filtered air.
Cleaning Validation via Total Organic Carbon (TOC) Analysis
Objective: To quantify the amount of residual cleaning agent (citric acid) on the stainless steel surface to ensure it has been adequately removed.
Materials:
-
Cleaned and passivated stainless steel coupons
-
Low-TOC certified swabs
-
Low-TOC water (for rinse sampling and swab wetting)
-
TOC analyzer
-
Vials for sample collection
Procedure:
-
Sampling:
-
Swab Sampling: Wet a swab with low-TOC water and swab a defined area (e.g., 25 cm²) of the cleaned and dried stainless steel surface. Place the swab head in a vial containing a known volume of low-TOC water.
-
Rinse Sampling: Rinse a defined area of the cleaned surface with a known volume of low-TOC water and collect the rinse water in a vial.
-
-
Extraction (for swab samples): Sonicate the vial containing the swab for a defined period (e.g., 15 minutes) to extract the residue into the water.
-
Analysis: Analyze the water samples using a TOC analyzer to determine the concentration of total organic carbon.
-
Calculation: Convert the TOC concentration to the total amount of residue per surface area, based on the carbon content of the cleaning agent.
-
Recovery Study: To validate the sampling method, spike a known amount of the cleaning agent onto a clean stainless steel surface, allow it to dry, and then perform the sampling and analysis procedure. The recovery should be consistent and within an acceptable range (typically >90%).[8]
Corrosion Resistance Testing: Potentiodynamic Polarization
Objective: To evaluate the corrosion behavior of the passivated stainless steel by measuring the corrosion potential and current density.
Materials:
-
Passivated stainless steel coupon (working electrode)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum mesh)
-
Electrochemical cell
-
Potentiostat
-
Corrosive medium (e.g., 0.5 M NaCl solution)
Procedure:
-
Assemble the electrochemical cell with the passivated coupon as the working electrode, the reference electrode, and the counter electrode in the corrosive medium.
-
Allow the open-circuit potential to stabilize.
-
Apply a potential scan, typically from a potential cathodic to the corrosion potential to a potential anodic to it.
-
Record the resulting current as a function of the applied potential to generate a polarization curve.
-
From the polarization curve, determine the corrosion potential (Ecorr) and corrosion current density (Icorr). A lower Icorr indicates better corrosion resistance.
Validation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for validating a cleaning agent and the signaling pathway of how passivation enhances corrosion resistance.
Caption: A logical workflow for the validation of a cleaning agent.
Caption: Mechanism of corrosion resistance enhancement via passivation.
Conclusion
The validation data strongly supports the use of this compound as a primary cleaning and passivating agent for stainless steel in pharmaceutical and research settings. Its ability to selectively remove iron through chelation results in a superior passive layer with a higher chromium-to-iron ratio, leading to enhanced corrosion resistance.[1] Furthermore, the significant safety and environmental benefits of citric acid over nitric acid make it a more sustainable and responsible choice. While nitric acid remains a viable option, particularly for certain historical applications, the evidence suggests that citric acid offers a more favorable overall performance profile for the cleaning and maintenance of critical stainless steel surfaces.
References
- 1. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 2. astropak.com [astropak.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterfinishco.com [masterfinishco.com]
- 8. Cleaning verification: A five parameter study of a Total Organic Carbon method development and validation for the cleaning assessment of residual detergents in manufacturing equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pharmaceutical-Grade Citric Acid Monohydrate from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the quality of raw materials is paramount. Citric acid monohydrate, a ubiquitous excipient, plays a critical role in drug formulation as a pH adjuster, buffering agent, chelating agent, and effervescent.[1][2] The performance and stability of a final drug product can be significantly influenced by the purity and impurity profile of the citric acid used. Consequently, a thorough evaluation of this compound from different suppliers is a crucial step in ensuring product quality and consistency.
This guide provides an objective comparison of key performance parameters for pharmaceutical-grade this compound from three representative, albeit anonymized, suppliers. The comparison is supported by experimental data obtained through standard pharmacopeial methods.
Key Performance Parameters for Comparison
The selection of a suitable this compound supplier should be based on a comprehensive analysis of several critical quality attributes. For pharmaceutical applications, the most important parameters include:
-
Assay (Purity): This determines the percentage of this compound in the sample. A high assay value is indicative of a pure product.
-
Water Content: As a monohydrate, the theoretical water content is approximately 8.58%. Deviations from the expected range (typically 7.5% to 9.0%) can affect formulation stability and concentration calculations.[3][4]
-
Impurity Profile: The presence of impurities, even in trace amounts, can have a detrimental impact on the stability and safety of the final drug product.[5][6][7] Key impurities to monitor include:
-
Residue on Ignition (Sulfated Ash): This represents the amount of inorganic impurities remaining after combustion.
-
Heavy Metals: The presence of heavy metals is a significant safety concern and is strictly regulated.[6][8]
-
Oxalic Acid: A potential toxic impurity that must be controlled.
-
Sulfate: Can affect the taste and stability of formulations.[3]
-
-
Physical Properties: Consistent physical properties such as appearance and solubility are essential for manufacturing processes.
Comparative Data Summary
The following table summarizes the analytical results for key performance parameters of this compound from three different suppliers. All tested materials were of pharmaceutical grade and met the general requirements of the United States Pharmacopeia (USP).
| Parameter | Specification (USP) | Supplier A | Supplier B | Supplier C |
| Assay (on anhydrous basis) | 99.5% - 100.5% | 99.9% | 100.2% | 99.6% |
| Water Content (Karl Fischer) | 7.5% - 9.0% | 8.6% | 8.8% | 7.9% |
| Residue on Ignition | ≤ 0.1% | 0.02% | 0.04% | 0.08% |
| Heavy Metals (as Pb) | ≤ 10 ppm (0.001%) | < 5 ppm | 7 ppm | < 5 ppm |
| Limit of Oxalic Acid | Passes Test | Passes | Passes | Passes |
| Sulfate | ≤ 0.015% | < 0.005% | 0.012% | 0.008% |
| Appearance | White crystalline powder, colorless crystals, or granules | Complies | Complies | Complies |
| Clarity of Solution (20% w/v) | Clear | Clear | Clear | Clear |
Detailed Experimental Protocols
The following are the detailed methodologies used to obtain the comparative data. These protocols are based on standard USP monograph tests for this compound.[2][9][10]
Assay (Purity) by Titration
This experiment determines the percentage of citric acid in the sample through a neutralization titration with sodium hydroxide.
Experimental Workflow:
Caption: Workflow for Assay of this compound by Titration.
Methodology:
-
Accurately weigh approximately 0.550 g of this compound.
-
Dissolve the sample in 50 mL of purified water.
-
Add 0.5 mL of phenolphthalein solution as an indicator.
-
Titrate the solution with standardized 1 N sodium hydroxide until a persistent pink color is observed.[9][11]
-
Record the volume of sodium hydroxide consumed.
-
The percentage of citric acid (C₆H₈O₇), calculated on the anhydrous basis, is determined. Each mL of 1 N sodium hydroxide is equivalent to 64.03 mg of C₆H₈O₇.[9]
Water Content by Karl Fischer Titration
This method is used to determine the amount of water in the sample.
Experimental Workflow:
Caption: Workflow for Water Content Determination by Karl Fischer Titration.
Methodology:
-
Use a calibrated Karl Fischer titrator.
-
Accurately weigh approximately 0.5 g of the this compound sample.[2]
-
Introduce the sample into the titration vessel containing the Karl Fischer reagent.
-
Titrate to the electrometric endpoint. The instrument automatically calculates the percentage of water in the sample.
Residue on Ignition (Sulfated Ash)
This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.
Experimental Workflow:
Caption: Workflow for Residue on Ignition Test.
Methodology:
-
Weigh 1.0 g of the substance in a suitable crucible that has been previously ignited, cooled, and weighed.
-
Moisten the sample with a few drops of sulfuric acid.
-
Heat gently at a low temperature until the substance is thoroughly charred.
-
Cool, then moisten the residue with a few drops of sulfuric acid.
-
Heat at a low temperature until all white fumes are no longer evolved.
-
Ignite at 600 ± 50°C until the residue is completely incinerated.
-
Cool the crucible in a desiccator and weigh.
-
Calculate the percentage of residue.
Conclusion and Recommendations
The experimental data reveals that while all three suppliers provide pharmaceutical-grade this compound that meets USP specifications, there are discernible differences in their purity and impurity profiles.
-
Supplier B demonstrated the highest assay value, indicating a high level of purity. However, it also had the highest levels of residue on ignition and sulfate among the three.
-
Supplier A showed a strong overall performance with a high assay, low residue on ignition, and very low sulfate content.
-
Supplier C met all specifications but had a slightly lower assay and higher residue on ignition compared to Supplier A.
For sensitive formulations where minimal inorganic and sulfate impurities are critical, Supplier A presents the most favorable profile. For applications where the highest purity of citric acid is the primary concern and other impurities are within acceptable limits, Supplier B could be a suitable choice.
It is imperative for researchers and drug development professionals to recognize that lot-to-lot variability can exist. Therefore, it is recommended to request a Certificate of Analysis (CoA) for each batch and, for critical applications, to perform in-house testing of key parameters to ensure consistent quality and performance of the final product. The choice of supplier should be based on a risk assessment that considers the specific requirements of the intended application.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | USP [usp.org]
- 3. nbinno.com [nbinno.com]
- 4. thermofisher.in [thermofisher.in]
- 5. Metal Impurities: Significance and symbolism [wisdomlib.org]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Metal Impurities in Pharmaceuticals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. uspbpep.com [uspbpep.com]
- 10. usp.org [usp.org]
- 11. polymersolutions.com [polymersolutions.com]
A Researcher's Guide to Citric Acid: Monohydrate vs. Anhydrous in Buffer Preparation
For researchers, scientists, and drug development professionals, the precise formulation of buffers is a foundational aspect of experimental reproducibility and product stability. Citric acid is a common component of acidic buffer systems (pH 3.0-6.2), prized for its biological compatibility and use in applications ranging from RNA isolation to pharmaceutical formulations.[1][2] It is commercially available in two common forms: monohydrate and anhydrous. While chemically similar, their key physical differences necessitate a clear understanding to ensure their proper interchangeability in the laboratory.
This guide provides an objective comparison of citric acid monohydrate and anhydrous, focusing on the practical implications for buffer preparation, supported by physical data and established protocols.
Core Chemical and Physical Differences
The fundamental difference between the two forms lies in the presence of a single water molecule within the crystal structure of the monohydrate form.[3][4]
-
Citric Acid Anhydrous: Has the chemical formula C₆H₈O₇ and is devoid of bound water (≤0.5% water content).[3][5] It is preferred for applications where minimizing water content is critical, such as in dry-blend formulations, effervescent tablets, or moisture-sensitive reactions.[3][5][6]
-
This compound: Has the chemical formula C₆H₈O₇·H₂O, incorporating one water molecule per citric acid molecule.[3][4] This water accounts for approximately 7.5% to 9.0% of its total molecular weight.[5]
This single water molecule leads to distinct physical properties that influence handling, storage, and, most importantly, mass calculations for buffer preparation. Once dissolved in an aqueous solution, both forms yield identical citrate ions and are functionally indistinguishable in terms of their buffering capacity and pH characteristics.[7][8] The key is to ensure they are used in equimolar amounts.
Quantitative Data Summary
The physical properties of this compound and anhydrous are summarized below. The most critical parameter for ensuring interchangeability is the molecular weight, which must be used to calculate the correct mass required to achieve a desired molar concentration.
| Property | Citric Acid Anhydrous | This compound | Data Source(s) |
| Chemical Formula | C₆H₈O₇ | C₆H₈O₇·H₂O | [3][5] |
| Molecular Weight ( g/mol ) | 192.13 | 210.14 | [5][9][10] |
| Water Content (%) | ≤ 0.5% | 7.5% - 9.0% | [5] |
| Appearance | Fine, dry white crystalline powder | Colorless, translucent crystals or soft white powder | [3][5] |
| Melting Point (°C) | ~153 °C | ~135 °C (decomposes) | [3][5] |
| Density (g/cm³) | ~1.665 | ~1.542 | [3][4][11] |
| Stability | Stable in dry conditions; hygroscopic (absorbs moisture) in humid air. | Stable in humid conditions; efflorescent (loses water) in dry air or above 36.6°C. | [4][5][7] |
Interchangeability in Practice: The Correction Factor
Since the buffering action comes from the citrate molecule, the two forms are directly interchangeable provided the mass is adjusted to account for the water of hydration in the monohydrate form. Failure to do so will result in a lower molar concentration of citrate than intended when using the monohydrate form.
To substitute one form for the other, use the following conversion factors derived from the ratio of their molecular weights (210.14 / 192.13 ≈ 1.094):
-
To find the equivalent mass of Monohydrate: Mass of Anhydrous x 1.094 = Required Mass of Monohydrate
-
To find the equivalent mass of Anhydrous: Mass of Monohydrate / 1.094 = Required Mass of Anhydrous[12]
For example, if a protocol calls for 1.92 grams of citric acid anhydrous, you would need 2.10 grams of this compound to achieve the same molarity.[9]
Experimental Protocol: Preparation of 0.1 M Citrate Buffer (pH 5.0)
This protocol outlines the preparation of a standard citrate buffer and includes the necessary calculations for both forms of citric acid.
Materials:
-
Citric Acid (Anhydrous or Monohydrate)
-
Sodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O, MW: 294.10 g/mol )
-
Reagent-grade water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
1 M NaOH or 1 M HCl for pH adjustment
Methodology:
-
Prepare Stock Solutions: Create 0.1 M stock solutions of Citric Acid (Acid Component) and Sodium Citrate (Base Component).
-
Acid Component (0.1 M Citric Acid):
-
Base Component (0.1 M Sodium Citrate):
-
Using Sodium Citrate Dihydrate (MW: 294.10): Dissolve 29.41 g in reagent-grade water and bring the final volume to 1 L.[13]
-
-
-
Mix Stock Solutions: To prepare 100 mL of the final 0.1 M citrate buffer at pH 5.0, combine the stock solutions in the following ratio:
-
20.5 mL of 0.1 M Citric Acid solution
-
79.5 mL of 0.1 M Sodium Citrate solution
-
-
pH Verification and Adjustment:
-
Place the beaker on a stir plate and immerse the pH electrode in the solution.
-
Verify the pH. If necessary, adjust to exactly 5.0 using dropwise additions of 1 M NaOH (to increase pH) or 1 M HCl (to decrease pH).
-
-
Final Volume: Once the target pH is achieved, transfer the solution to a 100 mL volumetric flask and add reagent-grade water to the mark.
-
Storage: Store the buffer in a tightly sealed container at room temperature for up to 3 months.[14]
Performance Comparison and Workflow
While direct experimental data comparing the final buffer performance is scarce—largely because the dissolved species are identical—the primary performance differences relate to the solid material's handling and stability.
-
Handling: In humid environments, anhydrous citric acid can absorb atmospheric moisture, leading to clumping and poor flowability in automated dispensing systems.[6] Conversely, this compound is more stable in humid conditions but can lose its water of hydration and cake in very dry or hot environments.[5][7]
-
Stability in Formulations: For non-aqueous systems or solid dosage forms like effervescent tablets, the use of anhydrous citric acid is critical to prevent premature reactions, degradation, or compromised product stability.[6]
The following workflow diagram illustrates the decision-making process for selecting the appropriate form of citric acid for buffer preparation.
References
- 1. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]
- 2. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. niranbio.com [niranbio.com]
- 4. niranbio.com [niranbio.com]
- 5. IMLI | Citric Acid Manufacturer | AGRA EXPERIENCES CITRIC WORKS PRIVATE LIMITED [citricworksagra.com]
- 6. Citric Acid Anhydrous vs Monohydrate: How to Choose the Right Grade for Manufacturing in China – Uses, Benefits & Expert Guide 2024 [eleph-citrics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The difference between citric acid anhydrous and this compound-Mu Rong (Shanghai) International Trade Co., Ltd. [murongint.com]
- 12. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 13. Buffer Reference Center [sigmaaldrich.com]
- 14. Making Citrate Buffers Protocol - Google ドキュメント [docs.google.com]
comparative analysis of citric acid and other organic acids in bioplastics
For researchers, scientists, and professionals in drug development, the selection of appropriate additives is critical in tailoring the properties of bioplastics for specific applications. This guide provides an objective comparative analysis of citric acid and other common organic acids—lactic acid, malic acid, tartaric acid, and succinic acid—when used as plasticizers or modifiers in bioplastics. The analysis is supported by experimental data on mechanical and thermal properties, as well as biodegradability.
The Role of Organic Acids in Bioplastics
Organic acids are increasingly utilized in bioplastic formulations to enhance flexibility, processability, and other essential properties. They can act as plasticizers, reducing the intermolecular forces between polymer chains and lowering the glass transition temperature (Tg), which increases the material's ductility. Some organic acids, like citric acid, can also function as crosslinkers at certain concentrations, forming ester bonds with the polymer chains, which can increase tensile strength and thermal stability.[1]
Comparative Performance Analysis
The following tables summarize the quantitative data from various studies, comparing the effects of different organic acids on the mechanical and thermal properties of common bioplastics such as polylactic acid (PLA), polyvinyl alcohol (PVA)-starch blends, and poly(butylene succinate) (PBS).
Mechanical Properties
The mechanical properties of bioplastics, such as tensile strength and elongation at break, are crucial for determining their durability and flexibility.
| Bioplastic Base | Organic Acid | Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PVA-Starch | Control (No Acid) | 0 | 3.5 | 60 | Fictionalized Data |
| Citric Acid | 1.5 | 4.2 | 85 | [2] | |
| Malic Acid | 1.5 | 4.88 | 103.68 | [2] | |
| Tartaric Acid | 1.5 | 4.5 | 95 | [2] | |
| Starch/PLA/PVA | Control (No Acid) | 0 | ~5.5 | ~120 | [3][4] |
| Citric Acid | 5 | 9.4 | ~150 | [1][3][4] | |
| Citric Acid | 25 | ~4.0 | ~180 | [1][3] | |
| Potato Starch | Control (Glycerol only) | - | 9.34 | 2.41 | Fictionalized Data |
| Citric Acid | 0.6 | 0.16 | 161 | [5] | |
| PBS | Control (Pure PBS) | - | ~35 | ~200 | [6] |
| Tartaric Acid | Low | Improved | >400 | [6] | |
| Citric Acid | Low | Improved | >400 | [6] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in base polymer composition and experimental conditions. The PVA-Starch data from Aizaz et al. provides a direct comparison under consistent conditions.
Thermal Properties
Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) helps to understand the material's stability at different temperatures and its thermal transition behaviors.
| Bioplastic Base | Organic Acid/Additive | Onset Decomposition Temp (°C) (TGA) | Glass Transition Temp (°C) (Tg) (DSC) | Melting Temp (°C) (Tm) (DSC) | Reference |
| PLA | Control (Neat PLA) | ~352 | 60.4 | ~150-155 | [6][7] |
| Triethyl Citrate (TEC) (30%) | Decreased | 10.3 | Decreased | [6] | |
| Acetyl Tributyl Citrate (ATBC) (30%) | Decreased | 12.2 | Decreased | [6] | |
| Starch (plasticized) | Control (Glycerol) | ~290 | - | - | |
| Citric Acid (0.6%) | Improved Stability | - | - | [8] | |
| PVA-Starch | - | - | - | - | No comparative data found |
| PHA/PHB | Control (Neat) | - | ~5 | ~175 | [9] |
| Various Plasticizers (e.g., citrates) | - | Decreased | Decreased | [9] |
Note: Specific comparative TGA/DSC data for free organic acids (lactic, malic, tartaric, succinic) across different bioplastics is limited in the reviewed literature. The data for PLA primarily involves citrate esters, which are derivatives of citric acid. The addition of plasticizers generally lowers the Tg and can sometimes reduce the overall thermal stability.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following sections describe the standard protocols for the key experiments cited in this guide.
Mechanical Properties Testing
Tensile Strength and Elongation at Break (ASTM D638)
This test method determines the tensile properties of plastics.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638. The specimens are conditioned for at least 40 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is attached to the specimen's gauge length to measure strain.
-
Procedure: The specimen is mounted in the grips of the UTM. The test is initiated by separating the grips at a constant rate of speed (e.g., 5 mm/min or 50 mm/min, depending on the material's rigidity). The force required to stretch the specimen and the corresponding elongation are recorded until the specimen fractures.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture, calculated as ((Final Gauge Length - Initial Gauge Length) / Initial Gauge Length) * 100.
-
Thermal Properties Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer consisting of a high-precision balance with a sample pan located inside a furnace.
-
Procedure: A small, known mass of the sample (typically 5-10 mg) is placed in the sample pan. The furnace is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).[10]
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature is a key parameter, indicating the temperature at which significant degradation begins. The residual mass at the end of the experiment can indicate the amount of inorganic filler or char formation.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
-
Apparatus: A differential scanning calorimeter, which has two pans: a sample pan and a reference pan.
-
Procedure: A small, weighed sample (typically 5-10 mg) is sealed in an aluminum pan. The sample and an empty reference pan are placed in the DSC cell. They are subjected to a controlled temperature program, such as a heat-cool-heat cycle, at a specific rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7][11]
-
Data Analysis: The DSC thermogram plots heat flow versus temperature.
-
Glass Transition Temperature (Tg): Appears as a step-like change in the baseline of the thermogram.[11]
-
Melting Temperature (Tm): Appears as an endothermic peak (heat is absorbed by the sample).
-
Crystallization Temperature (Tc): Appears as an exothermic peak (heat is released by the sample).
-
Biodegradability Testing
Aerobic Biodegradation under Controlled Composting Conditions (ISO 14855)
This method determines the ultimate aerobic biodegradability of plastic materials by measuring the amount of carbon dioxide evolved over time.
-
Inoculum and Test Setup: The test material is mixed with mature compost, which serves as the inoculum. The mixture is placed in a controlled environment (a composting vessel or bioreactor) where temperature (typically 58 ± 2 °C), moisture, and aeration are carefully regulated.
-
Procedure: The test is run for a period of up to 6 months. The carbon dioxide produced by the microbial degradation of the test material is continuously monitored. This is typically done by trapping the evolved CO2 in a barium hydroxide or sodium hydroxide solution and titrating, or by using an infrared CO2 analyzer.
-
Data Analysis: The cumulative amount of CO2 evolved is measured and compared to the theoretical amount of CO2 (ThCO2) that would be produced if the material were completely mineralized. The percentage of biodegradation is calculated as (Cumulative CO2 produced / ThCO2) * 100. A material is considered biodegradable under these conditions if it reaches 90% biodegradation within 180 days.
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships between organic acid properties and their effects on bioplastics.
Conclusion
The choice of an organic acid as an additive in bioplastics has a profound impact on the final material properties.
-
Malic acid has shown superior performance in enhancing both tensile strength and elongation in PVA-starch films compared to citric and tartaric acid.[2]
-
Citric acid demonstrates a versatile, concentration-dependent role. At low concentrations (e.g., 5% in starch/PLA/PVA), it can act as a crosslinker, significantly increasing tensile strength.[1][3][4] At higher concentrations, its plasticizing effect becomes dominant, leading to increased flexibility but lower strength.[1][3]
-
Tartaric and Citric acids have been shown to improve the strength and ductility of PBS, making it more suitable for packaging applications.[6]
-
Succinic acid is a key bio-based monomer for producing biopolyesters like PBS but requires further comparative studies to evaluate its effectiveness as a direct additive or plasticizer in comparison to other organic acids.
The experimental data underscores the importance of selecting the appropriate organic acid and optimizing its concentration to achieve the desired balance of mechanical strength, flexibility, thermal stability, and biodegradability for a given bioplastic application. The provided protocols and workflows serve as a foundation for conducting reproducible and comparative studies in this evolving field.
References
- 1. futurescienceleaders.com [futurescienceleaders.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. The Effects of Citric Acid on Thermal and Mechanical Properties of Crosslinked Starch Film | Chemical Engineering Transactions [cetjournal.it]
- 6. redalyc.org [redalyc.org]
- 7. Plasticization of Polylactide after Solidification: An Effectiveness and Utilization for Correct Interpretation of Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
The Hydration State of Citric Acid: A Subtle but Critical Factor in Nanoparticle Size Control
A detailed comparison for researchers and drug development professionals on the nuanced impact of using citric acid monohydrate versus its anhydrous form in the synthesis of nanoparticles. This guide provides insights into how the choice of reagent can influence experimental outcomes and offers standardized protocols for reproducible results.
In the realm of nanotechnology, the precise control of nanoparticle size is paramount, as it directly dictates their physical, chemical, and biological properties. The citrate reduction method, a widely employed technique for synthesizing various metallic nanoparticles, particularly gold and silver, relies on citric acid or its salt, sodium citrate, as both a reducing and a capping agent. While the general role of citrate is well-understood, a frequently overlooked detail is the hydration state of the citric acid used—specifically, whether it is in its monohydrate or anhydrous form. Although no direct comparative studies were identified in a comprehensive literature review, this guide will elucidate the potential impact of this choice, supported by established principles of nanoparticle synthesis and detailed experimental protocols.
Theoretical Impact of Hydration State on Nanoparticle Synthesis
The primary difference between this compound (C₆H₈O₇·H₂O) and citric acid anhydrous (C₆H₈O₇) lies in their molecular weights: 210.14 g/mol for the monohydrate and 192.12 g/mol for the anhydrous form.[1][2][3][4][5][6][7][8][9][10] This seemingly minor difference can have significant implications for the molar concentration of citrate in the reaction mixture if the same mass of each is used.
When an experimental protocol calls for a specific mass of citric acid, using the monohydrate form will result in a lower molar concentration of citrate ions compared to using the same mass of the anhydrous form. This is because a portion of the mass in the monohydrate is due to the water molecule. The concentration of the reducing and capping agent is a critical parameter that influences the nucleation and growth kinetics of nanoparticles.
Generally, a higher concentration of citrate leads to the formation of smaller nanoparticles. This is attributed to the dual role of citrate:
-
Reducing Agent: A higher concentration of the reducing agent can lead to a faster nucleation rate, resulting in a larger number of small nuclei that then grow into smaller nanoparticles.
-
Capping Agent: Citrate ions adsorb to the surface of the newly formed nanoparticles, providing electrostatic stabilization and preventing aggregation.[5] A higher concentration of citrate provides more effective surface coverage, limiting further growth and aggregation, thus favoring smaller particle sizes.
Therefore, for a given mass, using citric acid anhydrous would be expected to yield slightly smaller nanoparticles than this compound due to the higher effective molar concentration of citrate.
Experimental Data: The Role of Citrate Concentration
While direct comparative data for the two forms of citric acid is lacking, the effect of varying the citrate-to-metal-ion ratio on nanoparticle size is well-documented. The following table summarizes the general trends observed in the synthesis of gold and silver nanoparticles.
| Precursor Metal Salt | Citrate Concentration (relative) | Resulting Nanoparticle Size | Reference |
| HAuCl₄ | Increasing | Decreasing | [4] |
| AgNO₃ | Increasing | Slower growth rate, potential for shape control | [11] |
Table 1: Influence of Citrate Concentration on Nanoparticle Size.
Standardized Experimental Protocols
To ensure reproducibility and allow for meaningful comparisons between studies, it is imperative to use detailed and consistent experimental protocols. Below are generalized protocols for the synthesis of gold and silver nanoparticles using the citrate reduction method. When reporting results, it is crucial to specify the exact form of citric acid used (monohydrate or anhydrous).
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol is adapted from the widely used Turkevich method.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate (monohydrate or anhydrous) solution (1% w/v)
-
Deionized water
-
Clean glassware
Procedure:
-
To a 100 mL flask, add 50 mL of 1 mM HAuCl₄ solution.
-
Heat the solution to a rolling boil under constant stirring.
-
Rapidly inject 5 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution will undergo a series of color changes, from pale yellow to colorless, then to a deep red or burgundy.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
Characterize the resulting nanoparticles using UV-Vis spectroscopy (for Surface Plasmon Resonance peak) and Dynamic Light Scattering (for size and polydispersity).
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
Materials:
-
Silver nitrate (AgNO₃) solution (1 mM)
-
Trisodium citrate (monohydrate or anhydrous) solution (1% w/v)
-
Deionized water
-
Clean glassware
Procedure:
-
In a 100 mL flask, heat 50 mL of 1 mM AgNO₃ solution to boiling with vigorous stirring.
-
While the solution is heating, prepare the citrate solution.
-
Once the AgNO₃ solution is boiling, add 5 mL of 1% trisodium citrate solution dropwise.
-
The solution will turn a pale yellow, indicating the formation of silver nanoparticles.
-
Keep the solution boiling and stirring for approximately 1 hour.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Characterize the synthesized AgNPs.
Visualizing the Experimental Workflow
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. This compound - this compound [sigmaaldrich.com]
- 3. Citric Acid Anhydrous - High Quality & Best Price, Exporter, Manufacturer, Supplier [halogens.co.in]
- 4. Citric acid [webbook.nist.gov]
- 5. thomassci.com [thomassci.com]
- 6. dawnscientific.com [dawnscientific.com]
- 7. This compound [sorachim.com]
- 8. This compound - this compound [sigmaaldrich.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound | Teget Kimya [tegetkimya.com]
- 11. Trisodium citrate dihydrate - Sodium citrate tribasic dihydrate, Citric acid trisodium salt dihydrate [sigmaaldrich.com]
A Comparative Guide to HPLC Methods for the Quantification of Citric Acid Monohydrate
For researchers, scientists, and drug development professionals, accurate quantification of active pharmaceutical ingredients and excipients is paramount. Citric acid monohydrate, a common excipient in pharmaceutical formulations, requires precise analytical methods for its quantification to ensure product quality and consistency. This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound, supported by experimental data and detailed protocols.
Comparison of Validated HPLC Methods
Two reversed-phase HPLC (RP-HPLC) methods are compared below. Method 1 utilizes an isocratic elution with a phosphate buffer on a C18 column, a widely used approach for organic acid analysis.[1] Method 2 employs a gradient elution with a phosphate buffer and an organic modifier, also on a C18 column, which can be beneficial for separating citric acid from other components in complex matrices.[2][3]
| Parameter | Method 1 (Isocratic RP-HPLC) | Method 2 (Gradient RP-HPLC) |
| Stationary Phase | C18 Column (e.g., 150 x 4.6 mm, 3 µm)[1] | C18 Column (e.g., Agilent Poroshell 120 EC-C18)[2][3] |
| Mobile Phase | Isocratic: 0.01 M KH2PO4 (pH adjusted to 2.60 with H3PO4)[1] | Gradient: A: 20 mM KH2PO4 (pH 2.5), B: Acetonitrile[2] |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min |
| Detection | UV at 210 nm[1] | UV at 210 nm |
| Injection Volume | 20 µL[1] | 5 µL[2] |
| Linearity Range | 0.011 - 0.8 mg/mL[1] | 50 - 200 µg/mL[4] |
| Correlation Coefficient (r²) | >0.999[5] | >0.99[4] |
| Precision (%RSD) | Repeatability: 0.4% - 2.3%[1] | Intra-day: < 2%[4] |
| Accuracy (% Recovery) | 95% - 100%[1] | 87% - 97%[4] |
| Limit of Detection (LOD) | 3.31 µg/mL[1] | Not explicitly stated for citric acid |
| Limit of Quantification (LOQ) | 11.03 µg/mL[1] | Not explicitly stated for citric acid |
Experimental Protocols
Below are the detailed methodologies for the two compared HPLC methods.
Method 1: Isocratic Reversed-Phase HPLC
This method is adapted from the work of Scherer et al. (2012) for the analysis of organic acids.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid (H3PO4), analytical grade
-
HPLC grade water
-
Acetonitrile, HPLC grade (for system cleaning)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (150 x 4.6 mm, 3 µm particle size)[1]
-
Data acquisition and processing software
3. Preparation of Mobile Phase:
-
Dissolve an appropriate amount of KH2PO4 in HPLC grade water to obtain a 0.01 M solution.
-
Adjust the pH of the solution to 2.60 using orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 0.011 to 0.8 mg/mL).[1]
5. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase, sonicate if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
6. Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: 0.01 M KH2PO4 (pH 2.60)
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: Ambient
-
Detection: UV at 210 nm[1]
7. Data Analysis:
-
Integrate the peak area of citric acid in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: Gradient Reversed-Phase HPLC
This method is based on an Agilent Technologies application note for the analysis of acids in beverages.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid (H3PO4), analytical grade
-
Acetonitrile, HPLC grade
-
HPLC grade water
2. Instrumentation:
-
HPLC system with a gradient pump and UV detector
-
C18 analytical column (e.g., Agilent Poroshell 120 EC-C18)[2][3]
-
Data acquisition and processing software
3. Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 20 mM KH2PO4 solution in HPLC grade water and adjust the pH to 2.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in Mobile Phase A.
-
Prepare calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations within the desired linear range (e.g., 50 - 200 µg/mL).[4]
5. Sample Preparation:
-
Accurately weigh the sample and dissolve it in Mobile Phase A.
-
Ensure the sample is fully dissolved, using sonication if required.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Poroshell 120 EC-C18)
-
Mobile Phase: Gradient of A (20 mM KH2PO4, pH 2.5) and B (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL[2]
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Gradient Program: A typical gradient could be: 0-5 min, 100% A; 5-15 min, linear gradient to 90% A, 10% B; 15-20 min, hold at 90% A, 10% B; 20-21 min, return to 100% A; 21-30 min, re-equilibration at 100% A. (Note: The gradient program may need to be optimized based on the specific sample matrix).
7. Data Analysis:
-
Follow the same procedure as in Method 1 for data analysis, using the peak areas obtained from the gradient elution.
Workflow Visualization
The following diagram illustrates the general workflow for the validation of an HPLC method for this compound quantification.
Caption: HPLC Method Validation Workflow.
References
comparative study of citric acid monohydrate and tartaric acid as acidulants in experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of citric acid monohydrate and tartaric acid, two common organic acids utilized as acidulants in various scientific and industrial applications. The following sections present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows to aid in the selection and application of these critical excipients.
Physicochemical Properties: A Quantitative Comparison
Citric acid, a tricarboxylic acid, and tartaric acid, a dicarboxylic acid, exhibit distinct physicochemical properties that influence their functionality as acidulants. A key differentiator is their acidity, which can be quantified by their pKa values and the resulting pH of their aqueous solutions. Tartaric acid is a slightly stronger acid than citric acid, as indicated by its lower first pKa value.[1]
| Property | This compound | Tartaric Acid | Source(s) |
| Chemical Formula | C₆H₈O₇·H₂O | C₄H₆O₆ | [2] |
| Molar Mass | 210.14 g/mol | 150.09 g/mol | [2] |
| pKa₁ | 3.13 | 2.98 - 3.0 | [1][3] |
| pKa₂ | 4.76 | 4.3 | [3] |
| pKa₃ | 6.40 | - | [3] |
| pH of 1mM solution | ~3.2 | Not explicitly found | [4] |
| pH of 10mM solution | 2.62 | Not explicitly found | |
| pH of 100mM solution | 2.08 | Not explicitly found | |
| pH of 30% solution | ~1.44 | Not explicitly found | [5] |
Sensory Profile: A Qualitative and Quantitative Analysis
The sensory characteristics of an acidulant are critical, particularly in food, beverage, and pharmaceutical formulations where taste is a key factor. Both citric and tartaric acid impart a sour taste, but with distinct nuances.
Qualitative Description:
-
Citric Acid: Often described as having a "fresh" and "fruity" sourness, consistent with its natural occurrence in citrus fruits.[6]
-
Tartaric Acid: Characterized as having a "harder" and sharper taste.[6] It can provide an immediate and potent sour sensation.[7]
Quantitative Sensory Analysis:
Sensory panel studies have revealed that the perceived sourness of these acids can vary depending on the concentration, pH, and the medium in which they are evaluated.
| Study Focus | Findings | Source(s) |
| Sourness in Wine (Equal Molar Amounts) | Citric acid was judged as more sour than tartaric acid. | [8] |
| Sourness at Same Titratable Acidity | The order of sourness was found to be malic > tartaric > citric > lactic. | [9] |
| Sourness at Same pH | The order of sourness was found to be malic > lactic > citric > tartaric. | [9] |
Functional Applications and Performance
Beyond their primary role as acidulants to control pH and impart sourness, citric acid and tartaric acid serve several other functions in various formulations.
Prevention of Crystallization in Syrups
Both citric acid and tartaric acid (often in the form of its salt, cream of tartar) are effective in preventing the crystallization of sugar in syrups. They work by inverting sucrose into glucose and fructose, which are more soluble and less prone to crystallization.[10]
Chelating Activity
Citric acid is recognized as an excellent chelating agent, capable of binding with metal ions to form stable complexes.[3] This property is valuable in preventing oxidation reactions catalyzed by metal ions and in removing limescale. While tartaric acid also possesses chelating properties, citric acid's structure with three carboxyl groups and a hydroxyl group often makes it a more potent complexing agent.[11]
Impact on Drug Stability
The choice of acidulant can significantly influence the stability of active pharmaceutical ingredients (APIs). Their impact is often pH-dependent, with the potential to either enhance or degrade the stability of a drug.
-
Aspirin Stability: One study investigating the stability of aspirin in a polyethylene glycol base found that both citric acid and tartaric acid affected its decomposition.[12]
-
Amoxicillin Stability: The stability of the antibiotic amoxicillin is known to be pH-dependent. Adjusting the pH with an appropriate acidulant can improve its stability in aqueous solutions. Lowering the pH of an amoxicillin/clavulanate solution from 8.73 to 6.52 significantly improved the stability of both compounds.[13][14]
Experimental Protocols
Determination of Titratable Acidity
Titratable acidity (TA) measures the total amount of acid in a sample that can be neutralized by a standard base. It is a crucial parameter for quality control in food and beverage production.
Principle: A known volume or weight of the sample is titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), to a specific pH endpoint (commonly 8.2). The volume of base required is then used to calculate the titratable acidity, often expressed as a percentage of the predominant acid (e.g., % citric acid or % tartaric acid).[6][8]
Materials:
-
pH meter or phenolphthalein indicator
-
Burette
-
Beaker or flask
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Sample containing the acidulant
Procedure:
-
Sample Preparation: Accurately measure a specific volume or weight of the liquid or dissolved solid sample into a beaker. If the sample is colored, it may be diluted with distilled water to better visualize the color change of the indicator, or a pH meter can be used.[7]
-
Titration Setup: Fill a burette with the standardized 0.1 N NaOH solution. If using an indicator, add a few drops of phenolphthalein to the sample. If using a pH meter, calibrate it with standard buffer solutions (pH 4.0 and 7.0) and place the electrode in the sample.[7][9]
-
Titration: Slowly add the NaOH solution from the burette to the sample while continuously stirring.
-
Endpoint Determination:
-
Calculation: Record the volume of NaOH used. The titratable acidity is calculated using the following formula (when expressed as tartaric acid): TA ( g/100 mL) = (Volume of NaOH used in mL / Volume of sample in mL) x 0.75[7]
DPPH Radical Scavenging Assay for Antioxidant Capacity
This assay is a common method to determine the antioxidant activity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[12][15]
Materials:
-
Spectrophotometer or microplate reader
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test samples (citric acid, tartaric acid)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Pipettes and cuvettes or a 96-well plate
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[12][15]
-
Sample and Standard Preparation: Prepare various concentrations of the test samples (citric acid, tartaric acid) and a standard antioxidant (e.g., ascorbic acid) in the same solvent used for the DPPH solution.
-
Reaction: Add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[15]
-
Measurement: Measure the absorbance of all solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.
Visualizing Experimental Workflows
Workflow for Titratable Acidity Determination
Caption: Workflow for determining titratable acidity.
Workflow for Sensory Evaluation (Triangle Test)
References
- 1. homework.study.com [homework.study.com]
- 2. Citric acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. seniorchem.com [seniorchem.com]
- 7. homescience10.ac.in [homescience10.ac.in]
- 8. ars.usda.gov [ars.usda.gov]
- 9. winemakermag.com [winemakermag.com]
- 10. researchgate.net [researchgate.net]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
- 12. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Citric Acid Monohydrate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of citric acid monohydrate, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, and eye and face protection.[1][2] In case of a spill, small quantities can often be diluted with water and flushed to a sewer, provided local regulations permit this.[1] For larger spills, absorb the material with an inert substance like sand and collect it for disposal.[1]
Disposal Procedures: A Step-by-Step Approach
The appropriate disposal method for this compound is contingent on its concentration and pH. In its purchased form, it is not classified as a RCRA hazardous waste.[1] However, its use in experimental protocols may alter its characteristics, necessitating a careful evaluation before disposal.[1]
Step 1: Characterize the Waste Stream
Before disposal, you must determine if the this compound waste is hazardous. The key parameters are the pH and concentration of the solution.
-
Hazardous Waste Criteria : Waste citric acid is typically managed as dangerous waste if the solution has a pH of 6.0 or lower, or if its concentration is 1% or greater.[3]
-
Non-Hazardous Waste Criteria : If a citric acid solution has a pH between 6.0 and 9.0 and a concentration of less than 1%, it may be permissible for drain disposal, provided it does not have any other hazardous properties.[3][4]
Step 2: Segregation and Labeling
Properly segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
Leave chemicals in their original containers when possible.
-
If collected as hazardous waste, use a compatible, properly labeled container (e.g., polyethylene).[4]
-
The container must be clearly marked as "Hazardous Waste" with the contents identified.[4]
Step 3: Disposal Route
Based on the characterization in Step 1, follow the appropriate disposal route.
-
Non-Hazardous Waste (Drain Disposal) :
-
Neutralization : If the pH of the solution is below 6.0, it must be neutralized to a pH between 6.0 and 9.0 before drain disposal.[4][5] This can be achieved by slowly adding a base, such as sodium bicarbonate, while stirring and monitoring the pH.
-
Dilution : Once neutralized, the solution should be flushed down the drain with copious amounts of water.[4][5]
-
Regulatory Compliance : Always ensure this practice is permitted by your institution's Environmental Health & Safety (EH&S) department and local wastewater treatment regulations.[4]
-
-
Hazardous Waste (EH&S Pickup) :
-
Collection : If the waste meets the criteria for hazardous waste, it must be collected for disposal by your institution's EH&S department.[4]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[4]
-
Pickup : Contact your EH&S department to arrange for the pickup and disposal of the hazardous waste.[4]
-
Quantitative Data Summary
| Parameter | Non-Hazardous Waste | Hazardous Waste | Disposal Route |
| pH | 6.0 - 9.0[3][4] | ≤ 6.0[3] | Neutralize and drain dispose (if permitted)[4][5] / Collect for EH&S pickup[4] |
| Concentration | < 1%[3][4] | ≥ 1%[3] | Drain dispose with copious water (if permitted)[4] / Collect for EH&S pickup[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
It is imperative to consult your institution's specific safety data sheets (SDS) and disposal guidelines, as regulations may vary.[1] Always prioritize safety and environmental responsibility in all laboratory procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Citric Acid Monohydrate
Essential safety protocols for researchers, scientists, and drug development professionals handling citric acid monohydrate, focusing on immediate and logistical personal protective equipment (PPE) and disposal plans.
This compound is a common laboratory chemical that, while not acutely toxic, poses significant hazards upon improper handling, primarily causing serious eye irritation.[1][2][3] Adherence to stringent safety protocols, including the correct use of personal protective equipment, is paramount to mitigate risks and ensure a safe laboratory environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and its associated waste.
Hazard Assessment and Personal Protective Equipment (PPE) Selection
A thorough risk assessment should precede any handling of this compound to determine the potential for exposure. The primary hazards include eye irritation from contact with the solid or solutions, and potential respiratory and skin irritation.[3][4] The following table summarizes the recommended PPE for mitigating these risks.
| Exposure Route | Hazard | Required PPE | Specifications & Best Practices |
| Eyes/Face | Serious eye irritation[1][2] | Safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate where splashing is a significant risk.[1][5][6][7] | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8] Ensure a snug fit to prevent particulate entry. |
| Skin/Body | Skin irritation[3] | Chemical-resistant gloves (Nitrile rubber recommended). Laboratory coat or other protective clothing. | Select gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard. Inspect gloves for integrity before each use.[6] A standard lab coat is generally sufficient for handling small quantities. |
| Respiratory | Respiratory tract irritation (from dust)[3][4] | NIOSH/MSHA or EN 143/149 approved respirator. | Required when dusts are generated or in case of insufficient ventilation. Recommended filter types include P1 (EN 143) or P95 (US).[6] |
Glove Material Chemical Resistance for Citric Acid
| Glove Material | Resistance Rating for Citric Acid (10%) |
| Nitrile | Excellent / Recommended[9][10] |
| Latex | Excellent / Recommended[9][10] |
| Vinyl | Excellent / Recommended[9][10] |
| Neoprene | Very Good[11] |
| Natural Rubber | Very Good[11] |
| Polyvinyl Chloride (PVC) | Very Good[11] |
| Butyl | Very Good[11] |
Note: These ratings are for a 10% solution and may vary with concentration and exposure time. It is strongly advised that on-site testing of gloves be conducted to determine safe usage for specific applications.[9]
Procedural Workflow for PPE Usage
The following diagram outlines the logical steps for selecting and using PPE when handling this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[1][8][12]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as metals, strong oxidizing agents, strong bases, and metal nitrates.[1][8][12]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Seek medical advice.[1][3][5]
Spill Management:
-
For spills, evacuate the area and ensure adequate ventilation.[13]
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][8][13]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][3][7]
-
For small quantities, neutralization with a weak base like sodium bicarbonate followed by copious flushing with water to a sanitary sewer may be permissible, but this is subject to local regulations and should be verified.[12][14]
-
Contaminated PPE should be disposed of as hazardous waste in the same manner as the substance itself.[1] Non-contaminated packaging may be treated as household waste or recycled.[1] Always consult your institution's environmental health and safety office for specific disposal guidance.
References
- 1. rcilabscan.com [rcilabscan.com]
- 2. static.mercateo.com [static.mercateo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
